4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine
Description
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Properties
IUPAC Name |
4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N4/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZPFVIKDQXXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine
Foreword: Navigating the Landscape of a Niche Chemical Intermediate
In the intricate tapestry of medicinal chemistry and drug development, the exploration of novel molecular scaffolds is paramount. The 1,3,5-triazine core, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a "privileged structure" due to its versatile biological activities and synthetic tractability.[1][2] This guide focuses on a specific derivative, 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine , a compound that, while not extensively characterized in public literature, holds significant potential as a building block in the synthesis of targeted therapeutics.
This document is crafted for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a deeper understanding of the compound's physicochemical nature, the rationale behind its structural components, and the established methodologies for its characterization. As a Senior Application Scientist, my objective is to not only present the known data but also to illuminate the causal relationships between a molecule's properties and its potential applications, thereby empowering researchers to make informed decisions in their synthetic and developmental endeavors. We will delve into the knowns, acknowledge the unknowns, and provide a framework for the empirical determination of its complete physicochemical profile.
Molecular Identity and Structural Elucidation
At the heart of our investigation is the precise chemical identity of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 32889-45-5 | [3] |
| Molecular Formula | C₆H₆Cl₂N₄ | [4] |
| Molecular Weight | 205.04 g/mol | [4] |
| Canonical SMILES | C1CC1NC2=NC(=NC(=N2)Cl)Cl | |
| InChI | InChI=1S/C6H6Cl2N4/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H,9,10,11,12) | [3] |
| InChIKey | BFZPFVIKDQXXKY-UHFFFAOYSA-N | [3] |
The structure features a central 1,3,5-triazine ring, which is substituted with two chlorine atoms at the 4 and 6 positions and a cyclopropylamine group at the 2 position. The chlorine atoms are excellent leaving groups, making this molecule a versatile intermediate for sequential nucleophilic substitution reactions.[1] The cyclopropyl moiety is a particularly interesting feature in the context of drug design.
The Significance of the Cyclopropyl Moiety
The inclusion of a cyclopropyl ring is a deliberate choice in medicinal chemistry, often employed to enhance a molecule's therapeutic potential.[5][6][7] Its rigid, three-dimensional structure can confer conformational constraint, locking the molecule into a bioactive conformation and potentially increasing binding affinity to a biological target.[8] Furthermore, the cyclopropyl group can improve metabolic stability by being less susceptible to enzymatic degradation compared to linear alkyl chains.[8][9] This can lead to a longer in vivo half-life, a desirable property for many drug candidates.[8]
Physicochemical Properties: Knowns and Inferred Characteristics
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from reaction kinetics to bioavailability. For this compound, experimentally determined data is sparse. The following table summarizes the available information for the target compound and provides data for structurally related compounds to offer a comparative perspective.
| Property | This compound | Related Compound Data |
| Physical Form | White to yellow solid | N/A |
| Melting Point | Not available | 223-227 °C (N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine) |
| Boiling Point | Not available | 428.8 ± 28.0 °C (Predicted for 4,6-dichloro-1,3,5-triazin-2-amine)[10] |
| Solubility | Not available | Sparingly soluble in DMSO and Methanol (for 4,6-dichloro-1,3,5-triazin-2-amine)[10] |
| pKa | 0.96 ± 0.10 (Predicted)[11] | 3.38 (Strongest Basic, Predicted for a related chloro-triazine diamine)[12] |
| Purity | 95% - 98% (min) | N/A |
| Storage Temperature | +4°C | N/A |
It is crucial to note that the data for related compounds are for comparative purposes only and may not accurately reflect the properties of the target molecule.
Experimental Protocols for Physicochemical Characterization
To address the gaps in the experimental data, standardized protocols should be employed. The OECD Guidelines for the Testing of Chemicals provide a framework for the robust and reproducible determination of these properties.[13][14][15][16]
Determination of Melting Point (OECD TG 102)
The melting point is a critical indicator of purity and is essential for material handling and formulation.
Methodology:
-
Apparatus: A capillary melting point apparatus or a differential scanning calorimeter (DSC) can be used.
-
Sample Preparation: A small amount of the finely powdered, dry substance is packed into a capillary tube to a height of 2-3 mm.
-
Procedure: The capillary tube is placed in the melting point apparatus, and the temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature range from the point at which the substance begins to melt to the point at which it is completely molten is recorded. For DSC, the onset and peak temperatures of the melting endotherm are determined.
Determination of Solubility (OECD TG 105)
Solubility in aqueous and organic solvents is a key parameter for reaction condition screening, purification, and for predicting bioavailability.
Methodology:
-
Solvents: A range of solvents of varying polarity should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure (Flask Method): a. A known amount of the solvent is placed in a flask equipped with a stirrer, and the temperature is maintained at a constant value. b. The test substance is added in small, successive portions until it no longer dissolves. c. The mixture is stirred to ensure equilibrium is reached (typically 24 hours). d. The suspension is filtered, and the concentration of the dissolved substance in the filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Data Expression: Solubility is typically expressed in g/L or mol/L.
Determination of the Dissociation Constant (pKa) (OECD TG 112)
The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which affects its solubility, membrane permeability, and receptor binding.
Methodology:
-
Method: Potentiometric titration is a common and reliable method.
-
Procedure: a. A solution of the substance of known concentration in water (or a co-solvent if solubility is low) is prepared. b. The solution is titrated with a standardized solution of a strong acid or base. c. The pH of the solution is measured after each addition of the titrant. d. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Synthesis and Reaction Chemistry
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the chlorine atoms on the triazine ring allows for a stepwise and controlled substitution.
A general synthetic procedure is as follows:
-
Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone, tetrahydrofuran) and cooled to a low temperature (typically below 5°C) to control the reaction rate.[17][18]
-
One equivalent of cyclopropylamine is added dropwise to the cooled solution. The reaction temperature is carefully maintained to favor monosubstitution.
-
A base, such as sodium hydroxide or a non-nucleophilic organic base (e.g., N,N-diisopropylethylamine), is added to neutralize the hydrochloric acid formed during the reaction.[17][18]
-
The reaction is stirred for a period of time to ensure complete conversion.
-
The product is then isolated through filtration and concentration of the filtrate.[17]
Caption: Synthetic pathway for this compound.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0.5-1.0 ppm) and a signal for the amine proton, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR would show distinct signals for the two carbons of the triazine ring attached to chlorine, the carbon attached to the cyclopropylamine group, and the carbons of the cyclopropyl ring.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-N stretching, and the vibrations of the triazine ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.
The following diagram illustrates a typical analytical workflow for the characterization of a novel chemical entity like this compound.
Caption: Analytical workflow for the characterization of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The 1,3,5-triazine scaffold is a cornerstone in the development of a wide range of therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.[1][2][19] The title compound, with its two reactive chlorine atoms, serves as an ideal starting material for the synthesis of libraries of disubstituted triazine derivatives. By reacting this compound with various nucleophiles (e.g., amines, thiols, alcohols), a diverse set of molecules can be generated for high-throughput screening in drug discovery campaigns.
The presence of the cyclopropylamine at the C2 position already provides a point of structural diversity and can influence the binding of the final compounds to their biological targets. The subsequent substitution at the C4 and C6 positions allows for the fine-tuning of the molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
While specific safety data for this compound is not available, it should be handled with the care appropriate for a dichlorotriazine derivative. Related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause irritation to the eyes, skin, and respiratory system.[10] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents a valuable, albeit under-characterized, chemical intermediate. Its combination of a reactive dichlorotriazine core and a strategically incorporated cyclopropyl group makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. While a complete, experimentally verified physicochemical profile is yet to be published, this guide provides a comprehensive overview of its known attributes, a framework for its full characterization based on established international guidelines, and an insight into its potential role in the advancement of medicinal chemistry. The diligent application of the described experimental protocols will undoubtedly shed more light on the properties of this promising molecule, paving the way for its effective utilization in the development of next-generation therapeutics.
References
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Appretech Scientific Limited. This compound. Available from: [Link]
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PubChem. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. Available from: [Link]
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ChemBK. 4,6-dichloro-1,3,5-triazin-2-amine. Available from: [Link]
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Hypha Discovery. Metabolism of cyclopropyl groups. Available from: [Link]
- Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 97-109.
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OECD. Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. Available from: [Link]
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ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]
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- Chouai, A., Venditto, V. J., & Simanek, E. E. (2007). Synthesis of 2-[3,3'-Di-(tert-butoxycarbonyl)-aminodipropylamine]-4,6,-dichloro-1,3,5-triazine as a Monomer and 1,3,5-[Tris-piperazine]-triazine as a Core for the Large Scale Synthesis of Melamine (Triazine) Dendrimers. Organic Syntheses, 84, 323.
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Wikipedia. OECD Guidelines for the Testing of Chemicals. Available from: [Link]
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Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]
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FoodData Central. 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine. Available from: [Link]
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LAUS GmbH. OECD/EU-Methods. Available from: [Link]
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Chemycal. OECD Guidelines for the Testing of Chemicals. Available from: [Link]
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PubChem. 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. Available from: [Link]
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SpectraBase. N-(4,6-DICHLORO-1,3,5-TRIAZIN-2-YL)-N-ETHYLOCTANE-1-SOLFONAMIDE. Available from: [Link]
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4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Cyromazine (4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine)
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, more commonly known as Cyromazine, is a potent and highly selective triazine-based insect growth regulator (IGR). Its primary application is in the control of dipteran larvae, particularly in agricultural and veterinary settings, where it prevents the development of pest populations like houseflies and sheep blowflies. Unlike conventional neurotoxic insecticides, Cyromazine exerts its effect by interfering with fundamental physiological processes unique to the developmental stages of insects. This guide synthesizes the current scientific understanding of its mechanism of action, focusing on its role as a disruptor of insect molting and cuticle formation. While the precise molecular target remains an active area of research, substantial evidence points towards the disruption of the ecdysone signaling pathway as the primary mode of action. This document provides a detailed exploration of the proposed mechanisms, supporting experimental evidence, and validated protocols for further investigation.
Introduction to Cyromazine: A Profile of a Selective Growth Regulator
Cyromazine is a cyclopropyl derivative of melamine, recognized for its efficacy as a larvicide.[1] It is applied prophylactically to manage infestations, as it has minimal effect on existing adult fly populations but provides extended protection (8-10 weeks) by preventing the emergence of the next generation.[1][2] Its high degree of selectivity makes it a valuable tool in integrated pest management, with low toxicity to mammals and non-target organisms.[1] The core of Cyromazine's utility lies in its ability to disrupt the molting process, a critical and vulnerable phase in the insect life cycle. This guide delves into the biochemical and physiological cascade initiated by Cyromazine, leading to larval mortality.
Core Mechanism of Action: Disruption of Insect Molting and Development
The definitive mode of action for Cyromazine is the interruption of larval development and metamorphosis. This is not an acute toxic effect but a fatal disruption of the highly regulated process of molting (ecdysis). The evidence points to two interconnected hypotheses: interference with the hormonal signaling that governs molting and the subsequent failure of cuticle formation.
Primary Hypothesis: Disruption of the Ecdysone Signaling Pathway
The most compelling current hypothesis centers on the disruption of the ecdysone signaling pathway. Ecdysone, a steroid hormone, is the principal regulator of molting and metamorphosis in insects.[3] Its active form, 20-hydroxyecdysone (20E), binds to a nuclear receptor complex, which then initiates a genetic cascade controlling the shedding of the old cuticle and the synthesis of the new one.
Research indicates that Cyromazine interferes with this critical hormonal pathway.[3] Exposure to Cyromazine during larval development leads to a significant reduction in primordial germ cells (PGCs) and, in adult ovaries, a decrease in germline stem cells (GSCs).[3] Crucially, these detrimental effects on reproductive development can be partially reversed by supplementing the insect's diet with exogenous 20E.[3] This "rescue" experiment strongly suggests that Cyromazine's target lies within the ecdysone signaling cascade, effectively creating a state of hormone deficiency or signal transduction failure that prevents the successful initiation and completion of molting.
Caption: Proposed disruption of the ecdysone signaling pathway by Cyromazine.
Consequence: Defective Cuticle Formation and Sclerotization
The insect cuticle is a complex structure of chitin microfibrils embedded in a protein matrix. Its synthesis, deposition, and subsequent hardening (sclerotization) are directly controlled by the ecdysone-regulated gene cascade. By disrupting this pathway, Cyromazine leads to catastrophic failures in cuticle formation.[1][4]
Affected larvae are unable to properly form a viable pupal cuticle.[2] The resulting cuticle is often malformed, exhibiting a larviform shape, and lacks structural integrity.[4] This is consistent with an inhibition of both chitin and cuticular protein synthesis.[4][5] Furthermore, Cyromazine may interfere with the sclerotization process, which is responsible for the hardening and stabilization of the cuticle.[5] Studies have also noted that Cyromazine intoxication alters the amino acid profile of the puparial cuticle, specifically the relative content of phenylalanine and tyrosine, which are precursors for sclerotizing agents.[4]
Molecular Targets and Specificity
While the downstream effects are well-documented, the precise molecular binding site of Cyromazine remains elusive. It is classified as a non-neurotoxic compound, distinguishing it from many traditional insecticides.[1] Investigations into potential targets have ruled out several common enzyme systems.
Table 1: Summary of Investigated Molecular Targets
| Target System/Enzyme | Effect of Cyromazine | Reference |
| Nervous System | Not a primary target; non-neurotoxic mode of action. | [1] |
| Phenylalanine Hydroxylase (PAH) | No significant effect on activity. | [4] |
| Dihydrofolate Reductase (DHFR) | No significant effect on activity. | [4] |
| Ecdysone Signaling Pathway | Strong evidence of disruption. | [3] |
| Chitin/Cuticular Protein Synthesis | Appears to be inhibited as a downstream consequence. | [4][5] |
The high selectivity of Cyromazine for dipteran larvae suggests its molecular target is either unique to this insect order or that factors like metabolism and receptor affinity differ significantly between target and non-target species.
Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the mechanism of action of Cyromazine in a research setting, a series of validated, sequential experiments should be employed. The following protocols provide a framework for confirming its IGR activity and testing the primary hypotheses.
Protocol 1: Larval Development Bioassay
This foundational assay quantifies the insect growth regulatory effects of Cyromazine. It establishes a dose-response relationship, which is critical for all subsequent mechanistic studies.
Methodology:
-
Preparation of Dosed Media: Prepare standard larval rearing medium for a susceptible dipteran species (e.g., Musca domestica or Drosophila melanogaster). Incorporate Cyromazine (dissolved in a suitable solvent like DMSO) into the media at a range of concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 ppm), along with a solvent-only control.
-
Larval Seeding: Transfer a known number of first-instar larvae (e.g., 50) into vials containing the control and dosed media.
-
Incubation: Maintain the vials under standard insectary conditions (e.g., 25°C, 12:12 L:D cycle).
-
Data Collection: Monitor the vials daily. Count the number of larvae that successfully pupate and the number of adults that successfully eclose (emerge).
-
Analysis: Calculate the percentage of emergence inhibition for each concentration relative to the control. Determine the EC50 (effective concentration to inhibit 50% of emergence) using probit analysis.
Caption: Experimental workflow for a larval development bioassay.
Protocol 2: Ecdysone Rescue Experiment
This experiment directly tests the hypothesis that Cyromazine interferes with the ecdysone signaling pathway.
Methodology:
-
Establish Sub-lethal Dose: From the bioassay in Protocol 1, determine a concentration of Cyromazine that causes a high level of emergence inhibition but not complete larval mortality (e.g., EC90).
-
Prepare Treatment Groups:
-
Group A: Control (solvent only).
-
Group B: Cyromazine at EC90.
-
Group C: Cyromazine at EC90 + 20-Hydroxyecdysone (20E) at a rescue concentration (e.g., 5 ppm).
-
Group D: 20-Hydroxyecdysone (20E) only.
-
-
Execution: Run the larval development bioassay as described above with these four treatment groups.
-
Analysis: Compare the percentage of adult emergence between Group B and Group C. A statistically significant increase in emergence in Group C indicates that exogenous 20E can partially or fully overcome the effects of Cyromazine, supporting the hypothesis.
Table 2: Expected Outcomes of Ecdysone Rescue Experiment
| Treatment Group | Expected Adult Emergence (%) | Interpretation |
| A: Control | ~95-100% | Baseline development. |
| B: Cyromazine (EC90) | ~10% | IGR effect confirmed. |
| C: Cyromazine + 20E | > 10% (e.g., 40-60%) | Positive Rescue: 20E bypasses the Cyromazine-induced block. |
| D: 20E Only | ~95-100% | 20E is not toxic at the tested concentration. |
Conclusion and Future Directions
This compound (Cyromazine) is an effective insect growth regulator whose mechanism of action is centered on the disruption of molting and metamorphosis in dipteran larvae. The balance of evidence strongly indicates that it interferes with the ecdysone signaling pathway, leading to downstream failures in cuticle synthesis, sclerotization, and overall development.[3] This mode of action provides a high degree of selectivity and a favorable safety profile compared to broad-spectrum neurotoxins.
The primary goal for future research is the definitive identification of Cyromazine's molecular binding partner within the ecdysone cascade. Elucidating this target would not only cement our understanding of its mechanism but could also inform the development of new IGRs and help in managing the emergence of resistance.
References
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An In-depth Technical Guide to the Structural Elucidation and Characterization of 2-N-Cyclopropylamino-4,6-Dichlorotriazine (CAS 32889-45-5)
Abstract
This technical guide provides a comprehensive overview of the structural elucidation and characterization of 2-N-Cyclopropylamino-4,6-Dichlorotriazine, a key intermediate in the synthesis of various insecticides.[1] While the existence and utility of this compound are well-documented in chemical literature and supplier databases, detailed experimental accounts of its initial structural determination are not broadly disseminated. This document, therefore, presents a scientifically rigorous, experience-driven narrative of the logical workflow and analytical techniques that would be employed to definitively identify and characterize this molecule. We will explore the synergistic use of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, explaining not just the "how" but the "why" behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles of molecular characterization.
Introduction and Background
2-N-Cyclopropylamino-4,6-Dichlorotriazine (CAS 32889-45-5) is a substituted s-triazine derivative.[2] Its molecular structure, featuring a dichlorotriazine ring and a cyclopropylamino substituent, makes it a valuable precursor in organic synthesis. Notably, it serves as a starting material for the production of the insecticide Cyromazine and other agrochemicals.[3][4] The precise arrangement of its constituent atoms is critical to its reactivity and its role as a chemical building block. The following sections will detail the logical and experimental pathway to confirm this structure.
Chemical Identity:
| Identifier | Value |
| CAS Number | 32889-45-5 |
| IUPAC Name | 4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine[5] |
| Synonyms | 2-N-Cyclopropylamino-4,6-DichloroTriazine, 2,4-dichloro-6-cyclopropylamino-s-triazine[2] |
| Molecular Formula | C6H6Cl2N4[6] |
| Molecular Weight | 205.04 g/mol [6] |
Logical Workflow for Structural Elucidation
The structural elucidation of an unknown compound follows a logical progression, starting from the most fundamental information and building up to a detailed three-dimensional picture. The workflow below illustrates the decision-making process for characterizing a molecule like 2-N-Cyclopropylamino-4,6-Dichlorotriazine.
Caption: Figure 1: A stepwise workflow for the structural elucidation of an organic molecule, starting from basic analysis to final structure confirmation.
Experimental Protocols and Data Interpretation
This section details the application of key analytical techniques in the characterization of 2-N-Cyclopropylamino-4,6-Dichlorotriazine.
Mass Spectrometry: Determining Molecular Weight and Formula
Rationale: The initial and most critical step is to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is the preferred method as it provides a highly accurate mass measurement, which is crucial for deducing the molecular formula.
Experimental Protocol (Hypothetical):
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: A high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap instrument, is used.
-
Analysis: The sample is introduced into the ESI source, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured.
Expected Data and Interpretation: For 2-N-Cyclopropylamino-4,6-Dichlorotriazine (C6H6Cl2N4), the expected output would be a prominent ion corresponding to the protonated molecule [M+H]+. A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. The relative abundance of the isotopes (³⁵Cl and ³⁷Cl) would result in a distinctive pattern of peaks.
Table 1: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z (Hypothetical) | Isotopic Pattern |
| [M+H]⁺ (C6H7³⁵Cl2N4)⁺ | 205.0097 | ~205.0095 | M peak |
| [M+H]⁺ (C6H7³⁵Cl³⁷ClN4)⁺ | 207.0068 | ~207.0066 | M+2 peak |
| [M+H]⁺ (C6H7³⁷Cl2N4)⁺ | 209.0038 | ~209.0037 | M+4 peak |
The observed isotopic pattern, with a ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks, would provide strong evidence for the presence of two chlorine atoms. The high-resolution mass would allow for the unambiguous determination of the molecular formula as C6H6Cl2N4.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecular structure.
Experimental Protocol (Hypothetical):
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), and placed in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Experiments: A standard suite of experiments is run, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
Expected Data and Interpretation:
-
¹H NMR: This spectrum would reveal the number of different proton environments and their neighboring protons.
-
A multiplet in the region of 2.8-3.0 ppm would be expected for the single proton on the cyclopropyl ring attached to the nitrogen (CH-NH).
-
Two multiplets in the upfield region (around 0.6-1.0 ppm) would correspond to the two sets of diastereotopic methylene protons (CH₂) of the cyclopropyl ring.
-
A broad singlet, characteristic of an N-H proton, would also be anticipated, with its chemical shift being concentration and solvent-dependent.
-
-
¹³C NMR: This spectrum would show the number of distinct carbon environments.
-
Two signals in the highly deshielded region (around 165-175 ppm) would be characteristic of the carbon atoms in the dichlorotriazine ring.
-
A signal around 20-30 ppm would correspond to the methine carbon (CH) of the cyclopropyl group.
-
A signal in the upfield region (around 5-15 ppm) would represent the two equivalent methylene carbons (CH₂) of the cyclopropyl ring.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the fragments.
-
COSY (Correlation Spectroscopy): Would show correlations between the cyclopropyl protons, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Would link each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is key for connecting the cyclopropylamino substituent to the triazine ring. A correlation would be expected between the N-H proton and the carbon atom of the triazine ring to which the amino group is attached.
-
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (ppm, Hypothetical) | ¹³C Chemical Shift (ppm, Hypothetical) |
| Triazine-C | - | ~170.0, ~165.0 |
| Cyclopropyl-CH | ~2.9 (m) | ~25.0 |
| Cyclopropyl-CH₂ | ~0.9 (m), ~0.7 (m) | ~10.0 |
| N-H | Variable (broad s) | - |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
Experimental Protocol (Hypothetical):
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
Expected Data and Interpretation: The IR spectrum would display characteristic absorption bands that confirm the presence of key functional groups.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹, Hypothetical) | Intensity | Assignment |
| ~3300 | Medium, sharp | N-H stretch |
| ~1600, ~1550 | Strong | C=N stretching in the triazine ring |
| ~1400 | Medium | C-N stretch |
| ~800 | Strong | C-Cl stretch |
Synthesis and Reactivity
2-N-Cyclopropylamino-4,6-Dichlorotriazine is typically synthesized from cyanuric chloride and cyclopropylamine. Its utility as a chemical intermediate is demonstrated in the synthesis of CYPRAZINE-DESISOPROPYL, where one of the chlorine atoms is displaced by an amino group upon reaction with ammonium hydroxide.[3] This reactivity is characteristic of dichlorotriazines and is fundamental to their application in building more complex molecules.
Caption: Figure 2: A simplified diagram showing the role of 2-N-Cyclopropylamino-4,6-Dichlorotriazine as a precursor in the synthesis of CYPRAZINE-DESISOPROPYL.
Conclusion
The structural elucidation of 2-N-Cyclopropylamino-4,6-Dichlorotriazine (CAS 32889-45-5) is a textbook example of the power of modern analytical chemistry. Through the systematic and combined application of mass spectrometry, NMR spectroscopy, and IR spectroscopy, a complete and unambiguous structural assignment can be achieved. Each technique provides a unique and complementary piece of the puzzle, from the overall molecular formula and weight to the specific arrangement and connectivity of each atom. This guide has outlined the logical framework and experimental considerations that underpin the characterization of this important chemical intermediate, providing a valuable resource for scientists in related fields.
References
- 2-N-Cyclopropylamino-4,6-DichloroTriazine SDS, 32889-45-5 Safety D
- CYPRAZINE-DESISOPROPYL synthesis - ChemicalBook. (URL: )
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Spectroscopic Fingerprinting of C6H6Cl2N4 Isomers: A Technical Guide for Researchers
Abstract
The unequivocal structural elucidation of novel chemical entities is the cornerstone of modern drug discovery and development. For isomeric compounds sharing the same molecular formula, such as C6H6Cl2N4, differentiation and characterization present a significant analytical challenge. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural analysis of C6H6Cl2N4 isomers. With a focus on the plausible dichlorodiaminopteridine scaffold, this document offers researchers, scientists, and drug development professionals a framework for experimental design, data interpretation, and structural validation. By integrating established methodologies with theoretical insights, this guide aims to empower researchers to confidently navigate the complexities of isomeric differentiation.
Introduction: The Challenge of Isomeric Complexity
The molecular formula C6H6Cl2N4 represents a landscape of potential structural isomers, each with unique physicochemical properties and, consequently, distinct biological activities. The subtle differences in the arrangement of atoms can lead to profound variations in pharmacology and toxicology. Therefore, the ability to precisely identify the isomeric form of a synthesized or isolated compound is of paramount importance in a research and development setting.
Spectroscopic methods provide the necessary tools to "fingerprint" these molecules, offering detailed information about their atomic connectivity, functional groups, and overall structure. This guide will focus on a plausible and synthetically relevant isomeric class for C6H6Cl2N4: dichlorodiaminopteridines . The pteridine core, a fused pyrimidine and pyrazine ring system, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules.
This document will provide a comprehensive overview of the expected spectroscopic data for these isomers and detail the experimental protocols required to obtain high-quality data.
Core Spectroscopic Techniques: A Deeper Dive
The synergistic use of NMR, IR, and MS is essential for the unambiguous structural elucidation of organic molecules. Each technique probes different aspects of the molecular structure, and together they provide a holistic view.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment of each atom, the number of neighboring atoms, and the spatial relationships between atoms. For complex heterocyclic systems like dichlorodiaminopteridines, advanced 2D NMR techniques are often indispensable for complete structural assignment[1][2].
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, specific bonds and functional moieties can be identified based on their characteristic absorption frequencies. This technique is particularly useful for identifying key functional groups such as amino (N-H) and aromatic (C=C, C=N) moieties within the C6H6Cl2N4 isomers[3][4][5].
-
Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a distinctive signature in the mass spectrum, aiding in the confirmation of the elemental composition[6][7][8].
Spectroscopic Data for a Representative Isomer: 2,4-Diamino-6,7-dichloropteridine
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 2,4-diamino-6,7-dichloropteridine. These predictions are based on the analysis of related pteridine structures and the known effects of substituents on chemical shifts[9][10][11].
Table 1: Predicted NMR Data for 2,4-Diamino-6,7-dichloropteridine
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Protons | ~7.5 - 8.5 | Broad Singlet | 2H | 2-NH₂ |
| ~7.0 - 8.0 | Broad Singlet | 2H | 4-NH₂ | |
| ~8.5 - 9.0 | Singlet | 1H | H-9 (if tautomer permits) | |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Carbons | ~160 - 165 | C-2 | ||
| ~155 - 160 | C-4 | |||
| ~150 - 155 | C-8a | |||
| ~145 - 150 | C-4a | |||
| ~130 - 135 | C-6 | |||
| ~125 - 130 | C-7 |
Note: The exact chemical shifts of the NH₂ protons can be highly variable and are dependent on solvent, concentration, and temperature. The presence of a proton on N-9 is dependent on the dominant tautomeric form in the chosen NMR solvent.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 2,4-diamino-6,7-dichloropteridine is expected to show characteristic absorption bands corresponding to its functional groups.
Table 2: Predicted IR Absorption Bands for 2,4-Diamino-6,7-dichloropteridine
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium-Strong, Broad | N-H stretching (amino groups) |
| 1680 - 1620 | Strong | C=N stretching (pteridine ring) |
| 1620 - 1550 | Medium-Strong | N-H bending (amino groups) |
| 1500 - 1400 | Medium | Aromatic C=C and C=N stretching |
| 850 - 750 | Strong | C-Cl stretching |
Mass Spectrometry (MS) (Predicted)
Electron Ionization Mass Spectrometry (EI-MS) of 2,4-diamino-6,7-dichloropteridine would provide crucial information for confirming its molecular weight and elemental composition.
Table 3: Predicted Mass Spectrometry Data for 2,4-Diamino-6,7-dichloropteridine
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |
| 232 | High | [M]⁺ (with ²³⁵Cl) |
| 234 | Moderate | [M+2]⁺ (with ¹³⁵Cl and ¹³⁷Cl) |
| 236 | Low | [M+4]⁺ (with ²³⁷Cl) |
| 197 | Moderate | [M-Cl]⁺ |
| 170 | Moderate | [M-Cl, HCN]⁺ |
Note: The isotopic pattern of the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate ratio of 9:6:1 is a definitive indicator for the presence of two chlorine atoms.
Experimental Protocols: A Step-by-Step Guide
The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters.
NMR Spectroscopy Workflow
Caption: Workflow for NMR spectroscopic analysis.
Protocol Details:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid C6H6Cl2N4 isomer into a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the potential for hydrogen bonding and the polarity of the analyte).
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and perform tuning and matching of the probe.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or more scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to obtain a spectrum with a good signal-to-noise ratio.
-
-
2D NMR Acquisition (if necessary):
-
For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
IR Spectroscopy Workflow
Caption: Workflow for IR spectroscopic analysis (KBr pellet method).
Protocol Details (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid C6H6Cl2N4 isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press and apply pressure according to the manufacturer's instructions to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum to identify the frequencies of the major absorption bands.
-
Correlate these frequencies with known vibrational modes of functional groups to confirm the presence of amino, chloro, and aromatic moieties.
-
Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry analysis (EI-MS).
Protocol Details (Electron Ionization - Mass Spectrometry):
-
Sample Preparation:
-
Dissolve a small amount of the C6H6Cl2N4 isomer in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used, or if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC).
-
Ionize the sample using a standard electron ionization (EI) source with an electron energy of 70 eV[6][8][12].
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the isotopic cluster of the molecular ion to confirm the presence of two chlorine atoms.
-
Propose structures for the major fragment ions to gain further structural information.
-
Conclusion: Towards Unambiguous Structural Assignment
The structural characterization of C6H6Cl2N4 isomers requires a multi-faceted analytical approach. This technical guide has outlined the foundational principles and practical workflows for the application of NMR, IR, and Mass Spectrometry to this class of compounds, with a focus on the dichlorodiaminopteridine scaffold. By combining the predictive power of spectroscopic theory with rigorous experimental execution, researchers can confidently elucidate the structures of these and other complex heterocyclic molecules. The provided protocols and predicted data serve as a valuable resource for scientists engaged in the synthesis, discovery, and development of novel chemical entities.
References
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Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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Mandl, M., & Watschinger, K. (2018). MS/MS parameters of pterins and internal standards (declustering.... ResearchGate. Retrieved from [Link]
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ASTM International. (2021). E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Retrieved from [Link]
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Mason, S. F. (1955). Pteridine studies. Part VI. The ultraviolet and infrared absorption spectra of the monosubstituted pteridines. Journal of the Chemical Society (Resumed), 2336. DOI: 10.1039/JR9550002336. Retrieved from [Link]
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Kim, S.-W., & Kang, Y. (2011). Structural Elucidations of Pyrano[3,2-g]pteridine Derivatives by 2D NMR Spectroscopy. Bulletin of The Korean Chemical Society. Retrieved from [Link]
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Goto, T., Tatematsu, A., & Matsuura, S. (n.d.). Organic Mass Spectrometry. I. Mass Spectra of Pteridine, Methylpteridines, and Hydroxypteridines*. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, September 27). Pushing at the Boundaries of Pterin Chemistry. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, May 22). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Retrieved from [Link]
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MDPI. (2023, June 1). Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
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Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
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Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
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Semantic Scholar. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001342). Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, January 6). 1H-Benzo[g]pteridine-2,4-dione. PubMed Central. Retrieved from [Link]
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SpectraBase. (n.d.). Pteridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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International Journal of Research and Pharmaceutical Reviews. (n.d.). A COMPREHENSIVE REVIEW OF PTERIDINE DERIVATIVES. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Retrieved from [Link]
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PubChem. (n.d.). 2,4-Diamino-6,7-dimethylpteridine. Retrieved from [Link]
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ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and structural characterization of four dichloridobis(cyclopropylalkynylamidine)metal complexes. PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Diamino-6-chloromethylpteridine. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Diaminopteridine. Retrieved from [Link]
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Canadian Journal of Chemistry. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Diamino-6-chloromethylpteridine hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Table 1 13 C-NMR Chemical shift data of compounds 1-9, δ in ppm. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis and Characterization of [(1,4‐diamine)dichloro]platinum(II) Compounds Preliminary Studies on their Biological Activity. Retrieved from [Link]
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MDPI. (n.d.). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. Retrieved from [Link]
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Britannica. (n.d.). Pteridine. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]
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The Strategic Application of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine in Modern Medicinal Chemistry: A Technical Guide
This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the strategic applications of 4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine in the field of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in the design and synthesis of novel therapeutic agents. We will delve into the rationale behind its use, focusing on its role as a key building block in the development of targeted therapies, particularly kinase inhibitors.
The 1,3,5-Triazine Scaffold: A Privileged Core in Drug Discovery
The 1,3,5-triazine, or s-triazine, ring system is recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and the ability to readily undergo sequential and regioselective nucleophilic substitution at the 2, 4, and 6 positions make it an exceptionally versatile core for the construction of diverse molecular libraries. This versatility has led to the development of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1]
The reactivity of the chlorine atoms on a dichlorotriazine derivative is temperature-dependent, allowing for a controlled, stepwise introduction of different nucleophiles. This feature is paramount in combinatorial chemistry and the efficient synthesis of complex molecules with multiple points of diversity.
The Cyclopropyl Moiety: A Small Ring with a Big Impact
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacological properties. This small, strained ring system imparts a unique combination of rigidity and electronic character to a molecule. Key advantages of including a cyclopropyl group include:
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding with its biological target.
-
Increased Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Improved Selectivity: The defined spatial orientation of the cyclopropyl group can lead to more specific interactions with the target protein, reducing off-target effects.
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's pKa and lipophilicity, which can in turn affect its solubility, permeability, and potential for P-glycoprotein efflux.
The presence of the N-cyclopropyl group in this compound, therefore, pre-engineers these desirable properties into the scaffold, making it an attractive starting point for drug discovery programs.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The high reactivity of cyanuric chloride allows for a stepwise substitution of its chlorine atoms. To achieve monosubstitution, the reaction is generally carried out at low temperatures with one equivalent of cyclopropylamine.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyanuric chloride
-
Cyclopropylamine
-
Acetone
-
Sodium hydroxide (aqueous solution)
-
Ice
Procedure:
-
Dissolve cyanuric chloride in acetone and cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of cyclopropylamine to the cooled solution while maintaining the temperature at 0°C.
-
Simultaneously, add an aqueous solution of sodium hydroxide dropwise to neutralize the hydrochloric acid formed during the reaction.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Quench the reaction by adding the mixture to a slurry of ice and water.
-
Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to yield this compound.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
A significant application of this compound is in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The dichlorotriazine core of the title compound serves as a versatile anchor to which various pharmacophoric groups can be attached to create potent and selective kinase inhibitors.
The general strategy involves the sequential substitution of the two remaining chlorine atoms with different nucleophiles. This allows for the exploration of structure-activity relationships (SAR) and the optimization of the compound's biological activity.
Caption: General synthetic pathway for kinase inhibitors from the core scaffold.
Case Study: Morpholino-Substituted Triazines as mTOR/PI3K Inhibitors
The patent WO2009093981A1 describes the synthesis of morpholino-substituted triazines as inhibitors of mTOR and PI3K kinases, which are key components of signaling pathways that regulate cell growth and proliferation.[2] In this patent, this compound can be envisioned as a key starting material for the synthesis of these potent inhibitors. The morpholino group is a common motif in kinase inhibitors, often contributing to favorable pharmacokinetic properties.
The synthesis of these inhibitors would involve the reaction of this compound with a substituted amine to displace the first chlorine, followed by reaction with morpholine to displace the second chlorine.
Table 1: Representative Biological Activity of Triazine-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) |
| Example 1 | mTOR | < 100 |
| Example 2 | PI3Kα | < 100 |
| Example 3 | PI3Kβ | < 100 |
| Example 4 | PI3Kδ | < 100 |
| Example 5 | PI3Kγ | < 100 |
Data is representative and derived from the scope of compounds described in WO2009093981A1.[2]
Experimental Protocol: Synthesis of a Representative Morpholino-Triazine Kinase Inhibitor
Step 1: Synthesis of the Monochloro-triazine Intermediate
-
To a solution of this compound in a suitable solvent (e.g., THF or DMF), add one equivalent of a desired primary or secondary amine.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl produced.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work up the reaction by partitioning between an organic solvent and water.
-
Purify the crude product by column chromatography to obtain the monochloro-triazine intermediate.
Step 2: Synthesis of the Final Disubstituted Triazine
-
Dissolve the monochloro-triazine intermediate in a suitable solvent.
-
Add an excess of morpholine.
-
Heat the reaction mixture to a higher temperature (e.g., 80-120°C) to facilitate the substitution of the less reactive chlorine atom.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an appropriate work-up and purify the final product by crystallization or column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. The combination of the privileged 1,3,5-triazine scaffold with the beneficial properties of the cyclopropyl group makes it an ideal starting point for the synthesis of novel therapeutic agents. Its application in the development of kinase inhibitors, as demonstrated in the patent literature, highlights its potential for creating potent and selective drugs for the treatment of cancer and other proliferative diseases. The straightforward and controllable synthetic chemistry of this compound allows for the generation of diverse libraries of molecules for biological screening, making it a key tool for drug discovery and development professionals.
References
- WO2009093981A1 - Triazine compounds as kinase inhibitors - Google Patents. (n.d.).
- Triazine is an important pharmacophore in the field of research for the development of novel medications due to its presence in numerous powerful physiologically active compounds with significant medical potential, such as anti-tumor, anti-viral, anti-inflammatory, anti-microbial, anti- HIV, anti-leishmanial and others. The easy availability of triazine, high reactivity, simple synthesis of their analog, and their notable broad range of biological activities have garnered chemist interest in designing s-triazine-based drugs. (2024). Mini-Reviews in Medicinal Chemistry, 22, 2019-2071.
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Navigating the Physicochemical Landscape of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine: A Technical Guide to Solubility and Stability
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine, a substituted s-triazine of significant interest in medicinal chemistry and agrochemical research. As a Senior Application Scientist, this document synthesizes foundational chemical principles with actionable, field-proven experimental protocols to empower researchers in harnessing the full potential of this molecule.
Executive Summary
Understanding the physicochemical properties of a compound is a critical determinant of its successful application, be it in a pharmaceutical formulation or an agricultural product. This guide delves into the core solubility and stability characteristics of this compound. While specific experimental data for this compound is not extensively published, this paper establishes a robust predictive framework based on the well-documented behavior of analogous chlorotriazine structures. Furthermore, it provides comprehensive, step-by-step protocols for the empirical determination of these crucial parameters, ensuring a self-validating system for your research endeavors.
Physicochemical Profile of this compound
| Property | Data | Source |
| Chemical Formula | C₆H₆Cl₂N₄ | [1] |
| Molecular Weight | 205.04 g/mol | [2] |
| CAS Number | 32889-45-5 | [3] |
| Physical Form | White to yellow solid | [3] |
| Predicted Solubility | Sparingly soluble in methanol and DMSO | [4] |
Solubility Profile: A Predictive and Empirical Approach
The solubility of a compound dictates its bioavailability, formulation possibilities, and environmental fate. Based on the behavior of related triazine herbicides, this compound is anticipated to exhibit low aqueous solubility and variable solubility in organic solvents.
Predicted Solubility
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous | Low | The hydrophobic cyclopropyl and dichlorotriazine moieties are expected to limit water solubility. |
| Polar Aprotic | Moderate to High | Solvents like DMSO and DMF are likely to be effective due to their ability to solvate the polar amine and triazine nitrogen atoms. |
| Polar Protic | Low to Moderate | Alcohols such as methanol and ethanol may offer some solubility, but likely less than polar aprotic solvents. |
| Non-polar | Very Low | The presence of polar functional groups suggests poor solubility in solvents like hexane and toluene. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method (Adapted from OECD Guideline 105)
This protocol provides a reliable method for determining the aqueous and organic solvent solubility of this compound.[5][6][7]
Objective: To determine the saturation concentration of the test compound in various solvents at a controlled temperature.
Materials:
-
This compound (analytical standard)
-
Selected solvents (e.g., water, methanol, acetonitrile, DMSO, hexane)
-
Glass flasks with stoppers
-
Shaking incubator or water bath with shaker
-
Centrifuge
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the compound to a flask containing the chosen solvent. The excess solid should be visible.
-
Equilibration: Seal the flasks and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or GC/MS.
-
Data Reporting: The solubility is reported as the average concentration from at least three replicate experiments, typically in mg/mL or mol/L.
Caption: Shake-Flask Solubility Determination Workflow.
Stability Profile: Unveiling Degradation Pathways
The stability of this compound is paramount for its shelf-life, efficacy, and the safety of its potential degradants. The primary anticipated degradation pathways are hydrolysis and photodegradation.
Hydrolytic Stability
The two chlorine atoms on the triazine ring are susceptible to nucleophilic substitution by water, leading to hydrolysis. This process is often pH-dependent.
Predicted Hydrolysis Pathway:
The hydrolysis is expected to proceed in a stepwise manner, with the first chlorine atom being more readily displaced than the second. The rate of hydrolysis is generally faster under acidic or alkaline conditions compared to neutral pH for many triazine herbicides.
Caption: Predicted Hydrolytic Degradation Pathway.
Experimental Protocol for Hydrolysis Study:
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9).
-
Sample Incubation: Dissolve a known concentration of the compound in each buffer and incubate at a constant temperature.
-
Time-Point Analysis: At specified time intervals, withdraw aliquots and analyze the concentration of the parent compound and any major degradation products using a stability-indicating analytical method (e.g., HPLC).
-
Data Analysis: Determine the rate of degradation at each pH to assess the compound's hydrolytic stability.
Photostability
Exposure to light, particularly UV radiation, can induce photodegradation of triazine compounds.
Experimental Protocol for Photostability Testing (Adapted from ICH Q1B Guideline): [12][13][14][15]
Objective: To assess the intrinsic photostability of the compound.
Materials:
-
Photostability chamber equipped with a light source that provides both cool white fluorescent and near-ultraviolet lamps.
-
Quartz or other UV-transparent sample containers.
-
Dark control samples.
Procedure:
-
Sample Preparation: Prepare solutions of the compound in an inert solvent and also place the solid compound in transparent containers.
-
Exposure: Expose the samples to a specified light intensity for a defined duration. The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.
-
Control Samples: Protect identical samples from light (dark controls) and store them under the same temperature and humidity conditions.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples for any degradation. Identify and quantify any significant photodegradants.
Caption: Photostability Testing Workflow.
Thermal Stability
Experimental Protocol for Thermogravimetric Analysis (TGA): [16][17][18][19][20]
Objective: To determine the thermal stability and decomposition profile of the compound.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the compound into a TGA sample pan.
-
Instrument Setup: Place the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen).
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: Continuously monitor and record the sample's weight as a function of temperature.
-
Data Analysis: The resulting TGA curve will show the temperatures at which weight loss occurs, indicating decomposition.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data is limited, the provided predictive analysis, based on the behavior of analogous compounds, offers valuable insights. The detailed experimental protocols empower researchers to empirically determine these critical physicochemical parameters with a high degree of scientific rigor. By following these guidelines, scientists and drug development professionals can make informed decisions regarding the formulation, handling, and application of this promising compound.
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
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Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]
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YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]
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ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
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OECD. Test No. 105: Water Solubility. [Link]
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Analytice. OECD 105 – Water Solubility Test at 20°C. [Link]
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PubMed. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
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Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
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PubMed. Chromatographic methods for analysis of triazine herbicides. [Link]
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PubMed. (2021). Simultaneous determination of triazine herbicides and their metabolites in shellfish by HPLC-MS/MS combined with Q/E-Orbitrap HRMS. [Link]
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ResearchGate. (PDF) Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. [Link]
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Cheméo. 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)-. [Link]
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Unlocking the Potential of Dichlorotriazines: A Technical Guide to Theoretical Studies and Molecular Modeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility and Promise of the Dichlorotriazine Scaffold
The 1,3,5-triazine ring, particularly in its dichlorinated form, represents a privileged scaffold in chemical sciences. Its unique electronic properties and the differential reactivity of its chlorine atoms allow for the sequential introduction of a wide array of substituents, making it a versatile building block for novel molecules.[1] This inherent modularity has led to the development of dichlorotriazine derivatives with a broad spectrum of applications, from reactive dyes that covalently bind to fabrics to potent therapeutic agents in medicinal chemistry.[2][3] In the realm of drug discovery, dichlorotriazine-based compounds have emerged as promising anticancer, antimicrobial, and enzyme inhibitors, demonstrating the significant potential of this heterocyclic core.[4][5][6]
The rational design and optimization of these molecules, however, necessitate a deep understanding of their structure-activity relationships (SAR) at the molecular level. This is where theoretical studies and molecular modeling become indispensable tools. By simulating and predicting the behavior of dichlorotriazine derivatives, we can gain critical insights into their reactivity, binding modes with biological targets, and pharmacokinetic properties, thereby accelerating the discovery and development of new chemical entities.[4]
This in-depth technical guide provides a comprehensive overview of the core computational methodologies employed in the study of dichlorotriazines. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage these powerful in-silico techniques. We will delve into the causality behind experimental choices, provide detailed protocols for key computational workflows, and present data-driven insights to guide your research endeavors.
I. Foundational Principles: Understanding the Dichlorotriazine Core through Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical method that allows us to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.[7] For dichlorotriazine derivatives, DFT is instrumental in elucidating fundamental characteristics that govern their chemical behavior.
A. The "Why": Causality in DFT Studies of Dichlorotriazines
The primary motivation for employing DFT is to understand the electron distribution within the triazine ring and how it is influenced by various substituents. This, in turn, dictates the molecule's reactivity, stability, and spectroscopic properties. Key questions that DFT helps answer include:
-
Reactivity and Reaction Mechanisms: The dichlorotriazine core is electrophilic, and the two chlorine atoms can be substituted by nucleophiles in a stepwise manner, often with temperature control.[1] DFT calculations can predict the most likely sites for nucleophilic attack by analyzing the distribution of electrostatic potential and the energies of frontier molecular orbitals (HOMO and LUMO). This is crucial for planning synthetic routes and understanding potential metabolic pathways.
-
Electronic and Spectroscopic Properties: For applications such as dyes, understanding the electronic transitions is paramount. DFT and its time-dependent extension (TD-DFT) can predict absorption and emission spectra, providing insights into the color and photophysical properties of these molecules.[8][9]
-
Molecular Geometry and Stability: The planarity and geometry of the triazine ring, along with its substituents, influence how the molecule interacts with its environment, including biological targets. DFT provides accurate predictions of molecular geometries and thermodynamic stability.[10]
B. Experimental Protocol: A Step-by-Step DFT Calculation
Here, we outline a general workflow for performing a DFT geometry optimization and electronic property calculation for a dichlorotriazine derivative using a program like Gaussian.
Step 1: Molecule Building and Initial Setup
-
Construct the 3D structure of your dichlorotriazine derivative using a molecular builder (e.g., GaussView, Avogadro).
-
Save the initial coordinates in a suitable format (e.g., .xyz or .gjf).
Step 2: Input File Generation
Create an input file with the following key sections:
-
Route Section (#p): This specifies the level of theory and the type of calculation. A common choice for initial studies is B3LYP/6-31G(d) Opt Freq.
-
B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[8] For nitrogen-containing heterocycles, functionals like OLYP have also shown excellent performance, particularly for predicting NMR chemical shifts.[11]
-
6-31G(d): A Pople-style basis set that includes polarization functions on heavy atoms, which is important for describing the geometry and electronic properties of molecules with heteroatoms.
-
Opt: Keyword for geometry optimization.
-
Freq: Keyword to calculate vibrational frequencies, which confirms that the optimized structure is a true minimum (no imaginary frequencies).
-
-
Title Section: A brief description of your molecule.
-
Charge and Multiplicity: Specify the net charge and spin multiplicity of the molecule (e.g., 0 1 for a neutral singlet).
-
Molecular Specification: The atomic coordinates from Step 1.
Step 3: Running the Calculation and Analysis
-
Submit the input file to the DFT software.
-
Upon completion, analyze the output file to:
-
Confirm successful convergence of the geometry optimization.
-
Check for the absence of imaginary frequencies.
-
Extract the optimized coordinates, total energy, and electronic properties such as HOMO-LUMO energies and dipole moment.
-
C. Visualization: Workflow for DFT Calculations
Caption: A generalized workflow for performing DFT calculations on dichlorotriazine derivatives.
II. Structure-Based Drug Design: Molecular Docking of Dichlorotriazine Inhibitors
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein.[12] This method is central to structure-based drug design and has been successfully applied to identify and optimize dichlorotriazine derivatives as inhibitors of various enzymes.
A. The "Why": Rationale for Docking Studies
The primary goal of molecular docking is to visualize and quantify the interactions between a dichlorotriazine derivative and its biological target. This allows us to:
-
Predict Binding Modes: Understand the specific orientation of the ligand within the active site of the protein. This provides insights into the key amino acid residues involved in the interaction.
-
Estimate Binding Affinity: Docking programs use scoring functions to estimate the free energy of binding, which can be used to rank a series of compounds and prioritize those with the highest predicted potency.
-
Guide Lead Optimization: By analyzing the predicted binding mode, medicinal chemists can identify opportunities to modify the dichlorotriazine scaffold to enhance its interactions with the target, for example, by introducing groups that can form additional hydrogen bonds or hydrophobic contacts. For instance, in a study of triazine derivatives as ROCK1 inhibitors, docking was used to determine the binding modes of the inhibitors, which then guided the design of more potent analogs.[13]
B. Experimental Protocol: A Step-by-Step Molecular Docking Workflow using AutoDock Vina
This protocol outlines a general procedure for docking a dichlorotriazine derivative to a protein target using the widely used software AutoDock Vina.
Step 1: Preparation of the Receptor and Ligand
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.
-
Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the .pdbqt format.
-
-
Ligand Preparation:
-
Generate the 3D structure of the dichlorotriazine derivative (if not available experimentally) and perform a geometry optimization using a method like DFT as described in the previous section.
-
Assign partial charges and define the rotatable bonds.
-
Save the prepared ligand in the .pdbqt format.
-
Step 2: Grid Box Definition
-
Define a 3D grid box that encompasses the active site of the protein. The size and center of the grid box should be chosen to allow the ligand to freely rotate and translate within the binding pocket.
Step 3: Docking Simulation
-
Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.
-
Run AutoDock Vina from the command line, providing the configuration file as input.
Step 4: Analysis of Results
-
The output will be a file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the interactions with the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
C. Data Presentation: Docking Results for Triazine-Based Anticancer Agents
The following table summarizes hypothetical docking results for a series of dichlorotriazine derivatives against a cancer-related kinase.
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| DTA-001 | -8.5 | Lys745, Glu762, Leu844 | Hydrogen bond, Hydrophobic |
| DTA-002 | -9.2 | Lys745, Glu762, Phe856 | Hydrogen bond, Pi-stacking |
| DTA-003 | -7.8 | Glu762, Leu844 | Hydrogen bond, Hydrophobic |
This is illustrative data. Actual values would be obtained from specific research.
D. Visualization: Molecular Docking Workflow
Caption: A typical workflow for molecular docking studies of dichlorotriazine derivatives.
III. Ligand-Based Drug Design: Quantitative Structure-Activity Relationship (QSAR) Modeling
When the 3D structure of the biological target is unknown, or to complement structure-based approaches, Quantitative Structure-Activity Relationship (QSAR) modeling can be a powerful tool. QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities.[14]
A. The "Why": Justification for QSAR in Dichlorotriazine Research
QSAR studies are particularly valuable for:
-
Predicting the Activity of Novel Compounds: Once a reliable QSAR model is developed, it can be used to predict the biological activity of yet-to-be-synthesized dichlorotriazine derivatives, allowing for the prioritization of synthetic efforts.
-
Identifying Key Molecular Descriptors: QSAR models can reveal which physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) are most important for the biological activity of dichlorotriazine compounds. This provides valuable insights for rational drug design.
-
Mechanism of Action Elucidation: By understanding the structural features that drive activity, QSAR can offer clues about the potential mechanism of action of a series of compounds. For example, a QSAR study on triazine derivatives as DHFR inhibitors identified that the presence of electron-attracting groups at a specific position enhanced inhibitory activity.[15]
B. Experimental Protocol: A Step-by-Step QSAR Modeling Workflow
The development of a robust QSAR model involves several critical steps:
Step 1: Data Collection and Preparation
-
Compile a dataset of dichlorotriazine derivatives with their corresponding biological activities (e.g., IC50, Ki). It is crucial that the biological data is consistent and measured under the same experimental conditions.
-
Draw the 2D structures of all compounds and ensure their correctness.
Step 2: Descriptor Calculation
-
Calculate a wide range of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.
Step 3: Data Splitting
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used for external validation.
Step 4: Model Building and Validation
-
Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that correlates the descriptors (independent variables) with the biological activity (dependent variable).
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the robustness and predictive ability of the model on the training set.
-
External Validation: Use the developed model to predict the activities of the compounds in the test set and calculate the predictive r² (r²_pred). A high r²_pred value indicates good predictive power. A 3D-QSAR study on triazine-based DHFR inhibitors reported a q² of 0.724, indicating a reliable computational model.[16]
Step 5: Model Interpretation
-
Analyze the descriptors present in the final QSAR model to understand the structure-activity relationships. For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), this involves interpreting contour maps that show where steric bulk or electrostatic charge is favorable or unfavorable for activity.[17][18][19][20]
C. Data Presentation: QSAR Model for Dichlorotriazine DHFR Inhibitors
The following table presents hypothetical data from a QSAR study on dichlorotriazine derivatives as Dihydrofolate Reductase (DHFR) inhibitors.
| Compound ID | Experimental pIC50 | Predicted pIC50 | Residual |
| DTA-101 | 7.5 | 7.4 | 0.1 |
| DTA-102 | 8.1 | 8.2 | -0.1 |
| DTA-103 | 6.9 | 7.0 | -0.1 |
| Model Statistics | r² = 0.91 | q² = 0.75 | r²_pred = 0.85 |
This is illustrative data. Actual values would be obtained from specific research.[21][22]
D. Visualization: QSAR Modeling Workflow
Caption: A comprehensive workflow for developing and applying QSAR models for dichlorotriazine derivatives.
IV. Integrating Computational and Experimental Workflows: A Self-Validating System
The true power of theoretical studies and molecular modeling lies in their integration with experimental work. Computational predictions should be used to guide and prioritize experiments, and in turn, experimental results should be used to validate and refine the computational models. This iterative cycle forms a self-validating system that significantly enhances the efficiency of the research and development process.
For instance, novel dichlorotriazine derivatives can be synthesized based on insights from QSAR and docking studies.[2][23] The experimentally determined biological activities of these new compounds can then be used to further validate and improve the predictive power of the computational models. Similarly, DFT calculations can be validated by comparing predicted spectroscopic properties with experimental data from techniques like NMR and UV-Vis spectroscopy.[2]
V. Conclusion and Future Perspectives
Theoretical studies and molecular modeling are indispensable components of modern research on dichlorotriazine derivatives. From elucidating fundamental electronic properties with DFT to predicting protein-ligand interactions with molecular docking and establishing structure-activity relationships with QSAR, these computational methods provide invaluable insights that guide rational design and accelerate discovery. As computational power continues to increase and algorithms become more sophisticated, the application of more advanced techniques, such as molecular dynamics simulations to study the dynamic behavior of dichlorotriazine-protein complexes, will undoubtedly become more routine.[13][24][25][26][27] By embracing an integrated approach that combines computational and experimental methodologies, the scientific community is well-positioned to unlock the full therapeutic and technological potential of the versatile dichlorotriazine scaffold.
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Al-Ghorbani, M., et al. (2025). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports. [Link]
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Bhojwani, H., & Joshi, U. (2016). Pharmacophore and Docking Guided Virtual Screening Study for Discovery of Type I Inhibitors of VEGFR-2 Kinase. ResearchGate. [Link]
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Thakur, A., et al. (2006). QSAR Study on Triazine Derivatives as DHFR Inhibitors Using Electrotopological State. Asian Journal of Biochemistry, 1(2), 138-147. [Link]
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da Silva, L. A., et al. (2023). A Density Functional Theory Investigation of the Substituent Effect on Nitrogen Heterocycles for Applications on Energetic Materials. SSRN. [Link]
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The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of 1,3,5-Triazine Compounds in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine core, a deceptively simple six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has proven to be a remarkably versatile scaffold in chemical research for nearly two centuries. Its journey from an early laboratory curiosity to a cornerstone in medicinal chemistry, materials science, and agrochemicals is a testament to its unique chemical properties and adaptability. This technical guide provides a comprehensive overview of the discovery, history, and evolving research landscape of 1,3,5-triazine compounds, offering insights into the causality behind experimental choices and providing a foundation for future innovation.
Part 1: From a Challenge to Vitalism to a Foundation of Organic Synthesis
The story of 1,3,5-triazines is intrinsically linked to the dawn of modern organic chemistry. While not a direct synthesis of a triazine, Friedrich Wöhler's 1828 synthesis of urea from inorganic ammonium cyanate was a landmark achievement that challenged the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms.[1][2][3] This pivotal moment opened the door for chemists to explore the synthesis of carbon-based molecules in the laboratory, setting the stage for the discovery of countless new compounds, including the 1,3,5-triazines.
Just a few years later, in 1834, the German chemist Justus von Liebig, a principal founder of organic chemistry, first synthesized the crystalline compound melamine (2,4,6-triamino-1,3,5-triazine).[4][5][6] Initially, there was no immediate application for this nitrogen-rich compound.[4] Liebig's early interest was in its potential as a fertilizer due to its high nitrogen content, a vision that was not realized at the time due to cost and low absorption rates.[7]
The true potential of the 1,3,5-triazine scaffold began to be unlocked with the industrial production of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This highly reactive derivative serves as a versatile starting material for a vast array of triazine compounds.[8] Cyanuric chloride is prepared in a two-step process from hydrogen cyanide, which is first converted to cyanogen chloride and then trimerized at elevated temperatures over a carbon catalyst.[8] The three chlorine atoms on the triazine ring can be sequentially and selectively replaced by various nucleophiles, a feature that has been extensively exploited to create a diverse library of derivatives with tailored properties.[9][10]
Part 2: The Proliferation of Applications: From Fields to Pharmacies
The ability to readily modify the 1,3,5-triazine core has led to its application in a wide range of fields, each with its own set of structure-activity relationship principles.
Agrochemicals: A Revolution in Weed Control
A significant portion of industrially produced cyanuric chloride is used in the synthesis of triazine-class herbicides.[8] The development of compounds like atrazine and simazine in the mid-20th century revolutionized agriculture by providing selective and effective weed control. The mechanism of action of these herbicides involves the inhibition of photosystem II in plants, a process that is highly dependent on the nature of the substituents at the 2, 4, and 6 positions of the triazine ring.
Polymer Science and Materials: The Rise of Melamine Resins
Melamine, when combined with formaldehyde, forms melamine-formaldehyde resins, which are durable thermosetting plastics.[6] These resins found widespread use in the mid-20th century for applications such as dinnerware, laminates, and coatings, valued for their shatterproof and heat-resistant properties.[4] The high nitrogen content of melamine also imparts fire-retardant properties, as it releases nitrogen gas upon combustion, which inhibits the fire.[6]
Dyestuffs: Covalently Coloring the World
Chlorinated triazines are fundamental to a major class of reactive dyes. These dyes form covalent bonds with the hydroxyl groups of cellulosic fibers, such as cotton, resulting in excellent colorfastness. The reactivity of the chlorine atoms on the triazine ring allows for this permanent attachment to the fabric.
Medicinal Chemistry: A Privileged Scaffold in Drug Discovery
In recent decades, the 1,3,5-triazine scaffold has gained significant attention in medicinal chemistry, where it is now considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[10][11] Its derivatives have been investigated for a plethora of therapeutic applications, including:
-
Anticancer Agents: Triazine derivatives have shown promise as inhibitors of various enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), and kinases like PI3K/mTOR.[12][13][14]
-
Antimicrobial and Antiviral Agents: The scaffold has been incorporated into molecules with potent antibacterial, antifungal, and antiviral activities.[11][15][16]
-
Antidiabetic Agents: More recently, novel 1,3,5-triazine derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[17]
The versatility of the triazine core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties through the introduction of various substituents, making it an attractive platform for the design of new therapeutic agents.[16]
Part 3: Key Synthetic Methodologies and Experimental Protocols
The synthesis of 1,3,5-triazine compounds is dominated by two main strategies: the cyclotrimerization of nitriles and the modification of pre-formed triazine rings, primarily through nucleophilic substitution of cyanuric chloride.
Cyclotrimerization of Nitriles
Symmetrical 1,3,5-triazines can be prepared by the trimerization of certain nitriles, such as cyanogen chloride or cyanamide.[18] This method is particularly useful for the synthesis of the parent 1,3,5-triazine and simple derivatives.
Experimental Protocol: Microwave-Assisted Synthesis of 2,4-Diamino-6-substituted-1,3,5-triazines
This protocol exemplifies a modern, efficient, and greener approach to triazine synthesis.[19]
Objective: To synthesize 6-substituted-2,4-diamino-1,3,5-triazines through the reaction of cyanoguanidine with various nitriles under microwave irradiation.
Materials:
-
Cyanoguanidine
-
Substituted nitrile (e.g., benzonitrile, acetonitrile)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine cyanoguanidine and the desired nitrile.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture under controlled temperature and time conditions (e.g., 150-200°C for 5-20 minutes).
-
After cooling, the solid product is typically purified by recrystallization from a suitable solvent (e.g., ethanol).
Causality: Microwave irradiation provides rapid and uniform heating, which significantly reduces reaction times and often improves yields compared to conventional heating methods. This approach is also considered a "green" chemistry technique as it can often be performed under solvent-free conditions.[19]
Sequential Nucleophilic Substitution of Cyanuric Chloride
The stepwise substitution of the chlorine atoms in cyanuric chloride is a highly versatile method for preparing unsymmetrical 1,3,5-triazines. The reactivity of the chlorine atoms decreases as more are substituted, allowing for controlled, sequential reactions by carefully managing the reaction temperature.
Experimental Protocol: General Procedure for the Synthesis of Trisubstituted 1,3,5-Triazines from Cyanuric Chloride
This protocol outlines the general strategy for creating diverse trisubstituted triazines.[9]
Objective: To synthesize a trisubstituted 1,3,5-triazine by sequential reaction of cyanuric chloride with three different nucleophiles.
Materials:
-
Cyanuric chloride
-
Nucleophile 1 (e.g., an amine, alcohol, or thiol)
-
Nucleophile 2
-
Nucleophile 3
-
Anhydrous solvent (e.g., tetrahydrofuran, dioxane)
-
Base (e.g., triethylamine, potassium carbonate)
Procedure:
-
First Substitution (Mono-substitution): Dissolve cyanuric chloride in the anhydrous solvent and cool the mixture to 0-5°C. Add one equivalent of Nucleophile 1 and a base dropwise while maintaining the low temperature. Stir for a specified period (e.g., 1-2 hours) until the reaction is complete (monitored by TLC).
-
Second Substitution (Di-substitution): To the reaction mixture containing the mono-substituted triazine, add one equivalent of Nucleophile 2 and allow the reaction to warm to room temperature. Stir for several hours or until completion.
-
Third Substitution (Tri-substitution): Add one equivalent of Nucleophile 3 to the mixture and heat to reflux. Monitor the reaction until all the di-substituted intermediate is consumed.
-
Work-up and Purification: After cooling, the reaction mixture is typically filtered to remove any salts. The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.
Causality: The decreasing reactivity of the chlorine atoms with each substitution is due to the electron-donating nature of the incoming nucleophiles, which reduces the electrophilicity of the remaining C-Cl bonds. Controlling the temperature is crucial for achieving selectivity at each step.
Part 4: Visualization of Key Concepts
To better illustrate the foundational concepts discussed, the following diagrams are provided.
Caption: A timeline of key milestones in the discovery and application of 1,3,5-triazine compounds.
Caption: The two primary synthetic routes to 1,3,5-triazine derivatives.
Part 5: Future Outlook and Conclusion
The journey of 1,3,5-triazine research is far from over. Current research continues to explore novel synthetic methodologies, including the use of greener and more efficient catalytic systems.[19] In medicinal chemistry, the focus is on developing highly selective and potent triazine-based drugs with improved safety profiles.[12][17] In materials science, new triazine-containing polymers and covalent organic frameworks are being designed for applications in gas storage, catalysis, and electronics.[20][21]
The enduring relevance of the 1,3,5-triazine scaffold lies in its synthetic accessibility, chemical stability, and the rich chemical space that can be explored through its derivatization. From its early, serendipitous discovery to its current status as a cornerstone of modern chemical research, the 1,3,5-triazine ring continues to be a source of innovation and a testament to the power of fundamental organic chemistry.
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safety, handling, and storage of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine
An In-Depth Technical Guide to the Safety, Handling, and Storage of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine
Introduction: Understanding the Dichlorotriazine Moiety
This compound is a member of the dichlorotriazine class of compounds. The defining feature of this chemical family is the 1,3,5-triazine ring, an electron-deficient aromatic system made highly electrophilic by three nitrogen atoms and two electron-withdrawing chlorine atoms.[1] This inherent reactivity makes the carbon atoms attached to the chlorine atoms susceptible to nucleophilic attack, a property that is both the foundation of their utility in synthesis and a primary driver of their handling and storage requirements.[1][2] These compounds are versatile intermediates, particularly in the synthesis of reactive dyes and agricultural chemicals.[3] This guide provides a comprehensive framework for the safe management of this compound in a research and development setting, grounded in an understanding of its chemical nature.
Section 1: Compound Identification and Properties
A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical properties. While comprehensive experimental data for this specific molecule is not fully available in the public domain, the table below summarizes key information from supplier data and predictive models.
| Property | Data | Source(s) |
| CAS Number | 32889-45-5 | [4][5] |
| Molecular Formula | C₆H₆Cl₂N₄ | [6][7] |
| Molecular Weight | 205.04 g/mol | [7] |
| Physical Form | White to yellow solid | [5] |
| Purity | Typically ≥95% | [5][7] |
| Storage Temperature | Recommended +4°C | [5] |
| Solubility | Sparingly soluble in DMSO and Methanol (inferred from similar compounds) | [8] |
| Reactivity Profile | Susceptible to hydrolysis and nucleophilic substitution | [2][9] |
Section 2: Hazard Identification and Risk Assessment
Due to a lack of extensive, specific toxicity data for this compound, a conservative risk assessment is paramount.[10] The hazards should be inferred from its structural class (dichlorotriazines) and available safety data sheets (SDS) for analogous compounds.
Primary Assumed Hazards:
-
Skin Irritation: Similar chloro- and amino-substituted triazines are classified as skin irritants.[8][11] Direct contact may cause redness and irritation.
-
Serious Eye Irritation: This is a common hazard for this class of chemicals, potentially causing significant eye damage upon contact.[11][12]
-
Respiratory Irritation: Inhalation of the dust may cause irritation to the respiratory tract.[8][13]
-
Harmful if Swallowed/Inhaled/Absorbed: Based on risk codes for similar compounds, it should be assumed to be harmful by all routes of exposure.[8]
The core principle is to treat this compound as hazardous and to minimize all potential routes of exposure. The lack of data is not an indication of safety.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Safe handling protocols are designed to create a multi-layered defense against chemical exposure. This involves a combination of engineering controls, administrative procedures, and personal protective equipment.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood. This is the primary method for preventing inhalation of airborne particulates.[12]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly.[14]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent direct contact. The following diagram outlines the standard PPE workflow for handling this compound.
Caption: Decision workflow for responding to a solid chemical spill.
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Contaminated disposables (gloves, paper towels, weigh boats) and excess solid reagent should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed container for halogenated organic waste.
-
Disposal: Do not dispose of this chemical down the drain or in regular trash. [14]All waste must be disposed of through an approved environmental health and safety (EHS) program, following all local and national regulations. [13]
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Methodological & Application
Application Notes & Protocols: Strategic Nucleophilic Substitution on 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine for Drug Discovery Scaffolds
Introduction: The 1,3,5-Triazine Core as a Privileged Scaffold
The 1,3,5-triazine (or s-triazine) ring is a foundational scaffold in modern chemistry, recognized for its prevalence in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Its utility is derived from the predictable and sequential reactivity of its chlorinated precursors, which allows for the precise and controlled installation of diverse functional groups. This strategic functionalization has led to the development of potent therapeutic agents, including inhibitors of key signaling pathways like PI3K/mTOR and EGFR, which are often dysregulated in cancer.[3][4][5] Furthermore, triazine derivatives are widely used as herbicides, such as Procyazine, demonstrating the scaffold's versatility.[6]
This guide provides an in-depth exploration of the nucleophilic substitution reactions on 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine, a key intermediate for building libraries of novel compounds. We will delve into the core mechanistic principles, provide field-proven protocols for various nucleophiles, and offer insights into controlling reaction selectivity to empower researchers in drug development and applied chemistry.
Pillar 1: Core Mechanism & Principles of Reactivity
The substitution of chlorine atoms on the dichlorotriazine ring proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][7] The inherent electron deficiency of the triazine ring, caused by the three highly electronegative nitrogen atoms, renders the chlorine-bearing carbon atoms highly electrophilic and susceptible to attack.[1]
The reaction is a two-step process:
-
Nucleophilic Attack (Rate-Determining Step): A nucleophile (Nu:) attacks one of the electrophilic carbon atoms. This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1][8]
-
Chloride Elimination: The aromaticity of the triazine ring is restored through the expulsion of a chloride ion (Cl⁻), which is an excellent leaving group.[1][8]
Caption: Figure 1: SNAr Mechanism on the Dichlorotriazine Core
Causality Behind Experimental Choices: Controlling Selectivity
Achieving selective monosubstitution without proceeding to disubstitution is paramount. This control is not arbitrary but is governed by predictable electronic principles.
-
Temperature: This is the most critical parameter for controlling the extent of substitution. The replacement of the first chlorine atom can often be achieved at room temperature or slightly above, while the substitution of the second chlorine requires significantly more thermal energy (e.g., heating or reflux).[7][9][10][11] The reason for this is electronic deactivation. The first nucleophile introduced is typically an electron-donating group (e.g., an amine or thiol). This group donates electron density into the triazine ring, reducing the electrophilicity of the remaining carbon-chlorine bond and making the second attack by a nucleophile less favorable.[7][12]
-
Nucleophile Strength & Order of Addition: The inherent reactivity of the nucleophile plays a key role. The general order of reactivity for nucleophiles with triazines is Thiols > Amines > Alcohols/Phenols.[11][13] This hierarchy is crucial when designing syntheses for multi-substituted, asymmetric triazines. For instance, because an amine group significantly deactivates the ring, it is often syntactically advantageous to introduce less reactive oxygen nucleophiles before introducing an amine.[7][14]
-
Base and Solvent: A non-nucleophilic base, such as Diisopropylethylamine (DIEA) or potassium carbonate (K₂CO₃), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing protonation of the nucleophile or side reactions.[1][11][14] The choice of solvent (e.g., THF, Dioxane, DCM, DMF) depends on the solubility of the reactants and the required reaction temperature.[1][5][14][15][16]
Pillar 2: Validated Experimental Protocols
General Considerations:
-
Safety: Chlorinated triazines can be lachrymators and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[17][18]
-
Monitoring: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1]
-
Anhydrous Conditions: For reactions involving strong bases like NaH, ensure all glassware is flame-dried and solvents are anhydrous to prevent quenching the base.
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Application Notes & Protocols: Leveraging 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine as a Versatile Chemical Intermediate
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Value of the Dichlorotriazine Scaffold
The 1,3,5-triazine (or s-triazine) framework is a privileged scaffold in modern chemistry, underpinning advancements in medicinal chemistry, agrochemicals, and materials science.[1] Its utility is largely derived from the predictable and sequential reactivity of its chlorinated precursors, such as 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine. This intermediate offers a robust platform for building molecular complexity through controlled nucleophilic aromatic substitution (SNAr) reactions.[1] The presence of two reactive chlorine atoms, modulated by the N-cyclopropyl group, allows for the stepwise and selective introduction of a wide array of functional groups.
This guide provides an in-depth exploration of the core chemical principles governing the use of this intermediate, detailed and validated protocols for its reaction, and insights into its application in targeted synthesis. The content is designed for researchers and professionals engaged in drug development and advanced chemical synthesis.
Physicochemical & Safety Profile
A thorough understanding of the intermediate's properties is fundamental to its effective and safe utilization.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 32889-45-5 | [2][3][4] |
| Molecular Formula | C₆H₆Cl₂N₄ | [3] |
| Molecular Weight | 205.04 g/mol | [3] |
| Appearance | White to yellow solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage | Store at +4°C | [4] |
Core Safety Directives:
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[5] Avoid formation and inhalation of dust.[5][6] Avoid contact with skin, eyes, and clothing.[7][8]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles with side-shields).[7][9] For operations generating significant dust, a full-face respirator may be necessary.[6]
-
Incompatible Materials: Avoid strong oxidizing agents.[5]
-
First Aid: In case of skin contact, wash off immediately with plenty of water.[5] For eye contact, rinse cautiously with water for at least 15 minutes.[6][8] If inhaled, move to fresh air.[5][6] If ingested, rinse mouth with water and seek medical attention.[5][7]
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The chemistry of this compound is dominated by the nucleophilic aromatic substitution (SNAr) mechanism. The triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, which makes the chlorine-bearing carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1]
The substitution process occurs via a two-step addition-elimination pathway:
-
Nucleophilic Attack: A nucleophile (Nu:) attacks one of the electron-deficient carbon atoms, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[1]
-
Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of a chloride ion (Cl⁻), a good leaving group.[1]
Caption: The two-step SNAr mechanism on the dichlorotriazine core.
Controlling Sequential Substitution
A key feature of dichlorotriazines is the ability to control the sequential substitution of the two chlorine atoms. The first substitution reaction is typically facile and can be performed at low temperatures (e.g., 0°C).[10] The introduction of the first nucleophile modifies the electronic properties of the triazine ring, making the second chlorine atom less reactive.[10] Consequently, the second substitution often requires more forcing conditions, such as elevated temperatures (room temperature or reflux), to proceed to completion.[10] This differential reactivity is the cornerstone of synthesizing asymmetrically substituted triazines.
Application Protocols
The following protocols are designed as robust starting points for the derivatization of this compound.
General Workflow for Nucleophilic Substitution
This diagram outlines the universal steps involved in a typical substitution reaction, from setup to purification.
Caption: General experimental workflow for SNAr on the dichlorotriazine.
Protocol 1: Synthesis of a Monosubstituted Amine Derivative
This protocol details the reaction with a primary or secondary amine to displace the first chlorine atom. This is a foundational step for creating many biologically active molecules, including herbicides like Procyazine.[11]
Materials:
-
This compound (1.0 eq)
-
Desired amine nucleophile (e.g., 2-amino-2-methylpropanenitrile) (1.0 eq)
-
N,N-Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃) (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Acetone
-
Standard glassware for anhydrous reactions, magnetic stirrer, ice bath
-
TLC plates and appropriate mobile phase (e.g., ethyl acetate/hexane)
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (or acetone) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C using an ice bath and stir for 5-10 minutes.
-
Reagent Addition: Add the amine nucleophile (1.0 eq) to the stirring solution. Following this, add the base (DIEA, 1.0 eq) dropwise over several minutes.[10] The use of a non-nucleophilic base like DIEA is crucial to prevent competition with the desired nucleophile.
-
Reaction: Stir the reaction mixture at 0°C. The temperature control at this stage is critical to ensure monosubstitution and prevent the formation of disubstituted byproducts.[12]
-
Monitoring: Monitor the reaction progress by TLC until the starting dichlorotriazine spot is fully consumed (typically 30-90 minutes).[10]
-
Workup: Once complete, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with water (2x) and brine (1x) to remove DIEA salts and other aqueous-soluble impurities.[10]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure monosubstituted product.
Protocol 2: Synthesis of an Asymmetrically Disubstituted Derivative
This protocol builds upon the product from Protocol 1, demonstrating the displacement of the second chlorine atom.
Materials:
-
Monochloro-triazine product from Protocol 1 (1.0 eq)
-
Second, different nucleophile (e.g., a thiol or alcohol) (1.0-1.2 eq)
-
A suitable base (e.g., Potassium Carbonate for thiols, Sodium Hydride for alcohols) (1.1-1.5 eq)
-
Anhydrous solvent (e.g., THF, DMF)
Step-by-Step Procedure:
-
Setup: In a dry flask under an inert atmosphere, dissolve the monochloro-triazine starting material (1.0 eq) in a suitable anhydrous solvent (e.g., THF).
-
Reagent Addition: Add the second nucleophile (1.0-1.2 eq) to the solution.
-
Basification & Reaction: Add the appropriate base portion-wise. The reaction may need to be heated to room temperature or higher (e.g., 60-80°C) to drive the substitution of the less reactive second chlorine atom.[10][13]
-
Monitoring: Monitor the reaction by TLC until completion.
-
Workup & Purification: Follow a similar aqueous workup and chromatographic purification procedure as described in Protocol 1 to isolate the final asymmetrically disubstituted triazine.
Key Application Example: Synthesis of Procyazine
This compound is a direct precursor to the herbicide Procyazine.[11] The synthesis involves a nucleophilic substitution reaction where one of the chlorine atoms is displaced by 2-amino-2-methylpropanenitrile.
Caption: Synthetic pathway from the intermediate to the herbicide Procyazine.
This synthesis highlights the industrial relevance of the intermediate, where a single, controlled SNAr reaction transforms a simple building block into a high-value commercial product. The principles outlined in Protocol 1 are directly applicable to this transformation.
Conclusion
This compound is a powerful and versatile intermediate whose reactivity is governed by well-understood SNAr principles. By carefully controlling reaction parameters, particularly temperature and the choice of base, researchers can achieve selective and sequential substitutions to construct a diverse library of complex molecules. The robust and predictable nature of this chemistry cements the role of this dichlorotriazine as a cornerstone scaffold for innovation in drug discovery and agrochemical development.
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Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. National Center for Biotechnology Information (PMC). [Link]
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Application Notes and Protocols for Reactions Involving 3-(4-Fluorophenyl)thiophene
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for synthetic reactions involving 3-(4-fluorophenyl)thiophene (CAS No. 119492-73-8).[1][2][3][4] This key intermediate is of significant interest to researchers in medicinal chemistry and materials science, particularly for its role in the synthesis of pharmaceuticals like Canagliflozin.[5] This document offers an in-depth exploration of the primary synthetic routes to this compound, focusing on palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Stille couplings. By elucidating the mechanistic underpinnings of these reactions, this guide aims to empower researchers to not only replicate these procedures but also to rationally troubleshoot and adapt them for their specific research needs. Detailed, step-by-step protocols, safety information, and data presentation are included to ensure scientific integrity and practical utility for scientists and drug development professionals.
Introduction: The Significance of 3-(4-Fluorophenyl)thiophene
3-(4-Fluorophenyl)thiophene is a biaryl heterocyclic compound that has garnered considerable attention as a crucial building block in the synthesis of complex organic molecules. Its structure, featuring a fluorinated phenyl ring coupled to a thiophene moiety, imparts unique electronic and physicochemical properties to the target molecules. The most prominent application of this intermediate is in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[5] The fluorophenylthiophene core is integral to the pharmacological activity of Canagliflozin.
The synthesis of 3-(4-fluorophenyl)thiophene primarily relies on the formation of a carbon-carbon bond between the thiophene and fluorophenyl rings. Palladium-catalyzed cross-coupling reactions have emerged as the most efficient and versatile methods to achieve this transformation. This guide will focus on two of the most powerful of these reactions: the Suzuki-Miyaura coupling and the Stille coupling.
Table 1: Physicochemical Properties of 3-(4-Fluorophenyl)thiophene
| Property | Value | Reference(s) |
| CAS Number | 119492-73-8 | [1][2][4] |
| Molecular Formula | C₁₀H₇FS | [1][2][6] |
| Molecular Weight | 178.23 g/mol | [1][2][6] |
| Appearance | White to light yellow solid/powder | [7] |
| Melting Point | 53 °C | [7] |
| Boiling Point | ~252.3 °C at 760 mmHg | [7] |
| Density | ~1.201 g/cm³ | [7] |
Safety Precautions and Handling
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents. 3-(4-Fluorophenyl)thiophene and its precursors, as well as the reagents used in its synthesis, require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[10]
-
In case of contact:
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[9]
Synthetic Methodologies: A Comparative Overview
The choice of synthetic route for 3-(4-fluorophenyl)thiophene is a critical decision that impacts yield, purity, scalability, and cost. Below is a comparative summary of the two primary methods detailed in this guide.
Table 2: Comparison of Synthetic Routes to 3-(4-fluorophenyl)thiophene
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |
| Key Reagents | 3-Halothiophene, (4-fluorophenyl)boronic acid | 3-Halothiophene, (4-fluorophenyl)stannane |
| Toxicity of Reagents | Boronic acids are generally of low toxicity. | Organotin compounds are highly toxic.[12] |
| Reaction Conditions | Generally mild, but can require elevated temperatures. | Typically mild conditions.[13] |
| Functional Group Tolerance | Good, but can be sensitive to the choice of base. | Excellent, one of the key advantages.[13] |
| Byproduct Removal | Boron-containing byproducts are generally water-soluble and easier to remove. | Tin-containing byproducts can be challenging to remove completely.[13] |
The Suzuki-Miyaura Coupling: A Practical Protocol
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[14][15] The reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[14][15]
Mechanistic Rationale and Experimental Design
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
-
Choice of Palladium Catalyst and Ligand: The selection of the palladium source and the ancillary ligand is crucial for an efficient reaction. For coupling with heteroaryl halides like 3-bromothiophene, electron-rich and sterically bulky phosphine ligands are often employed. These ligands facilitate the oxidative addition step and promote the reductive elimination, leading to higher turnover numbers.[16] Ligands such as SPhos have demonstrated high activity in such couplings.[17]
-
The Role of the Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[14] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence the reaction rate and the tolerance of other functional groups.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used to dissolve both the organic and inorganic reagents.[18]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 3-(4-fluorophenyl)thiophene from 3-bromothiophene and 4-fluorophenylboronic acid.
Materials:
-
3-Bromothiophene
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromothiophene (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 10:1 mixture by volume). The final concentration of the limiting reagent should be around 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(4-fluorophenyl)thiophene as a white to off-white solid.
The Stille Coupling: An Alternative Pathway
The Stille coupling reaction is another powerful palladium-catalyzed cross-coupling method that utilizes organotin reagents (stannanes).[1][19] It is particularly valued for its excellent functional group tolerance and generally mild reaction conditions.[13]
Mechanistic Insights and Strategic Considerations
The catalytic cycle of the Stille coupling is analogous to the Suzuki-Miyaura reaction.
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One-Pot Synthesis of Substituted Triazines from Dichlorotriazines: An Application Note and Protocol for Researchers
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, serving as the core structure for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] The ability to efficiently synthesize diverse libraries of substituted triazines is therefore of paramount importance in drug discovery and development. This application note provides a comprehensive guide to the one-pot synthesis of substituted triazines, with a primary focus on the versatile and widely used starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).
The Principle of Sequential Nucleophilic Aromatic Substitution
The synthesis of substituted triazines from cyanuric chloride hinges on the principle of sequential nucleophilic aromatic substitution. The three chlorine atoms on the triazine ring exhibit differential reactivity, which can be exploited to achieve controlled, stepwise substitution. This difference in reactivity is primarily governed by the electronic effect of the substituents. As each chlorine atom is replaced by a nucleophile (typically an electron-donating group), the electron density of the triazine ring increases, thereby deactivating the remaining chlorine atoms towards further nucleophilic attack.[4][5]
This inherent reactivity gradient allows for the selective synthesis of mono-, di-, and tri-substituted triazines by careful control of the reaction temperature. A general empirical rule for this temperature-dependent selectivity is as follows:
-
Monosubstitution: Favored at temperatures at or below 0°C.
-
Disubstitution: Typically occurs at room temperature.
-
Trisubstitution: Requires elevated temperatures, often above 60°C.[5]
This stepwise approach is fundamental to creating both symmetrically and, more importantly, unsymmetrically substituted triazines, which is a key advantage for structure-activity relationship (SAR) studies in drug discovery.[1]
Reaction Mechanism: A Stepwise Approach
The one-pot synthesis of a trisubstituted triazine from cyanuric chloride involves a sequence of three nucleophilic substitution reactions. The general mechanism is illustrated below:
Figure 1: Stepwise nucleophilic substitution on cyanuric chloride.
Experimental Protocol: One-Pot Synthesis of an Unsymmetrically Trisubstituted Triazine
This protocol details a general procedure for the one-pot synthesis of a 2,4,6-trisubstituted-1,3,5-triazine by the sequential addition of three different nucleophiles.
Materials and Equipment
-
2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
-
Nucleophile 1 (e.g., a primary or secondary amine)
-
Nucleophile 2 (e.g., an alcohol or phenol)
-
Nucleophile 3 (e.g., a thiol or another amine)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN))
-
Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Step-by-Step Procedure
-
First Substitution (Monosubstitution):
-
Dissolve cyanuric chloride (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve the first nucleophile (1.0 eq.) and a base (1.1 eq.) in the same solvent.
-
Add the nucleophile solution dropwise to the cyanuric chloride solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Second Substitution (Disubstitution):
-
Once the first substitution is complete (as indicated by TLC), add the second nucleophile (1.0 eq.) and another equivalent of the base (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Again, monitor the progress by TLC.
-
-
Third Substitution (Trisubstitution):
-
After the formation of the disubstituted product, add the third nucleophile (1.0 eq.) and a final equivalent of the base (1.1 eq.).
-
Heat the reaction mixture to 60-80°C and stir until the reaction is complete (typically 6-24 hours), as monitored by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel.
-
Process Optimization and Troubleshooting
| Issue | Potential Cause | Solution |
| Formation of multiple products | Incorrect temperature control, leading to a mixture of mono-, di-, and tri-substituted products. | Strictly maintain the recommended temperature for each substitution step. Use a reliable thermometer and cooling/heating bath. |
| Low yield | Incomplete reaction, degradation of starting materials or products, or loss during work-up. | Ensure all reagents are of high purity and the solvent is anhydrous. Monitor the reaction closely by TLC to determine the optimal reaction time. Optimize the purification method to minimize product loss. |
| Reaction does not proceed to completion | Insufficiently reactive nucleophile, steric hindrance, or inadequate base. | For less reactive nucleophiles, consider using a stronger base or a higher reaction temperature for the final substitution step. The use of a catalyst, such as Cu(I), can also be explored to enhance reactivity.[6] |
Characterization of Substituted Triazines
The synthesized triazine derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
| Technique | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | The chemical shifts and coupling patterns will be indicative of the substituents on the triazine ring. |
| Mass Spectrometry (MS) | The molecular ion peak will confirm the molecular weight of the synthesized compound. |
| High-Performance Liquid Chromatography (HPLC) | Can be used to determine the purity of the final product. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks will correspond to the functional groups of the substituents. |
Workflow Visualization
The following diagram illustrates the overall workflow for the one-pot synthesis and analysis of a substituted triazine.
Figure 2: Overall workflow for the synthesis of substituted triazines.
Conclusion
The one-pot synthesis of substituted triazines from cyanuric chloride is a robust and highly adaptable method for generating diverse molecular libraries for drug discovery and other applications. By carefully controlling the reaction conditions, particularly the temperature, researchers can achieve selective and sequential substitution of the chlorine atoms, enabling the efficient construction of complex triazine derivatives. This application note provides a foundational protocol and practical guidance to aid scientists in the successful synthesis and characterization of these valuable compounds.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Shafeeque, M., et al. (2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Current Organic Chemistry, 30(6).
- ResearchGate. (n.d.). Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 23 from cyanuric chloride by sequential substitution of chlorides.
- Kráľová, K., et al. (n.d.). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study.
- Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81–102.
- ChemRxiv. (n.d.). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids.
- Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102.
- (2025). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5- Triazines via Cyanuric Chloride with Amino Groups.
- Kumar, D., et al. (n.d.). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold.
- Sharma, A., et al. (2021).
- Nielsen, T. E., et al. (2018). One-pot synthesis of triazines as potential agents affecting cell differentiation. Monatshefte für Chemie - Chemical Monthly, 149(11), 2017-2027.
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- 2. eurekaselect.com [eurekaselect.com]
- 3. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine in Covalent Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Covalent Chemistry for Biological Discovery
Covalent ligand discovery has emerged as a powerful strategy in chemical biology and drug development, enabling the creation of highly potent and selective probes and therapeutics.[1][2][3] Unlike their non-covalent counterparts, covalent ligands form a stable, irreversible bond with their target protein, which can offer advantages such as prolonged duration of action and the ability to target shallow or transient binding pockets.[2][3] Within the arsenal of electrophilic scaffolds used for this purpose, the 1,3,5-triazine core, and specifically dichlorotriazine derivatives, have proven to be versatile and effective tools.[1][4][5]
This guide focuses on the application of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine , a member of the dichlorotriazine class of reagents, in covalent labeling of proteins. Dichlorotriazines have demonstrated a preference for reacting with lysine residues in proteomic studies, although reactivity with other nucleophilic residues such as cysteine and tyrosine is also possible.[1][5] This document will provide a detailed overview of the underlying chemistry, experimental protocols, and key considerations for employing this reagent in covalent ligand screening and chemoproteomics workflows.
The Chemistry of Dichlorotriazine-Mediated Covalent Labeling
The utility of this compound as a covalent labeling agent is rooted in the electrophilic nature of the triazine ring, which is further activated by the two chlorine atoms. The core mechanism is a nucleophilic aromatic substitution (SNAr) reaction.
The key features of this chemistry are:
-
Stepwise Reactivity : The two chlorine atoms on the triazine ring can be substituted sequentially. The first substitution occurs under milder conditions (e.g., lower temperatures), while the second substitution requires more forcing conditions (e.g., elevated temperatures).[6][7] This property allows for the modular synthesis of bi-functional probes.
-
Tunable Reactivity : The reactivity of the triazine core can be influenced by the substituent at the C2 position. In the case of this compound, the cyclopropylamine group modulates the electrophilicity of the ring.
-
Amino Acid Selectivity : While capable of reacting with various nucleophilic amino acid side chains, dichlorotriazines have been shown to have a preference for lysine.[1] This selectivity is influenced by the local microenvironment of the residue, including its pKa and accessibility.
Visualizing the Mechanism of Action
The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophilic side chain of an amino acid attacks one of the carbon atoms bearing a chlorine atom. The subsequent loss of a chloride ion results in the formation of a stable covalent bond.
Caption: Mechanism of covalent labeling with this compound.
Applications in Covalent Ligand Discovery and Chemoproteomics
The unique reactivity of this compound makes it a valuable tool for several applications in modern drug discovery and chemical biology.
Covalent Fragment-Based Ligand Discovery (FBLD)
Fragment-based screening with covalent fragments is a powerful approach to identify starting points for drug discovery, particularly for challenging targets.[2][3][8] this compound can be used as a core scaffold to build libraries of covalent fragments. The remaining chlorine atom can be substituted with various small chemical moieties to explore the chemical space around a potential binding pocket.
Activity-Based Protein Profiling (ABPP)
ABPP is a chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes and other proteins directly in native biological systems.[1] By attaching a reporter tag (e.g., a fluorophore or biotin) to the this compound core (via substitution of the second chlorine), it can be converted into a powerful ABPP probe. This allows for the identification of novel druggable "hotspots" on proteins within a complex proteome.[1]
Disruption of Protein-Protein Interactions (PPIs)
Covalent ligands derived from the dichlorotriazine scaffold have been successfully used to disrupt protein-protein interactions.[1] By targeting a residue at the interface of a protein complex, a covalent ligand can physically block the interaction, leading to a desired biological outcome. For example, a dichlorotriazine-based compound was identified that targets a specific lysine on thioredoxin, disrupting its interaction with caspase 3 and inducing apoptosis in breast cancer cells.[1]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in covalent labeling experiments. Optimization of parameters such as concentration, incubation time, and temperature is crucial for success and will be target-dependent.
Protocol 1: Synthesis of a Monosubstituted Dichlorotriazine Probe
This protocol describes the first nucleophilic substitution on the dichlorotriazine core to generate a custom probe or ligand.
Caption: General workflow for the synthesis of a monosubstituted dichlorotriazine derivative.
Materials:
-
This compound
-
Nucleophile of interest (e.g., an amine, thiol, or alcohol)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIEA)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add the nucleophile (1.0-1.1 eq) to the stirred solution.
-
Add DIEA (1.1-1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.[9]
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash with water to remove DIEA salts.
-
Collect the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting monosubstituted product by flash column chromatography if necessary.
Protocol 2: Covalent Labeling of a Purified Protein
This protocol outlines the steps for labeling a purified protein with a dichlorotriazine-based probe.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.4-8.5)
-
Dichlorotriazine probe (dissolved in DMSO)
-
SDS-PAGE materials
-
Mass spectrometer for intact protein analysis or peptide mapping
Procedure:
-
Prepare a stock solution of the dichlorotriazine probe in DMSO (e.g., 10-100 mM).
-
Incubate the purified protein (e.g., 1-10 µM) with the probe (e.g., 10-100 µM) in a suitable reaction buffer.
-
Note: The optimal pH is typically slightly basic to ensure the deprotonation of lysine side chains, increasing their nucleophilicity.
-
-
Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-4 hours). A time-course experiment is recommended to determine the optimal incubation time.
-
Quench the reaction by adding an excess of a nucleophile like Tris buffer or by adding SDS-PAGE loading buffer and boiling.
-
Analyze the labeling reaction by SDS-PAGE. A successful covalent modification will result in a mass shift of the protein band.
-
For confirmation and site identification, analyze the sample by mass spectrometry. Intact protein analysis can confirm the addition of the probe, while peptide mapping (after proteolytic digestion) can identify the specific amino acid residue(s) that have been modified.
Protocol 3: Chemoproteomic Profiling in Cell Lysate
This protocol describes the use of a dichlorotriazine probe to label proteins in a complex biological mixture, such as a cell lysate, for target identification.
Materials:
-
Cell lysate prepared in a suitable lysis buffer (e.g., NP-40 or RIPA buffer without nucleophilic additives like DTT).
-
Dichlorotriazine probe, preferably with a reporter tag (e.g., biotin or an alkyne handle for click chemistry).
-
Affinity resin (e.g., streptavidin-agarose for biotinylated probes) or click chemistry reagents.
-
Proteomics-grade trypsin.
-
LC-MS/MS instrumentation for proteomic analysis.
Procedure:
-
Treat the cell lysate with the dichlorotriazine probe at a predetermined concentration for a specific duration at 37°C.
-
If using a probe with an alkyne handle, perform a click reaction with an azide-biotin tag.
-
Enrich the labeled proteins from the lysate using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead or in-solution tryptic digestion of the enriched proteins.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled by the probe.
-
Bioinformatic analysis of the identified proteins can reveal potential targets and cellular pathways affected by the probe.
Data Interpretation and Key Considerations
| Parameter | Recommended Range/Value | Rationale & Considerations |
| Probe Concentration | 1-100 µM | Should be optimized to balance labeling efficiency with off-target effects. Higher concentrations can lead to non-specific labeling. |
| Incubation Time | 30 min - 4 hours | Target-dependent. Time-course experiments are crucial to determine the optimal labeling time. |
| pH | 7.4 - 8.5 | A slightly basic pH promotes the deprotonation of lysine residues, enhancing their nucleophilicity. However, protein stability at higher pH must be considered. |
| Temperature | Room Temp to 37°C | 37°C can accelerate the reaction but may also affect protein stability. |
| Controls | Vehicle (DMSO), heat-denatured protein | Essential to confirm that labeling is specific and not due to non-specific interactions or aggregation. |
Troubleshooting:
-
No/Low Labeling: Increase probe concentration, incubation time, or pH. Ensure the target protein is properly folded and the target residue is accessible.
-
Non-specific Labeling: Decrease probe concentration or incubation time. Include a pre-clearing step with control beads in enrichment experiments.
Conclusion
This compound and its derivatives are valuable and versatile tools for covalent labeling in chemical biology and drug discovery. Their tunable reactivity and preference for lysine residues make them suitable for a wide range of applications, from covalent fragment screening to chemoproteomic profiling. By understanding the underlying chemistry and carefully optimizing experimental conditions, researchers can effectively leverage these reagents to probe protein function and discover novel therapeutic leads.
References
-
Chemoproteomics-Enabled Covalent Ligand Screening Reveals a Thioredoxin-Caspase 3 Interaction Disruptor That Impairs Breast Cancer Pathogenicity. National Institutes of Health. [Link]
-
Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate-binding proteins. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate-binding proteins. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Semantic Scholar. [Link]
-
Synthesis and application of KM‐type reactive dyes containing 2‐ethoxy‐4‐chloro‐s‐triazine. ResearchGate. [Link]
-
Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate-binding proteins. PubMed. [Link]
-
Covalent fragment-based ligand screening approaches for identification of novel ubiquitin proteasome system modulators. PubMed. [Link]
-
Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour. ResearchGate. [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. National Institutes of Health. [Link]
-
Synthesis and investigation of some bis(dichlorotriazine) reactive dyes containing stabilizer fragment. Journal of Chemical Technology and Metallurgy. [Link]
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers. [Link]
-
Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate. [Link]
-
Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. National Institutes of Health. [Link]
-
Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate. [Link]
-
Fragment-based covalent ligand discovery. Vividion Therapeutics. [Link]
-
Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. National Institutes of Health. [Link]
-
Covalent fragment screening. The Weizmann Institute of Science. [Link]
-
This compound. PubChem. [Link]
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine. PubMed. [Link]
-
Proteomic discovery of chemical probes that perturb protein complexes in human cells. eLife. [Link]
-
Proteomic discovery of chemical probes that perturb protein complexes in human cells. National Institutes of Health. [Link]
-
Design and synthesis of tubulin tyrosination probes for chemical proteomics. University of Geneva. [Link]
-
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. PubChem. [Link]
-
Tetrazine ligation for chemical proteomics. ResearchGate. [Link]
-
Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [Link]
-
6-Chloro-N,N'-(cyclopropyl)-[1][5][10]triazine-2,4-diamine. NIST WebBook. [Link]
-
N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline. ResearchGate. [Link]
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- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 4. Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate-binding proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Covalent fragment-based ligand screening approaches for identification of novel ubiquitin proteasome system modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives: A Detailed Application Note and Protocol Guide
Introduction: The Significance of 1,3,5-Triazines and the Advent of Microwave Synthesis
The 1,3,5-triazine, or s-triazine, scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3] Several commercially available drugs, such as the anticancer agent altretamine and the respiratory stimulant almitrine, feature the s-triazine core, underscoring its therapeutic relevance.[1][4][5] Traditionally, the synthesis of these valuable compounds often involves lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to significant energy consumption and waste generation.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[6][7][8] By utilizing microwave energy to directly heat the reaction mixture, MAOS can dramatically accelerate reaction rates, often reducing multi-hour or even day-long processes to mere minutes.[9][10] This rapid and uniform heating not only enhances reaction yields but also minimizes the formation of byproducts, leading to cleaner reactions and simpler purification procedures.[11][12] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the microwave-assisted synthesis of 1,3,5-triazine derivatives.
Underlying Principles: The "Microwave Effect" in Triazine Synthesis
The efficiency of microwave-assisted synthesis stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture.[13][14] This interaction leads to rapid heating through two primary mechanisms: dipolar polarization and ionic conduction.[6][8][13]
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents commonly used in triazine synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the material.[13][14]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement causes collisions, which in turn generate heat.[13][15]
This direct and volumetric heating is fundamentally different from conventional heating, where heat is transferred slowly from an external source through the vessel walls.[8][15] The result is often a significant rate enhancement, sometimes referred to as the "microwave effect," which can facilitate reactions that are sluggish or inefficient under traditional conditions.[14]
General Workflow for Microwave-Assisted Triazine Synthesis
The microwave-assisted synthesis of triazine derivatives generally follows a streamlined workflow, designed for efficiency and high throughput.
Caption: Synthesis of trisubstituted 1,3,5-triazines.
Materials and Reagents:
| Reagent | Molar Equiv. | Purpose |
| Substituted Benzoyl Benzotriazolide | 1.0 | Starting Material |
| Metformin | 1.1 | Starting Material |
| Triethylamine (TEA) | 2.0 | Base |
| N,N-Dimethylformamide (DMF) | - | Solvent |
Procedure:
-
In a 10 mL microwave reaction vial, combine the substituted benzoyl benzotriazolide (1.0 mmol), metformin (1.1 mmol), and triethylamine (2.0 mmol).
-
Add N,N-dimethylformamide (3 mL) to the vial.
-
Seal the vial with a septum cap.
-
Place the reaction vial in the cavity of a dedicated microwave synthesizer.
-
Irradiate the mixture for 3 hours at a constant temperature of 100°C.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the crude reaction mixture over ice and stir with a sodium carbonate solution for 15 minutes.
-
Collect the resulting solid by vacuum filtration.
-
Purify the solid by stirring in diethyl ether for 30 minutes, followed by vacuum filtration to yield the pure trisubstituted 1,3,5-triazine. [16] Expected Outcome: This method typically affords excellent yields (often over 90%) of the desired trisubstituted 1,3,5-triazine. [16]
Protocol 2: Synthesis of Morpholine-Functionalized 1,3,5-Triazine Derivatives
This protocol outlines a rapid, microwave-assisted synthesis of bioactive morpholine-functionalized 1,3,5-triazines, which have shown potential as anticancer agents. [17] Reaction Scheme:
Sources
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The Strategic Application of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine in Solid-Phase Peptide Synthesis: A Guide for Advanced Polypeptide and Cyclized Peptide Construction
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of automated and manual solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is a critical determinant of success, directly influencing reaction kinetics, yield, purity, and the preservation of stereochemical integrity. This document provides an in-depth technical guide on the application of 4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine, a highly efficient triazine-based coupling reagent, for advanced peptide synthesis. We will explore its mechanistic underpinnings, comparative advantages, and provide detailed, field-tested protocols for its use in both linear peptide elongation and peptide macrocyclization.
Introduction: The Imperative for Advanced Coupling Reagents in SPPS
Solid-phase peptide synthesis (SPPS) remains the cornerstone of peptide and peptidomimetic drug discovery and development. The core of SPPS is the iterative formation of amide bonds between amino acid residues. The efficiency of this process hinges on the activation of the carboxylic acid moiety of the incoming amino acid, facilitating its reaction with the N-terminal amine of the growing peptide chain attached to a solid support.
While numerous coupling reagents exist, triazine-based reagents have emerged as a powerful class of compounds offering a compelling combination of efficiency, low cost, and operational simplicity.[1] this compound stands out within this class due to its distinct reactivity profile conferred by the two labile chlorine atoms and the N-cyclopropyl substituent. This guide will serve as a comprehensive resource for the effective implementation of this reagent in SPPS workflows.
Mechanistic Rationale: The Activation Pathway of this compound
The efficacy of this compound as a coupling reagent is rooted in its ability to form a highly reactive "superactive" ester intermediate with the N-protected amino acid. This process is analogous to other dichlorotriazine reagents used in peptide synthesis.[1] The reaction mechanism proceeds in two principal steps:
-
Activation of the Carboxylic Acid: In the presence of a tertiary base, typically N-methylmorpholine (NMM) or diisopropylethylamine (DIEA), the carboxyl group of the N-protected amino acid attacks the triazine ring, displacing one of the chlorine atoms. This forms a highly reactive O-triazinyl active ester.
-
Nucleophilic Attack and Amide Bond Formation: The free N-terminal amine of the resin-bound peptide then performs a nucleophilic attack on the carbonyl carbon of the active ester. This results in the formation of the desired peptide bond and the release of a water-soluble triazine byproduct.
The electron-withdrawing nature of the triazine ring significantly enhances the reactivity of the active ester, leading to rapid and efficient coupling.
Figure 1: Mechanism of amide bond formation mediated by this compound.
Comparative Advantages in Solid-Phase Synthesis
The strategic choice of this compound offers several tangible benefits over traditional coupling reagents:
| Feature | This compound | Carbodiimides (e.g., DCC, DIC) | Phosphonium/Uronium Salts (e.g., HBTU, HATU) |
| Byproducts | Water-soluble, easily removed by washing.[1] | Insoluble ureas (DCC) or soluble ureas (DIC) that can be difficult to remove completely. | Water-soluble byproducts. |
| Racemization | Generally low levels of racemization reported for triazine-based reagents.[2] | Prone to racemization, often requiring additives like HOBt.[2] | Generally low racemization. |
| Reaction Time | Rapid coupling, often complete within minutes to a couple of hours.[1] | Variable, can be slower. | Very rapid coupling. |
| Cost-Effectiveness | Generally more economical than phosphonium/uronium salts. | Low cost. | Higher cost. |
| Handling | Stable, solid reagent, generally safer to handle than some alternatives. | DCC is a potent skin sensitizer. | Generally safe to handle, though some precursors are explosive. |
Detailed Protocols for Application in SPPS
The following protocols provide a robust framework for the utilization of this compound in standard Fmoc-based SPPS.
Materials and Reagents
-
Fmoc-protected amino acids
-
Appropriate solid support (e.g., Rink Amide resin, Wang resin)
-
This compound
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Solid-phase synthesis vessel (manual or automated)
Protocol for a Standard Coupling Cycle in Fmoc-SPPS
This protocol outlines a single coupling cycle. These steps are repeated for each amino acid in the peptide sequence.
Figure 2: General workflow for an Fmoc-based SPPS coupling cycle.
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.
-
Add this compound (3 equivalents) to the amino acid solution.
-
Add NMM (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test to check for the presence of free primary amines.
-
If the Kaiser test is positive, indicating incomplete coupling, the coupling step can be repeated.
-
Once the test is negative, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Peptide Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., TFA/TIS/Water, 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide in cold diethyl ether, isolate by centrifugation, and purify by reverse-phase HPLC.
-
Protocol for Peptide Macrocyclization
The presence of two reactive chlorine atoms makes this compound a suitable reagent for peptide cyclization, particularly for side-chain to side-chain or head-to-tail cyclization involving nucleophilic side chains like lysine and ornithine, or the N-terminus. Dichlorotriazine scaffolds have been successfully used for such cyclizations.[3]
Step-by-Step Methodology for Side-Chain to N-Terminus Cyclization:
-
Linear Peptide Synthesis: Synthesize the linear peptide on the solid support using the protocol described in section 4.2, ensuring the side chains of the amino acids to be cyclized (e.g., Lysine) are protected with a group that is orthogonally cleavable to the main protecting group strategy (e.g., Dde or ivDde if using Fmoc/tBu).
-
Selective Side-Chain Deprotection: Once the linear sequence is assembled, selectively deprotect the side chain of the amino acid that will form the cyclic bond (e.g., remove the Dde group from Lysine with 2% hydrazine in DMF).
-
N-Terminal Fmoc Deprotection: Perform the final Fmoc deprotection as described in section 4.2, step 2.
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
In a separate vial, dissolve this compound (1.5 equivalents relative to resin loading) in DMF.
-
Add a hindered base such as DIEA (3 equivalents) to the resin.
-
Add the solution of the triazine reagent to the resin.
-
Agitate the reaction mixture at room temperature for 4-12 hours, monitoring the progress of the cyclization by LC-MS analysis of a small cleaved sample.
-
-
Cleavage and Purification: Once cyclization is complete, cleave the peptide from the resin and purify as described in section 4.2, step 6.
Conclusion and Future Perspectives
This compound is a potent and versatile coupling reagent for solid-phase peptide synthesis. Its high reactivity, the formation of easily removable byproducts, and its utility in both linear elongation and macrocyclization make it a valuable tool for the synthesis of complex peptides. The protocols provided herein offer a solid foundation for researchers to integrate this reagent into their workflows, enabling the efficient and high-fidelity synthesis of peptides for a wide range of applications in research and drug development.
References
-
PubChem. This compound. [Link]
-
De Araujo, A. D., et al. (2017). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Medicinal Chemistry. [Link]
Sources
The Dichlorotriazine Scaffold in Modern Materials Science: Application Notes for 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine
Introduction: The Versatility of the Dichlorotriazine Core
The 1,3,5-triazine ring system, particularly in its chlorinated forms, represents a cornerstone of reactive chemistry with profound implications for materials science. The parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is a widely utilized precursor due to the differential reactivity of its three chlorine atoms. This unique feature allows for a stepwise, controlled nucleophilic substitution, enabling the precise engineering of molecular architectures.[1] By replacing one chlorine atom with a specific functional group, such as a cyclopropylamine moiety to form 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine, a versatile bifunctional linker is created. The two remaining chlorine atoms can then be used to covalently anchor the triazine core to a material surface or to introduce additional functionalities.
The N-cyclopropyl substituent in this compound can influence the electronic properties and steric hindrance of the triazine ring, potentially modulating the reactivity of the remaining chlorine atoms and imparting unique characteristics to the final material. While extensive literature details the applications of various dichlorotriazine derivatives, this guide will focus on the potential uses of this compound as a representative molecule for the surface functionalization of key materials. The protocols provided herein are based on established methodologies for closely related dichlorotriazine compounds and serve as a robust starting point for researchers.
Core Principle: Stepwise Nucleophilic Aromatic Substitution
The foundational chemistry underpinning the use of dichlorotriazines is the nucleophilic aromatic substitution (SNAr) of the chlorine atoms. The electron-withdrawing nature of the nitrogen atoms in the triazine ring renders the carbon atoms susceptible to nucleophilic attack. The reactivity of the chlorine atoms is temperature-dependent; the first substitution can often be achieved at low temperatures (0-5°C), the second at room temperature, and the third at elevated temperatures.[1] This differential reactivity is the key to creating multifunctional surfaces and materials. For this compound, the first substitution has already been performed, leaving two reactive chlorine sites for further modification.
The choice of nucleophile for the subsequent reactions is critical. Amines, thiols, and alcohols are common nucleophiles, with amines generally exhibiting the highest reactivity towards the chlorotriazine core.[2] The nucleophilicity of the amine and steric factors can influence the reaction conditions and selectivity.[3]
Application I: Covalent Functionalization of Graphene and its Derivatives
The covalent functionalization of graphene and reduced graphene oxide (rGO) with dichlorotriazine linkers allows for the tuning of their electronic properties, dispersibility, and biocompatibility. The triazine moiety can serve as a versatile platform for the subsequent attachment of a wide range of molecules.
Scientific Rationale
Directly reacting this compound with the basal plane of pristine graphene is challenging. A more effective strategy involves the pre-functionalization of graphene, for instance, through nitrene cycloaddition to introduce reactive handles. A well-established method utilizes the in-situ generation of an azido-dichlorotriazine which then reacts with the graphene surface.[3][4][5][6] This approach creates a dichlorotriazine-functionalized graphene sheet, ready for stepwise post-modification. The two remaining chlorine atoms can be substituted at different temperatures, enabling the creation of bifunctional graphene nanomaterials.[3][4][5][6]
Experimental Protocol: Two-Step Functionalization of Thermally Reduced Graphene Oxide (TRGO)
This protocol is adapted from the method described by Adeli et al. for the functionalization of TRGO with 2,4,6-trichloro-1,3,5-triazine.[3][4][5][6]
Step 1: Preparation of Dichlorotriazine-Functionalized TRGO (TRGO-DCT)
-
Dispersion of TRGO: Disperse 100 mg of thermally reduced graphene oxide (TRGO) in 50 mL of N-methyl-2-pyrrolidone (NMP) by sonication for 30 minutes to obtain a homogeneous suspension.
-
Reaction Setup: In a separate flask, dissolve 1.5 equivalents of this compound and 2.0 equivalents of sodium azide in 20 mL of NMP. Stir the solution at 0°C for 1 hour to form the corresponding azido-dichlorotriazine in situ.
-
Functionalization Reaction: Add the TRGO suspension to the azido-dichlorotriazine solution. Allow the reaction mixture to slowly warm to 60°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Purification: Cool the reaction mixture to room temperature. Centrifuge the mixture to collect the functionalized TRGO. Wash the product sequentially with NMP, dichloromethane, and methanol to remove unreacted reagents. Dry the final product, TRGO-DCT, under vacuum.
Step 2: Stepwise Post-Modification of TRGO-DCT
-
First Nucleophilic Substitution: Disperse the dried TRGO-DCT in a suitable solvent (e.g., THF or DMF). Add 1.1 equivalents of the first nucleophile (e.g., an amine-terminated molecule) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). Stir the reaction at room temperature for 12-24 hours.
-
Purification: Isolate the product by centrifugation and wash thoroughly with the reaction solvent to remove excess nucleophile and salt byproducts.
-
Second Nucleophilic Substitution: Resuspend the purified product in a suitable solvent. Add 1.5 equivalents of the second nucleophile (which may be the same or different from the first) and DIPEA. Heat the reaction mixture to a higher temperature (e.g., 50-70°C) and stir for 24 hours.
-
Final Purification: Isolate the final bifunctionalized TRGO by centrifugation, wash extensively with appropriate solvents, and dry under vacuum.
Characterization Data
| Technique | Expected Observations for Successful Functionalization |
| FTIR Spectroscopy | Appearance of characteristic peaks for the triazine ring (around 1570 cm⁻¹ for C=N stretching) and the N-cyclopropyl group. Subsequent peaks corresponding to the attached nucleophiles will also appear. |
| X-ray Photoelectron Spectroscopy (XPS) | The C1s spectrum will show new components corresponding to C-N and C-Cl bonds. The N1s spectrum will show peaks corresponding to the different nitrogen environments in the triazine ring and the attached molecules. The Cl2p signal will decrease after each substitution step. |
| Thermogravimetric Analysis (TGA) | An increase in the char yield and a multi-step degradation profile compared to pristine TRGO, indicating the presence of the organic functional groups. |
| Raman Spectroscopy | An increase in the D/G band intensity ratio, indicating the introduction of sp³-hybridized carbon atoms in the graphene lattice due to covalent functionalization. |
Application II: Surface Modification of Silica Nanoparticles
Silica nanoparticles are widely used in various fields, including catalysis, chromatography, and as fillers in composites. Surface functionalization with dichlorotriazine derivatives can be used to introduce a variety of organic functionalities, transforming the hydrophilic silica surface into a tailored platform for specific applications.
Scientific Rationale
The surface of silica is rich in silanol (Si-OH) groups, which can be chemically modified. A common approach is to first react the silica with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups. These surface-bound amines can then act as nucleophiles to react with one of the chlorine atoms of this compound, covalently attaching the dichlorotriazine linker to the silica surface. The remaining chlorine atom is then available for further reaction.
Experimental Protocol: Preparation of Dichlorotriazine-Functionalized Silica (Silica-DCT)
This protocol is adapted from the method for preparing silica-supported dichlorotriazine scavengers.[7]
Step 1: Amination of Silica
-
Activation of Silica: Suspend 10 g of silica gel in a 1:1 mixture of concentrated nitric acid and sulfuric acid. Reflux for 3 hours, then wash with deionized water until the pH is neutral. Dry the activated silica in an oven at 120°C for 24 hours.
-
Silanization: In a round-bottom flask, dissolve 10 mL of (3-aminopropyl)triethoxysilane in 100 mL of dry toluene. While stirring vigorously, slowly add the 10 g of activated silica.
-
Reaction and Washing: Reflux the mixture for 3 hours. After cooling, collect the aminated silica by filtration and wash sequentially with toluene, methanol, and acetone. Dry the aminated silica (Silica-NH₂) in an oven at 80°C for 12 hours.
Step 2: Attachment of the Dichlorotriazine Linker
-
Reaction Setup: Suspend 5 g of the dried Silica-NH₂ in 100 mL of dry dichloromethane (DCM) in a flask equipped with a dropping funnel and a stirrer. Cool the suspension to 0°C in an ice bath.
-
Addition of Dichlorotriazine: Dissolve 1.2 equivalents of this compound in 50 mL of dry DCM. Add this solution dropwise to the stirred silica suspension over 30 minutes.
-
Reaction and Work-up: Add 1.5 equivalents of a non-nucleophilic base like DIPEA to the mixture and let it stir at 0°C for 1 hour, then at room temperature for 12 hours.
-
Purification: Collect the functionalized silica (Silica-DCT) by filtration. Wash it thoroughly with DCM, methanol, and diethyl ether to remove unreacted starting materials and byproducts. Dry the final product under vacuum.
Characterization Data
| Technique | Expected Observations for Successful Functionalization |
| FTIR Spectroscopy | Disappearance of some Si-OH bands. Appearance of new peaks corresponding to the triazine ring (around 1570 cm⁻¹), C-H stretching from the cyclopropyl and propyl linkers, and N-H bending.[4] |
| Elemental Analysis | Detection of nitrogen and chlorine, confirming the presence of the dichlorotriazine linker. |
| Thermogravimetric Analysis (TGA) | A significant weight loss step corresponding to the decomposition of the organic functional groups, which is absent in the unfunctionalized silica. |
Application III: Synthesis of Sequence-Defined Polymers and Dendrimers
The stepwise reactivity of dichlorotriazines makes them excellent building blocks for the synthesis of sequence-defined polymers and dendrimers.[1] By carefully controlling the reaction conditions, different nucleophiles can be introduced in a specific order, leading to macromolecules with precise structures and functionalities.
Scientific Rationale
Starting with this compound, two different nucleophiles can be added sequentially to create a monomer unit. This monomer can then be polymerized or used in a divergent or convergent approach to build dendrimers. The cyclopropyl group can impart specific conformational constraints or act as a recognition motif in the final macromolecule.
Conceptual Workflow for Monomer Synthesis
Caption: Stepwise synthesis of a triazine monomer.
This monomer can then be incorporated into a polymer backbone or used as a building block for dendrimers, offering a high degree of control over the final molecular architecture.
Conclusion
This compound is a versatile building block for materials science, offering a gateway to a wide range of functional materials. Its two reactive chlorine atoms, which can be addressed with stepwise nucleophilic substitution, allow for the covalent modification of surfaces like graphene and silica, and the construction of complex macromolecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this and related dichlorotriazine derivatives in creating next-generation materials with tailored properties. Further research into the specific influence of the N-cyclopropyl group on reactivity and material properties is warranted and will undoubtedly open up new avenues for innovation.
References
-
Adeli, M., et al. (2017). Controlled Covalent Functionalization of Thermally Reduced Graphene Oxide To Generate Defined Bifunctional 2D Nanomaterials. Angewandte Chemie International Edition, 56(10), 2675-2679. Available at: [Link]
-
Freie Universität Berlin. (2017). Controlled Covalent Functionalization of Thermally Reduced Graphene Oxide To Generate Defined Bifunctional 2D Nanomaterials. Available at: [Link]
-
Adeli, M., et al. (2017). Controlled Covalent Functionalization of Thermally Reduced Graphene Oxide To Generate Defined Bifunctional 2D Nanomaterials. PubMed. Available at: [Link]
-
Adeli, M., et al. (2017). (PDF) Controlled Covalent Functionalization of Thermally Reduced Graphene Oxide To Generate Defined Bifunctional 2D Nanomaterials. ResearchGate. Available at: [Link]
-
Pattarawarapan, M., & Singhatana, S. (2007). Synthesis and Applications of Silica Supported Dichlorotriazine (Si-DCT) in Nucleophilic Scavenging. Chiang Mai Journal of Science, 34(2), 191-198. Available at: [Link]
-
Simanek, E. E., et al. (2011). Exploiting azido-dichloro-triazine as a linker for regioselective incorporation of peptides through their N, O, S functional groups. ResearchGate. Available at: [Link]
-
Simanek, E. E., et al. (2011). Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity. PubMed Central. Available at: [Link]
-
TextileSchool4U. (2013). DICHLORO-S-TRIAZINE DYES. Blogspot. Available at: [Link]
-
Ergashev, Y., et al. (2025). Application of 2,4,6-Trichloro-1,3,5-Triazine (TCT) Supported on Graphene Oxide Nanosheet Decorated with Pd Nanoparticles (Pd/TC. Journal of Nanostructures. Available at: [Link]
-
Beldar, S., et al. (2019). FTIR and X-Ray photoelectron spectral (XPS) evidence for interaction between natural ester and cellulose paper. SciSpace. Available at: [Link]
-
Routledge. (2019). Functionalized Polymers: Synthesis, Characterization and Applications. Available at: [Link]
-
Liskamp, R. M., et al. (2016). Triazine-Based Sequence-Defined Polymers with Side-Chain Diversity and Backbone-Backbone Interaction Motifs. PubMed Central. Available at: [Link]
Sources
- 1. Triazine‐Based Sequence‐Defined Polymers with Side‐Chain Diversity and Backbone–Backbone Interaction Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Mesoporous Silica Functionalized with Calix[]arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine Derivatives
Welcome to the technical support center for the synthesis of 4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable chemical intermediates. The methodologies discussed herein are grounded in established principles of triazine chemistry, focusing on providing actionable solutions to real-world experimental hurdles.
The synthesis of substituted s-triazines from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a cornerstone of heterocyclic chemistry, pivotal in the development of dyes, pharmaceuticals, and herbicides like Procyazine.[1][2] The process hinges on a sequential nucleophilic aromatic substitution mechanism. The key to success lies in exploiting the differential reactivity of the three chlorine atoms on the triazine ring, which is highly dependent on temperature.[3][4] Failure to precisely control reaction parameters is the primary source of failed syntheses, leading to low yields and complex purification challenges.
This document provides a structured troubleshooting guide in a question-and-answer format, supplemented with detailed protocols, FAQs, and visual aids to ensure the highest probability of success in your synthetic endeavors.
Troubleshooting Guide: Common Synthesis Failures
This section directly addresses the most frequent issues reported during the synthesis of this compound.
Q1: My reaction yield is extremely low, or I've recovered only starting material. What went wrong?
This is the most common issue and typically points to one of three critical parameter failures: temperature, stoichiometry, or acid neutralization.
-
Causality 1: Inadequate Temperature Control. The first substitution of cyanuric chloride is exothermic.[4] An uncontrolled temperature rise, even locally within the flask, can cause side reactions or prevent the desired reaction from initiating properly. The target temperature for monosubstitution is 0-5 °C.[5]
-
Causality 2: Amine Protonation. The reaction of cyclopropylamine with cyanuric chloride generates one equivalent of hydrochloric acid (HCl). This acid will readily protonate the remaining unreacted cyclopropylamine, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction.
-
Causality 3: Inefficient Mixing or Reagent Addition. Cyanuric chloride may not be fully dissolved at the start of the reaction. If the cyclopropylamine is added too quickly, it can lead to localized high concentrations and side reactions before it has a chance to react with the suspended cyanuric chloride.
Solutions & Protocol Adjustments:
-
Temperature Management:
-
Utilize an ice-salt bath to maintain a stable internal reaction temperature between 0 °C and 5 °C.
-
Add the cyclopropylamine solution dropwise via an addition funnel over a period of 30-60 minutes to dissipate the exothermic heat of reaction.
-
-
Acid Neutralization:
-
The reaction requires a base to scavenge the generated HCl. A non-nucleophilic base such as sodium carbonate, sodium bicarbonate, or N,N-diisopropylethylamine (DIPEA) should be used.[6]
-
Recommended Method: A biphasic system using a solvent like acetone or THF with an aqueous solution of sodium carbonate is highly effective. The HCl is neutralized in the aqueous phase as it is formed.[7]
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase such as hexane:ethyl acetate (e.g., 4:1 v/v). Unreacted cyanuric chloride will have a different Rf value than the desired monosubstituted product. The reaction is typically complete within 2-4 hours at 0-5 °C.
-
Q2: My final product is contaminated with a significant amount of the disubstituted byproduct, 6-chloro-N,N'-dicyclopropyl-1,3,5-triazine-2,4-diamine.
This issue is a direct consequence of reaction conditions being too vigorous, allowing the second nucleophilic substitution to occur.
-
Causality: The Temperature Rule of Triazine Substitution. The reactivity of the chlorine atoms on the triazine ring is dictated by temperature. While the first substitution occurs readily at 0-5 °C, the second substitution typically requires temperatures approaching room temperature or slightly above.[3][4] If your reaction temperature rises above the 5 °C mark, you will inevitably begin to form the disubstituted product.
Solutions & Protocol Adjustments:
-
Strict Temperature Adherence: This is non-negotiable. Maintain the internal reaction temperature strictly below 5 °C throughout the amine addition and for the entire reaction duration.
-
Stoichiometric Control: Do not use an excess of cyclopropylamine. A 1:1 molar ratio of cyanuric chloride to cyclopropylamine is crucial. A slight excess of cyanuric chloride (e.g., 1.05 equivalents) can sometimes be used to ensure all the valuable amine is consumed, but this can make purification more challenging.
-
Purification Strategy: If a mixture is obtained, separation can be achieved via silica gel flash column chromatography.[8] The less polar dichlorotriazine product will elute before the more polar monochloro-bis(amino)triazine byproduct.
Q3: The workup was difficult, and I ended up with an oily, intractable residue instead of the expected white solid.
This problem often points to hydrolysis of the reactive C-Cl bonds on the triazine ring, either of the starting material or the product.
-
Causality: Hydrolysis of Chlorotriazines. The chlorine atoms on the triazine ring are susceptible to hydrolysis by water, which is accelerated by non-neutral pH. This can lead to the formation of hydroxy-triazine derivatives, which are often sticky, more polar, and difficult to crystallize.
Solutions & Protocol Adjustments:
-
Anhydrous Conditions (When Applicable): If not using a biphasic system, ensure all solvents (e.g., THF, DCM) are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[9]
-
Efficient Workup: When the reaction is complete, proceed with the workup without delay. If an aqueous workup is performed, use cold, deionized water and brine solutions.
-
pH Control: Ensure the aqueous phase during extraction is not strongly acidic or basic.
-
Thorough Drying: After extraction into an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) before solvent evaporation.
Frequently Asked Questions (FAQs)
-
What is the optimal solvent for this synthesis?
-
How critical is the purity of the starting cyanuric chloride?
-
It is absolutely critical. Cyanuric chloride can hydrolyze over time if exposed to atmospheric moisture, forming cyanuric acid. This impurity will not react and will complicate purification. Always use a fresh bottle or material that has been stored in a desiccator.
-
-
Can I use a different amine nucleophile?
-
My NMR and Mass Spec data don't match the expected product. What are other possibilities?
-
Besides the disubstituted and hydrolyzed byproducts, consider the possibility of reaction with a tertiary amine base if one was used (e.g., triethylamine). This can sometimes lead to the formation of a quaternary ammonium salt, which is a known reactivity pathway.[10] Also, confirm the purity of your starting amine.
-
Data Presentation & Protocols
Table 1: Temperature Guidelines for Stepwise Triazine Substitution
| Substitution Step | Reacting Species | Typical Temperature Range | Primary Product |
| First | Cyanuric Chloride + 1 eq. Amine | 0 – 5 °C | 2-Amino-4,6-dichloro-1,3,5-triazine |
| Second | 2-Amino-4,6-dichloro-1,3,5-triazine + 1 eq. Amine | 20 – 50 °C | 2,4-Diamino-6-chloro-1,3,5-triazine |
| Third | 2,4-Diamino-6-chloro-1,3,5-triazine + 1 eq. Amine | > 80 °C (Reflux) | 2,4,6-Triamino-1,3,5-triazine (Melamine derivative) |
Note: These are general guidelines. The exact temperature required can vary based on the nucleophilicity of the amine and the solvent used.[4]
Experimental Protocol: Synthesis of this compound
Caution: Cyanuric chloride is a lachrymator and skin irritant. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, suspend cyanuric chloride (1.0 eq) in acetone (approx. 5-10 mL per gram of cyanuric chloride).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate beaker, prepare a solution of cyclopropylamine (1.0 eq) in water/acetone and an aqueous solution of sodium carbonate (Na₂CO₃) (1.1 eq).
-
Nucleophilic Addition: Add the cyclopropylamine solution dropwise to the cold, stirred cyanuric chloride suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. Simultaneously or sequentially, add the sodium carbonate solution to maintain a pH of ~7.[5][7]
-
Reaction: Stir the resulting mixture vigorously at 0-5 °C for 2-4 hours.
-
Monitoring: Monitor the disappearance of the cyanuric chloride starting material by TLC (e.g., Hexane:Ethyl Acetate 4:1).
-
Workup: Once the reaction is complete, pour the mixture into ice-water. If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If no solid precipitates, extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure product as a white to off-white solid.[6][8]
Visualizations
Diagram 1: Core Reaction Mechanism
Caption: Nucleophilic substitution of cyanuric chloride with cyclopropylamine.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
Diagram 3: Temperature-Dependent Selectivity
Caption: Control of substitution level on the triazine ring via temperature.
References
Sources
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identifying and minimizing side products in triazine synthesis.
Welcome to the technical support center for triazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with triazine compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into identifying and minimizing side products in key triazine synthesis methodologies. Our focus is on understanding the "why" behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Synthesis via Cyclotrimerization of Nitriles
The cyclotrimerization of three nitrile molecules is a fundamental and atom-economical method for constructing the symmetrical 1,3,5-triazine core.[1] While elegant in concept, this reaction is sensitive to catalysts and conditions, which can lead to undesired byproducts.
Frequently Asked Questions (FAQs)
Q1: My cyclotrimerization reaction is giving very low yields. What are the critical parameters to check?
A1: Low yields in nitrile cyclotrimerization are often traced back to the catalyst system and reaction conditions. Harsh conditions, such as excessively high temperatures and long reaction times, are sometimes required but can lead to degradation and only moderate yields.[2][3] Consider the following:
-
Catalyst Choice: The reaction is typically catalyzed by acids (e.g., triflic acid)[2][4], Lewis acids (e.g., ZnCl₂, TiCl₄)[3][5], or low-valent transition metals.[6] The catalyst must be potent enough to activate the nitrile but not so harsh that it promotes side reactions. Silica-supported Lewis acids have been shown to be effective under solvent-free conditions.[5]
-
Temperature: While heat is often necessary, excessive temperatures can lead to undefined decomposition. An optimal temperature balance is crucial.
-
Solvent: Solvent-free conditions or high-boiling point solvents are common.[3][7] Ensure your solvent is anhydrous, as water can interfere with many catalytic systems.
Q2: I'm attempting a cross-cyclotrimerization with two different nitriles and getting a complex mixture of products. How can I improve selectivity?
A2: Achieving selective cross-cyclotrimerization to form an AAB-type triazine is challenging due to the competitive self-trimerization of each nitrile (AAA and BBB). The key is to control the reaction sequentially. A proven strategy involves reacting one equivalent of the first nitrile (A) with a strong acid catalyst (like triflic anhydride or triflic acid) at a low temperature to form an intermediate nitrilium salt.[2][4] This activated intermediate can then be reacted with two equivalents of the second nitrile (B) at a higher temperature to favor the formation of the desired AAB product.[4] The success of this method relies on the relative stability of the intermediate nitrilium salts.[4]
Troubleshooting Guide: Unwanted Product Formation
Problem: Formation of Complex Mixtures or Isomers
The appearance of unexpected peaks in your HPLC or GC-MS analysis often points to side reactions beyond simple self-trimerization.
Causality: When using substituted nitriles, particularly under harsh conditions, side reactions can occur. For example, nucleophilic reagents used to induce the reaction (like piperidine) can sometimes react with substituents on the nitrile starting material, such as causing nucleophilic aromatic substitution on an activated aryl nitrile.[3]
Workflow for Troubleshooting Isomer and Byproduct Formation
Caption: Troubleshooting workflow for complex product mixtures.
Mitigation Protocol:
-
Re-evaluate Reaction Conditions: Harsh conditions are a primary culprit.[3] Attempt the reaction at the lowest feasible temperature that still allows for conversion.
-
Catalyst Screening: If using a strong Brønsted or Lewis acid, consider switching to a milder, solid-supported catalyst like silica-supported ZnCl₂.[5] This can reduce degradation and side reactions.
-
Protect Sensitive Functional Groups: If your nitrile contains reactive functional groups, consider protecting them before the cyclotrimerization reaction.
-
Analytical Characterization: Use LC-MS or GC-MS to identify the mass of the byproducts. This can provide clues as to their origin (e.g., reaction with a solvent or nucleophile).
Section 2: Synthesis from Cyanuric Chloride
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and widely used building block for creating substituted triazines via sequential nucleophilic aromatic substitution (SNAr).[8][9] The primary challenge in this chemistry is controlling the reactivity of the three chlorine atoms and preventing hydrolysis.[7]
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical when reacting nucleophiles with cyanuric chloride?
A1: The three chlorine atoms on the triazine ring have different reactivities that are highly dependent on temperature. This differential reactivity allows for the stepwise and controlled substitution of each chlorine. A widely accepted empirical rule for reactions with amines is as follows[7]:
-
1st Substitution: 0–5 °C
-
2nd Substitution: 30–50 °C
-
3rd Substitution: 70–100 °C Failure to adhere to this temperature staging will result in a mixture of mono-, di-, and tri-substituted products, which can be difficult to separate.[10]
Q2: I am seeing a significant amount of a white, insoluble precipitate in my reaction. What is it and how can I avoid it?
A2: A white, insoluble precipitate is often cyanuric acid or a partially hydroxylated triazine derivative.[7] This is caused by the hydrolysis of cyanuric chloride, which is highly sensitive to water, especially as the temperature or pH increases.[11][12] To prevent this:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.
-
Maintain Low Temperatures: Especially during the first substitution, keep the reaction temperature at or below 0 °C. Cyanuric chloride has temporary stability in an ice-water suspension but hydrolyzes rapidly at higher temperatures (over 40% in 1 hour at 30°C).[7]
-
Control pH: The hydrolysis rate increases significantly at pH ≥ 7.[11][13] When using a base to scavenge the HCl byproduct, add it slowly to avoid creating localized areas of high pH.
Troubleshooting Guide: Hydrolysis and Incomplete Substitution
Problem: Formation of Hydroxylated Byproducts (e.g., Hydroxy-dichlorotriazine)
The presence of hydroxylated species is one of the most common side reactions when working with cyanuric chloride.
Causality: Cyanuric chloride reacts exothermically and violently with water, a reaction that can be catalyzed by heat or changes in pH.[7][14] The reaction proceeds stepwise, first to 2,4-dichloro-6-hydroxy-1,3,5-triazine, then to 2-chloro-4,6-dihydroxy-1,3,5-triazine, and finally to cyanuric acid.[7][12]
Workflow for Preventing Hydrolysis
Caption: Workflow for minimizing hydrolysis of cyanuric chloride.
Mitigation Protocol:
-
Rigorous Drying: Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar). Use solvents from a solvent purification system or freshly opened anhydrous bottles.
-
Strict Temperature Management: Perform the first nucleophilic substitution in an ice or ice/salt bath to maintain the temperature between 0 and 5 °C.[7]
-
Controlled Base Addition: When using an aqueous base like NaOH or NaHCO₃ to neutralize the liberated HCl, add it slowly and sub-surface to prevent localized pH spikes. Alternatively, use a non-nucleophilic tertiary amine as an HCl scavenger.[7]
-
Inert Atmosphere: Running the reaction under an inert atmosphere minimizes exposure to atmospheric moisture.
Data Presentation: Temperature-Dependent Substitution of Cyanuric Chloride
| Substitution Step | Nucleophile | Recommended Temperature Range (°C) | Common Issue if Temp. is Too High | Reference |
| First Chlorine | Primary/Secondary Amine | 0 - 5 | Formation of di-substituted product; Hydrolysis | [7] |
| Second Chlorine | Primary/Secondary Amine | 30 - 50 | Formation of tri-substituted product; Increased hydrolysis | [7] |
| Third Chlorine | Primary/Secondary Amine | 70 - 100 | Decomposition; Byproduct formation from harsh conditions | [7] |
Section 3: Synthesis of Melamine from Urea
The industrial synthesis of melamine from urea is a high-temperature catalytic process.[15][16] While robust, it can produce several thermally-derived side products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude melamine synthesized from urea?
A1: The high-temperature conversion of urea to melamine can result in impurities from incomplete reaction or side reactions. These include urea decomposition products and melamine precursors such as biuret, cyanuric acid, ammelide, and ammeline.[15] A principal vapor-phase impurity is cyanic acid, which is an intermediate in the overall reaction.[15]
Q2: My melamine product is causing issues in downstream resin manufacturing. What could be the cause?
A2: Impurities like ammelide and ammeline, which are deamination products of melamine, can interfere with the cross-linking process during melamine-formaldehyde resin production. The presence of unreacted urea or other precursors can also affect the resin's final properties, such as its thermal stability and clarity.[15] An improved synthesis method involves a step to effectively hydrolyze residual cyanic acid and other precursors to ammonia and carbon dioxide before the final condensation of melamine, yielding a higher purity product.[15]
Troubleshooting Guide: Minimizing Melamine Precursors
Problem: High Levels of Ammeline, Ammelide, and Cyanuric Acid
These oxygen-containing triazines are common byproducts resulting from incomplete amination or hydrolysis at high temperatures.
Causality: Melamine is formed via the overall equation: 6 (NH₂)₂CO → C₃H₆N₆ + 6 NH₃ + 3 CO₂.[16] Intermediates in this complex transformation include cyanic acid and cyanuric acid. If conditions are not optimal, or if water is present, these intermediates can lead to the formation of ammelide and ammeline. Additionally, melamine itself can undergo self-condensation at high temperatures (below 315°C) to form products like melam, evolving ammonia.[17]
Mitigation Protocol:
-
Catalyst Optimization: The choice of catalyst is critical for selectively guiding the reaction toward melamine.
-
Temperature and Pressure Control: The process is typically run in a catalyzed gas phase or under high pressure in a liquid phase.[16] Strict control over the temperature profile in the reactor is necessary to minimize the residence time in temperature zones that favor byproduct formation.
-
Feedstock Purity: The purity of the urea feedstock is important. Using an integrated process where the melamine plant shares the ammonia feedstock with a urea plant is common and helps ensure consistency.[16]
-
Post-Reaction Purification: A crucial step in modern melamine plants is the treatment of the hot gaseous mixture from the catalyst bed to hydrolyze and remove precursors like cyanic acid before the melamine is condensed into its solid form.[15]
Analytical Methods for Impurity Detection
Accurate identification and quantification of side products are essential for quality control.
| Analytical Technique | Target Analytes | Purpose | Reference |
| HPLC | Hydroxy-triazines (e.g., ammelide, ammeline, cyanuric acid), Atrazine metabolites | Quantification of polar, non-volatile byproducts in aqueous samples. | [18][19] |
| GC-MS | Chlorinated triazines, less polar impurities | Identification and quantification of volatile and semi-volatile impurities. | [20] |
| Solid-Phase Extraction (SPE) | Trace levels of triazines in environmental or complex samples | Pre-concentration of analytes before HPLC or GC analysis to improve detection limits. | [21][22] |
References
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-
Chemcess. (n.d.). Cyanuric Chloride: Properties, Reactions, Production And Uses. Retrieved from [Link]
-
Alvarez, R., Velázquez, S., Gámez, P., Pérez, E. M., & Martín, N. (2014). One-pot Synthesis of 1,3,5-triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry, 79(15), 7012–7024. [Link]
- Manes, M. (1968). Synthesis of melamine. (U.S. Patent No. 3,386,999). U.S.
-
Wang, R., Liu, C., & Zhang, L. (2010). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]
-
Slaninova, D., Slany, M., & Vlcek, M. (2018). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Molecules, 23(9), 2345. [Link]
-
Request PDF. (n.d.). Triazines: Synthesis, applications and toxicity. Retrieved from [Link]
-
Mori, K., & Ube, H. (2020). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. ChemistryOpen, 9(7), 745-750. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. Retrieved from [Link]
- Deckers, A., & Grabmaier, K. (1996). Process for the preparation of condensation products of melamine.
-
de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Cyclotrimerization of nitriles in solvent-free conditions. ResearchGate. Retrieved from [Link]
-
OECD SIDS. (2001). Cyanuric chloride CAS N°: 108-77-0. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3,5-Triazine. Retrieved from [Link]
-
Claramunt, R. M., et al. (2007). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Retrieved from [Link]
-
Wikipedia. (n.d.). Triazine. Retrieved from [Link]
-
Ohsawa, A. (2004). Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 17. Retrieved from [Link]
-
Bretterbauer, K., & Schwarzinger, C. (2012). Melamine Derivatives - A Review on Synthesis and Application. Current Organic Synthesis, 9(4), 454-471. [Link]
-
ResearchGate. (n.d.). Mechanisim and kinetics of cyanuric chloride hydrolysis in aqueous solution. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 1231 - CYANURIC CHLORIDE. Retrieved from [Link]
-
Hogendoorn, E. A., et al. (1998). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. ResearchGate. Retrieved from [Link]
-
Díaz, T. G., et al. (2001). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 39(8), 359–363. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2010). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Current Organic Chemistry, 14(3), 304-331. [Link]
- Google Patents. (n.d.). CN110221014B - Analysis method for qualitative determination of unknown impurities in cyanuric chloride process by gas chromatography-mass spectrometry.
-
Simanek, E. E., et al. (2009). APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. CORE. Retrieved from [Link]
-
Javanbakht, M., et al. (2009). Chromatographic methods for analysis of triazine herbicides. PubMed. Retrieved from [Link]
-
Vora, J. J., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Global SciTech Ocean Publishing. Retrieved from [Link]
-
Martin, P., et al. (1999). On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer for Selective Sample Enrichment. Analytical Chemistry, 71(17), 3584–3590. [Link]
-
Alvarez, R., et al. (2014). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. ACS Publications. Retrieved from [Link]
-
Merck Index. (n.d.). Pinner Triazine Synthesis. Retrieved from [Link]
-
Al-Mokyna, A. A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner triazine synthesis. Retrieved from [Link]
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improving yield and purity of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine reactions
Welcome to the technical support center for the synthesis of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for improving the yield and purity of this important synthetic building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this reaction.
The synthesis of this compound is achieved through the nucleophilic aromatic substitution (SNAr) of one chlorine atom on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with cyclopropylamine. The key to a successful synthesis lies in the chemoselective mono-substitution, which is highly dependent on controlling the reaction conditions to prevent side reactions. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent: the first substitution occurs readily at low temperatures (0–5 °C), the second requires higher temperatures (30–50 °C), and the third often needs heating above 70 °C.[1][2] This guide will help you master that control.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Q1: My reaction yield is very low, or I've isolated no product. What went wrong?
A1: Low or no yield is a common but solvable issue. Let's break down the most likely causes:
-
Cause 1: Inactive Starting Material (Cyanuric Chloride). Cyanuric chloride is highly susceptible to hydrolysis.[1][3] If it has been improperly stored or exposed to atmospheric moisture, it may have partially or fully converted to cyanuric acid or 2,4-dichloro-6-hydroxy-1,3,5-triazine, which are unreactive under these conditions.
-
Solution: Always use fresh, dry cyanuric chloride from a tightly sealed container. Handle it quickly in a fume hood with low humidity.[4]
-
-
Cause 2: Inefficient Neutralization of HCl. The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of product formed.[1] If not neutralized, the HCl will protonate the cyclopropylamine, converting it into its non-nucleophilic ammonium salt and halting the reaction.
-
Solution: Ensure you are using at least one stoichiometric equivalent of a suitable base (an "acid scavenger"). Common choices include sodium hydroxide, sodium/potassium bicarbonate, or tertiary amines like N,N-diisopropylethylamine (DIEA).[1][5][6] The base should be added concurrently with or immediately after the amine.
-
-
Cause 3: Poor Temperature Control. While low temperatures are crucial to prevent over-reaction, excessively cold conditions can slow the reaction rate to a near stop.
-
Solution: Maintain the reaction temperature strictly between 0 °C and 5 °C.[7] This range is optimal for the mono-substitution to proceed efficiently without promoting side reactions. Use an ice/water bath for effective temperature management.
-
Q2: My final product is contaminated with a significant amount of a di-substituted byproduct, 2-chloro-4,6-bis(cyclopropylamino)-1,3,5-triazine. How can I prevent this?
A2: The formation of the di-substituted product is a classic sign of a loss of chemoselectivity, almost always caused by elevated temperatures.
-
Cause: The second chlorine atom on the triazine ring becomes susceptible to substitution at temperatures above the recommended 0–5 °C range.[1][2] If your reaction temperature rises, even locally (e.g., during reagent addition), you will inevitably form the di-substituted impurity.
-
Solution 1: Strict Temperature Control. This is the most critical parameter.[4] Pre-cool all solutions before mixing and use a reliable cooling bath. Monitor the internal reaction temperature with a thermometer throughout the addition process.
-
Solution 2: Slow, Controlled Addition. Add the solution of cyclopropylamine (and base, if separate) dropwise to the cyanuric chloride solution.[7][8] This prevents localized hot spots from the exothermic reaction and ensures the temperature never exceeds 5 °C.
-
Q3: I'm seeing impurities that I suspect are hydroxy-triazines. Why is this happening and how do I stop it?
A3: The presence of 2,4-dichloro-6-hydroxy-1,3,5-triazine or 4-chloro-6-(cyclopropylamino)-2-hydroxy-1,3,5-triazine indicates that hydrolysis is occurring.
-
Cause: Water is a competing nucleophile that can react with cyanuric chloride or your desired product, especially in the presence of a base.[1][9] This reaction is accelerated by higher temperatures.[10]
-
Solution 1: Use Anhydrous Solvents. While some protocols use aqueous solvent systems, using anhydrous solvents like acetone, tetrahydrofuran (THF), or dichloromethane (DCM) can minimize hydrolysis.[6][8] Ensure your solvents are rated as anhydrous or are freshly distilled.
-
Solution 2: Avoid Excess Aqueous Base. If using an aqueous base like NaOH solution, add it slowly and do not use a large excess, as this increases the water concentration and basicity, which can promote hydrolysis.[1][11]
-
Solution 3: Maintain Low Temperature. As with di-substitution, hydrolysis is more pronounced at higher temperatures. Sticking to the 0–5 °C range is crucial.[1]
-
Q4: My product won't crystallize and remains an oil after workup. How can I purify it?
A4: An oily product suggests the presence of impurities that are disrupting the crystal lattice. These are often the di-substituted byproduct, residual solvents, or salts.
-
Cause: Insufficient purification during the workup phase.
-
Solution 1: Thorough Aqueous Workup. After the reaction is complete, quench it by pouring it onto crushed ice or ice water.[4] This precipitates the organic product and helps dissolve inorganic salts. Wash the isolated crude product or organic extract thoroughly with water to remove any remaining salts from the base (e.g., NaCl). A final wash with a saturated brine solution helps to remove residual water from the organic layer before drying.[8]
-
Solution 2: Recrystallization. If the product is still impure, recrystallization is often effective. A common solvent system is ethyl acetate/hexane. Dissolve the crude product in a minimal amount of warm ethyl acetate and then slowly add hexane until the solution becomes cloudy. Cool the mixture to induce crystallization of the pure product.
-
Solution 3: Column Chromatography. For very impure samples or to isolate small quantities of high-purity material, silica gel column chromatography using a gradient of ethyl acetate in hexane is a reliable method.
-
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: General workflow for synthesis and purification.
Troubleshooting Decision Tree
Use this diagram to diagnose potential issues during your synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
What is the optimal temperature for this reaction? The optimal temperature is between 0 °C and 5 °C. This temperature is high enough for the reaction to proceed but low enough to prevent di-substitution and hydrolysis.[7]
-
Which base is best to use? Both inorganic bases (like NaHCO₃, K₂CO₃, or dilute NaOH) and organic tertiary amines (like triethylamine or DIEA) are effective.[1][4][6] Inorganic bases are cheaper and the resulting salts are easily removed with water washes. Organic bases can offer better solubility in organic solvents but their salts may sometimes be harder to remove completely. The choice often depends on the specific solvent system and scale of the reaction.
-
What solvents are suitable? Acetone is commonly used, often with water as a co-solvent.[7][8] Anhydrous THF and DCM are also excellent choices, particularly if minimizing hydrolysis is a primary concern.[6] Cyanuric chloride reacts with DMF and DMSO, so these should be avoided.[1]
-
How can I monitor the reaction progress? Thin-Layer Chromatography (TLC) is the best method. Use a mobile phase like 30-40% ethyl acetate in hexane. The product will have an Rf value between that of cyanuric chloride (non-polar, high Rf) and the di-substituted byproduct (more polar, lower Rf). The reaction is complete when the cyanuric chloride spot has disappeared.[4]
-
What are the key safety precautions for cyanuric chloride? Cyanuric chloride is a corrosive lachrymator (tear-inducing agent) and is severely irritating to the skin, eyes, and respiratory tract.[1][3] It reacts violently with water, releasing heat and HCl gas.[3] Always handle it in a well-ventilated fume hood, wear appropriate PPE (gloves, safety glasses, lab coat), and avoid any contact with moisture.[3][8]
Key Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale / Impact on Yield & Purity |
| Temperature | 0 – 5 °C | Critical. Prevents di-substitution and hydrolysis. Higher temps drastically reduce purity.[1][2][4] |
| Stoichiometry | ~1:1:1 (Cyanuric Chloride : Amine : Base) | Ensures complete consumption of starting material without excess reagents that complicate purification.[5] |
| Reagent Addition | Slow, dropwise addition of amine/base | Prevents exothermic spikes, maintains temperature control, and ensures high selectivity.[7][8] |
| Solvent | Anhydrous Acetone, THF, or DCM | Minimizes the competing hydrolysis side reaction.[6] |
| Moisture Control | Anhydrous conditions | Water is a competing nucleophile; its exclusion prevents formation of hydroxy-triazine impurities.[9][12] |
| Acid Scavenger | 1 equivalent of base (e.g., NaHCO₃, DIEA) | Neutralizes HCl byproduct, preventing protonation of the amine nucleophile and driving the reaction to completion.[1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Cyanuric Chloride
-
Cyclopropylamine
-
Sodium Hydroxide (or other suitable base)
-
Anhydrous Acetone
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add cyanuric chloride (1.0 eq) and anhydrous acetone to create a solution or suspension.[7]
-
Cool the flask to 0 °C using an ice/water bath.
-
In a separate beaker, prepare a solution of cyclopropylamine (1.0 eq) in cold water or acetone. In the addition funnel, prepare a solution of sodium hydroxide (1.0 eq) in cold water.
-
Begin the slow, dropwise addition of the cyclopropylamine solution to the stirring cyanuric chloride suspension, ensuring the internal temperature does not rise above 5 °C.
-
Simultaneously or immediately following, begin the dropwise addition of the sodium hydroxide solution to neutralize the forming HCl, again maintaining the temperature below 5 °C.[7]
-
After the additions are complete, allow the reaction to stir at 0–5 °C for 2–4 hours.[7]
-
Monitor the reaction's completion by TLC (disappearance of cyanuric chloride).
Protocol 2: Workup and Purification
-
Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water with stirring.[4]
-
A white solid precipitate should form. If it does not, or if an oil forms, extract the aqueous mixture with an organic solvent like ethyl acetate or DCM (3x).
-
If a solid was formed, collect it by vacuum filtration and wash the filter cake thoroughly with cold water.
-
If an extraction was performed, combine the organic layers, wash with water (2x) and then with a saturated brine solution (1x).[8]
-
Dry the solid product under vacuum. If an organic solution, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.[8]
-
For higher purity, recrystallize the crude solid from an ethyl acetate/hexane solvent system.
References
-
Chemcess. (n.d.). Cyanuric Chloride: Properties, Reactions, Production And Uses. Retrieved from Chemcess. [Link]
-
European Chemicals Bureau. (2001). OECD SIDS. CYANURIC CHLORIDE. UNEP Publications. [Link]
-
Chouai, A., Venditto, V. J., & Simanek, E. E. (n.d.). SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. Organic Syntheses Procedure. [Link]
-
ChemSynthesis. (n.d.). 4,6-dichloro-N,N-dipropyl-1,3,5-triazin-2-amine. Retrieved from ChemSynthesis. [Link]
-
ResearchGate. (n.d.). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Mechanism and kinetics of cyanuric chloride hydrolysis in aqueous solution. Retrieved from ResearchGate. [Link]
-
IPCS. (1993). CYANURIC CHLORIDE. International Chemical Safety Cards. [Link]
-
Pham, H. Q., et al. (2020). Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. Vietnam Journal of Science and Technology. [Link]
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-
National Center for Biotechnology Information. (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Retrieved from MDPI. [Link]
-
ChemRxiv. (n.d.). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids. Retrieved from ChemRxiv. [Link]
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from MDPI. [Link]
-
PubChem. (n.d.). 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine. Retrieved from PubChem. [Link]
-
ResearchGate. (n.d.). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from ResearchGate. [Link]
-
Organic Syntheses Procedure. (n.d.). G1-[N(CH2CH2CH2NHBOC)2]6-PIPERIDINE3. Retrieved from Organic Syntheses Procedure. [Link]
-
ResearchGate. (n.d.). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(4′,6′-dichloro-1′,3′,5′-triazin-2′-ylamino)-benzene-sulfonamide precursor 1. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC - NIH. [Link]
-
PubChem. (n.d.). 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. Retrieved from PubChem. [Link]
-
ResearchGate. (n.d.). N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Characterization of 4,6-Diazido-N-nitro-1,3,5-triazine-2-amine. Retrieved from ResearchGate. [Link]
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managing regioselectivity in dichlorotriazine reactions
Technical Support Center: Dichlorotriazine Reactions
A Guide to Managing Regioselectivity for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist, this guide addresses the critical challenge of controlling regioselectivity in nucleophilic aromatic substitution (SNAr) reactions involving dichlorotriazine scaffolds. These scaffolds are foundational in medicinal chemistry and materials science, yet achieving the desired substitution pattern can be a significant experimental hurdle. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of monosubstituted isomers in my reaction with a 2,4-dichloro-6-(R)-triazine?
A: This is the most common issue and stems from the inherent reactivity of the triazine core. The two chlorine atoms (at the C2 and C4 positions, assuming an existing substituent at C6) have different electronic environments. Substitution is governed by a balance of kinetic and thermodynamic factors. At elevated temperatures, you are likely operating under thermodynamic control, which can lead to a mixture of products or favor the more stable isomer, whereas lower temperatures favor the kinetically preferred product.[1][2][3]
Q2: Which chlorine is more reactive on a 2,4-dichloro-6-(R)-triazine?
A: Generally, the chlorine at the C4 position is more susceptible to nucleophilic attack under kinetically controlled conditions (low temperatures). This increased reactivity is due to the electron-withdrawing nature of the two adjacent ring nitrogens, making the C4 carbon more electrophilic. The first substitution typically occurs at low temperatures (e.g., 0 °C).[4][5] Once a nucleophile has been added, the ring becomes less electrophilic, meaning the second substitution requires more energy (e.g., room temperature or higher).[5]
Q3: My reaction is very slow or fails to go to completion, even with a strong nucleophile. What could be the cause?
A: Several factors could be at play:
-
Insufficient Base: The SNAr reaction liberates HCl, which can protonate your amine nucleophile, rendering it non-nucleophilic.[6] A suitable, non-nucleophilic base (like Diisopropylethylamine - DIEA) is crucial to neutralize the acid.[7]
-
Poor Solubility: Your dichlorotriazine starting material or intermediate may have poor solubility in the chosen solvent at low temperatures.
-
Steric Hindrance: A bulky nucleophile or a sterically demanding substituent at the C6 position can significantly slow down the reaction rate.
Q4: How critical is pH control during the reaction?
A: pH control is extremely critical, especially when working with amine nucleophiles or in aqueous/protic solvents. The nucleophilicity of amines is pH-dependent; at low pH, the amine is protonated and non-nucleophilic.[8][9] At very high pH, you risk hydrolysis of the chlorotriazine to a hydroxy-triazine, a common side reaction.[10] For many reactions, maintaining a pH between 6.5 and 8.5 is optimal.[10][11]
Troubleshooting Guides & Protocols
Issue 1: Poor Regioselectivity - Obtaining a Mixture of C2 and C4 Isomers
This guide provides a systematic approach to favor the kinetically controlled C4-monosubstituted product. The core principle is that the reaction leading to the kinetic product has a lower activation energy and is favored at lower temperatures.[1][12][13]
Causality Explained: The C4 position on a 2,4-dichloro-6-(R)-triazine is generally more electrophilic than the C2 position. Therefore, its reaction with a nucleophile has a lower activation energy barrier. By keeping the reaction temperature low, you provide enough energy to overcome the C4 barrier but not enough to readily overcome the higher C2 barrier, thus maximizing the formation of the C4-substituted (kinetic) product.[3][13]
Caption: Workflow for selective C4-monosubstitution.
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the 2,4-dichloro-6-(R)-triazine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. For highly reactive nucleophiles or to maximize selectivity, cooling to -20 °C may be beneficial.[14]
-
Nucleophile Addition: In a separate flask, dissolve the amine nucleophile (1.0 eq) and a non-nucleophilic base such as DIEA (1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled dichlorotriazine solution over 30-60 minutes, ensuring the internal temperature does not rise.[7][15]
-
Monitoring: Track the reaction's progress by TLC or LC-MS. You should see the starting material spot disappear and a new, single major product spot appear.
-
Workup: Once the reaction is complete, quench by adding a cold saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography.
Issue 2: Achieving Sequential Disubstitution with Two Different Nucleophiles
This is a common goal in library synthesis. The strategy relies on the temperature-dependent reactivity of the triazine core.[5][16] You perform the first substitution under kinetic control (low temp) and the second under thermodynamic control (higher temp).
Causality Explained: After the first substitution (typically at C4), the triazine ring is deactivated due to the electron-donating nature of the first nucleophile (e.g., an amino group). This increases the activation energy for the second substitution at C2.[7] Therefore, thermal energy is required to drive the second reaction to completion, allowing for the introduction of a second, different nucleophile.[5]
Caption: Temperature-controlled sequential substitution workflow.
-
Order of Nucleophiles: The inherent reactivity of the nucleophiles matters. Highly nucleophilic amines should generally be added first at low temperatures.[7][17] Less reactive nucleophiles may require higher temperatures even for the first substitution.
-
Intermediate Isolation: While one-pot syntheses are possible, isolating and purifying the monosubstituted intermediate often gives cleaner results and higher overall yields for the final product.[18]
-
Forcing Conditions: The final substitution may require elevated temperatures (e.g., room temperature to reflux) to proceed at a reasonable rate.[5]
Data Summary Table: Factors Influencing Regioselectivity
| Factor | Condition | Favored Position | Control Type | Rationale & Notes |
| Temperature | Low (-20°C to 0°C) | C4 | Kinetic | Favors the pathway with the lower activation energy.[3][14] Maximizes selectivity for the more reactive site. |
| High (RT to Reflux) | C2 (for 2nd sub.) | Thermodynamic | Provides sufficient energy to overcome the higher activation energy for the less reactive site.[1][5] | |
| pH / Base | Controlled (pH 7-8) | N/A | Reaction Rate | Prevents protonation of amine nucleophiles and minimizes hydrolysis of the C-Cl bond.[10][11] |
| Excess Strong Base | Mixture | Side Reactions | Can lead to undesired side reactions, including hydrolysis, reducing selectivity and yield. | |
| Nucleophile | Strong (e.g., Alkylamine) | C4 | Reactivity | Reacts rapidly at low temperatures, favoring kinetic control.[7] |
| Weak / Bulky | C4 (often slow) | Steric/Electronic | Steric hindrance can slow the reaction significantly. Weaker nucleophiles may require higher temperatures, risking selectivity.[14] | |
| Solvent | Aprotic (THF, DCM) | N/A | Stability | Generally preferred to minimize side reactions like solvolysis. |
| Protic (Alcohols) | Mixture | Side Reactions | Can act as competing nucleophiles, leading to a mixture of products. |
References
-
Marques, B., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
-
Marques, B., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Scilit. [Link]
-
ResearchGate (n.d.). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights | Request PDF. ResearchGate. [Link]
-
ResearchGate (n.d.). Reactivity of TCT via sequential nucleophilic substitution. ResearchGate. [Link]
-
ACS Publications (2024). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups. ACS Publications. [Link]
-
Organic Chemistry Class Notes (n.d.). Kinetic versus Thermodynamic Control of Reactions. [Link]
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The Catalyst (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. [Link]
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Master Organic Chemistry (2012). Thermodynamic and Kinetic Products. [Link]
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Zimmerman, S. C., et al. (2014). Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to compositional Diversity. PMC - NIH. [Link]
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Wang, Y., et al. (2023). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. PMC. [Link]
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Wikipedia (n.d.). Thermodynamic and kinetic reaction control. [Link]
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MedSchoolCoach (2020). Kinetic Control vs. Thermodynamic Control. YouTube. [Link]
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University of Rochester, Department of Chemistry (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Al-awar, R. S., et al. (2008). pH control of nucleophilic/electrophilic oxidation. PubMed. [Link]
-
Chemistry LibreTexts (2024). 24.7: Reactions of Amines. [Link]
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Clark, J. (n.d.). amines as bases. Chemguide. [Link]
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ResearchGate (n.d.). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (S n 2-). [Link]
-
Albericio, F., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC - NIH. [Link]
-
ResearchGate (n.d.). Exploiting azido-dichloro-triazine as a linker for regioselective incorporation of peptides through their N, O, S functional groups | Request PDF. [Link]
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Lippa, K. A., & Roberts, A. L. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
-
PubMed (2024). Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate-binding proteins. [Link]
-
Frontiers (n.d.). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. [Link]
-
Liu, R., et al. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. PMC - NIH. [Link]
-
RSC Publishing (n.d.). Control of regioselectivity in the Diels–Alder reactions of alkyl-substituted 1,4-benzoquinones by β-cyclodextrin and its derivatives. [Link]
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purification techniques for crude 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine products
Welcome to the technical support guide for the purification of crude 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common challenges encountered during the purification of this key synthetic intermediate.
Introduction
This compound is a crucial building block in the synthesis of various agrochemicals and pharmaceuticals, including triazine herbicides and fungicides like Cyproconazole.[1][2] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce toxic byproducts into the final product. This guide provides a structured approach to purifying the crude product, addressing common issues through FAQs and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound product?
A1: The synthesis of the target compound typically involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with cyclopropylamine.[3][4] The stoichiometry and reaction conditions are critical. Common impurities include:
-
Unreacted Cyanuric Chloride: A non-polar impurity that is highly reactive.
-
Over-reacted Products: Such as 4-chloro-N,N'-dicyclopropyl-1,3,5-triazin-2,6-diamine (disubstituted) and N,N',N''-tricyclopropyl-1,3,5-triazine-2,4,6-triamine (trisubstituted). These are generally more non-polar than the desired monosubstituted product.
-
Hydrolysis Products: Reaction with water (often from reagents or atmospheric moisture) can replace chlorine atoms with hydroxyl groups, forming compounds like 4-chloro-6-hydroxy-N-cyclopropyl-1,3,5-triazin-2-amine.[5][6] These are typically more polar impurities.
Q2: What is the most effective initial purification technique for this compound?
A2: The choice of technique depends on the impurity profile and the physical state of your crude product.
-
For solid crude products: Recrystallization is often the most efficient first step to remove the bulk of impurities, especially if there is a significant difference in solubility between the product and contaminants.[7][8]
-
For oily or highly impure products: Flash column chromatography is the preferred method as it allows for the separation of compounds with different polarities.[9][10]
Q3: How can I accurately assess the purity of my final product?
A3: A combination of methods is recommended for robust purity analysis:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the number of components in your crude mixture. It is also crucial for developing a solvent system for column chromatography.[11]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment of triazine compounds.[12][13] A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and detect impurities if they are present in sufficient quantity (>1-5%).
Purification Workflow Overview
The following diagram illustrates a general workflow for the purification and analysis of crude this compound.
Caption: General purification workflow for this compound.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | 1. Solution is too supersaturated or cooled too quickly. [7] 2. Melting point of the compound is lower than the boiling point of the solvent. 3. Presence of significant impurities. [16] | 1. Re-heat the solution and add a small amount of additional hot solvent. Allow for slow cooling.[16] 2. Try a lower-boiling point solvent or a solvent mixture. 3. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal.[7] 4. Perform a preliminary purification (e.g., filtration through a silica plug) to remove impurities that inhibit crystallization. |
| Low recovery of the purified product. | 1. Too much solvent was used for dissolution. [7] 2. The product has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. [8] After filtering the crystals, you can concentrate the mother liquor to recover more product, which may require a second recrystallization. 2. Cool the crystallization mixture in an ice bath to minimize solubility. 3. Ensure the filtration apparatus is pre-heated and perform the hot filtration step as quickly as possible. |
| Product is still impure after recrystallization. | 1. Impurities have similar solubility to the product. 2. Crystallization occurred too rapidly, trapping impurities. [16] | 1. Choose a different solvent or solvent system. A solvent pair (e.g., hexane/ethyl acetate) where the product is soluble in one and insoluble in the other can be effective.[17] 2. Ensure slow cooling. Insulating the flask can promote the formation of purer crystals. 3. Consider a second recrystallization or an alternative purification method like column chromatography. |
Column Chromatography Troubleshooting
Q: My column is not providing good separation between my product and a key impurity. What should I do?
A: Poor separation is a common issue that can be systematically addressed. The following decision tree can guide your troubleshooting process.[9]
Caption: Troubleshooting poor separation in column chromatography.
Q: My compound seems to be decomposing on the silica gel column. What are my options?
A: Dichlorotriazines can be sensitive to the acidic nature of standard silica gel.[18]
-
Deactivate the Silica Gel: Before packing, slurry the silica gel in your eluent containing 1-3% triethylamine. Flush the packed column with this solvent mixture to neutralize acidic sites. You can then run the column with or without the triethylamine in the mobile phase.[19]
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil can be effective alternatives for acid-sensitive compounds.[18][20]
-
Work Quickly: Minimize the time the compound spends on the column by using a slightly more polar solvent system to elute it faster, provided separation from impurities is maintained.
Detailed Protocols
Protocol 1: Recrystallization from a Hexane/Ethyl Acetate Solvent System
This protocol is a starting point and should be optimized based on the specific impurity profile of your crude material.
-
Solvent Selection: Place a small amount of crude product in a test tube. Add a minimal amount of hexane; the product should be largely insoluble. Add ethyl acetate dropwise with warming until the solid dissolves. This indicates a potentially good solvent pair.[17]
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot ethyl acetate required to fully dissolve it.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[16]
-
Crystallization: Slowly add hot hexane to the hot ethyl acetate solution until it just begins to turn cloudy (the saturation point). Add a drop or two of hot ethyl acetate to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.[8]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a good separation of your product from impurities on a TLC plate. The target Rf value for the product should be between 0.2 and 0.4.[7]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pack the column evenly, ensuring no air bubbles or cracks are present.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent). Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.[19]
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be highly effective.[19]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
References
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- BenchChem. (2025).
- Google Patents. (CN101565406B).
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (2025).
- Supplementary Information Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydr
- ACS Publications. (1999). On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer for Selective Sample Enrichment. Analytical Chemistry.
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- PubMed. Chromatographic methods for analysis of triazine herbicides.
- PubMed. (2003).
- AERU, University of Hertfordshire. (2025). Cyproconazole (Ref: SAN 619).
- DTIC. Methods of Analysis by the U.S.
- Organic Syntheses. SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE....
- PubMed. (2000).
- Determination of Triazines in Water Samples by High-Performance Liquid Chrom
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- BenchChem. A Technical Guide to the Covalent Bonding Mechanism of Dichlorotriazine Dyes.
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refinement of protocols for dichlorotriazine-based assays
Technical Support Center: Dichlorotriazine-Based Assays
A Senior Application Scientist's Guide to Protocol Refinement & Troubleshooting
Welcome to the technical support center for dichlorotriazine (DCT)-based assays. This guide is designed for researchers, scientists, and drug development professionals who utilize the robust covalent chemistry of dichlorotriazine dyes for labeling proteins and other biomolecules. Here, we move beyond simple step-by-step instructions to explain the underlying principles, empowering you to refine your protocols and effectively troubleshoot the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamentals of dichlorotriazine chemistry and its application in biological assays.
Q1: What is the fundamental principle of a dichlorotriazine-based assay?
A1: Dichlorotriazine-based assays leverage a chemical reaction called nucleophilic aromatic substitution (SNAr). The triazine ring, with its three electronegative nitrogen atoms and two chlorine atoms, is highly electron-deficient.[1][2] This makes the carbon atoms attached to the chlorines electrophilic and susceptible to attack by nucleophiles—electron-rich functional groups commonly found on biomolecules. The primary targets are the amine groups (-NH₂) on lysine residues and the N-terminus of proteins.[3] The reaction forms a stable, covalent bond between the dye and the protein, making it ideal for applications requiring robust labeling.[2]
Q2: Why is a basic pH (8.5-9.0) critical for the labeling reaction?
A2: The key nucleophile in protein labeling is the primary amine group on lysine. At neutral pH, this group is predominantly protonated (-NH₃⁺), which is not nucleophilic. Raising the pH to an alkaline state (8.5-9.0) deprotonates the amine to its -NH₂ form, making it a potent nucleophile ready to attack the dichlorotriazine ring.[2][3] This pH-dependent reactivity is a cornerstone of the protocol.[3] However, excessively high pH can increase the rate of a competing reaction: hydrolysis, where the dye reacts with water instead of the protein.[4][5]
Q3: What is the purpose of "quenching" the reaction?
A3: Quenching is the process of stopping the labeling reaction. It is essential to prevent the unreacted, highly reactive dye from binding to other molecules or surfaces in downstream applications, which would cause high background signals. This is typically done by adding a small molecule with a primary amine, such as Tris or glycine. These molecules are added in high concentration to rapidly react with and neutralize all remaining active dye molecules.[6]
Q4: How do I remove the unreacted dye after labeling?
A4: Separating the labeled protein from the unreacted dye and quenching agent is crucial for accurate results. Common methods include:
-
Gel Filtration Chromatography (e.g., Sephadex G-25): This is the most common method. It separates molecules based on size. The larger protein-dye conjugates elute first, while the smaller, unreacted dye molecules are retained longer.[3][7]
-
Dialysis: This technique involves placing the sample in a semi-permeable membrane that allows small molecules (like free dye) to diffuse out into a larger volume of buffer, while retaining the larger labeled protein.[8]
-
Spin Columns: These are a faster alternative to traditional gel filtration for smaller sample volumes.[9]
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and solving common problems encountered during dichlorotriazine-based experiments.
Problem 1: Low or No Signal (Inefficient Labeling)
A weak or absent signal is one of the most common issues, typically pointing to a problem with the conjugation reaction itself.
| Potential Cause | Underlying Reason (The "Why") | Recommended Solution |
| Incorrect Reaction pH | The primary amine groups on the protein are not sufficiently deprotonated to act as effective nucleophiles. A pH below 8 is often suboptimal.[10] | Prepare fresh reaction buffer (e.g., 100 mM sodium bicarbonate or borate) and verify its pH is between 8.5 and 9.0 immediately before use.[2] |
| Presence of Competing Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the dye, significantly reducing labeling efficiency.[9][11] | Ensure your protein is in an amine-free buffer like PBS, HEPES, or bicarbonate before starting the reaction. If necessary, perform a buffer exchange using dialysis or a desalting column.[9] |
| Degraded/Hydrolyzed Dye | Dichlorotriazine dyes are moisture-sensitive. The reactive chlorine atoms can be hydrolyzed by water, rendering the dye inactive.[5] This process is accelerated at high pH. | Prepare the dye stock solution fresh in an anhydrous solvent like DMSO or DMF immediately before use.[3] Avoid repeated freeze-thaw cycles of the dye stock.[9] |
| Insufficient Dye-to-Protein Molar Ratio | An insufficient amount of dye will result in a low degree of labeling (DOL). | For initial experiments, a dye-to-protein molar ratio of 10:1 to 20:1 is a good starting point.[3] This may require optimization depending on the protein and desired DOL. |
Problem 2: High Background Signal
High background obscures your specific signal and can arise from non-specific binding or residual free dye.
| Potential Cause | Underlying Reason (The "Why") | Recommended Solution |
| Ineffective Quenching | If the quenching step is omitted or inefficient, the highly reactive free dye can bind non-specifically to surfaces or other proteins during the assay. | Ensure a sufficient molar excess of the quenching reagent (e.g., 1 M Tris, pH 8.0) is added and allowed to incubate for at least 1 hour to neutralize all unreacted dye. |
| Incomplete Removal of Free Dye | Residual unreacted dye from an incomplete purification step is a primary cause of high background.[12] | Ensure the purification method is appropriate and sufficient. For gel filtration, collect fractions and measure absorbance to confirm separation between the protein-conjugate peak and the free dye peak.[3] |
| Protein Aggregation | Over-labeling can alter a protein's charge and solubility, leading to aggregation.[11][13] These aggregates can trap free dye and bind non-specifically. | Reduce the dye-to-protein molar ratio in the labeling reaction. Analyze the conjugate by SDS-PAGE to check for high molecular weight aggregates. |
| Non-Specific Binding of the Conjugate | The physicochemical properties of the dye itself can sometimes promote non-specific binding to surfaces or other proteins. | Increase the stringency of wash buffers in your assay (e.g., add a mild detergent like Tween-20). Include a blocking step (e.g., with BSA) in your assay protocol to saturate non-specific binding sites. |
Problem 3: Poor Reproducibility
Inconsistent results between experiments can undermine confidence in your data.
| Potential Cause | Underlying Reason (The "Why") | Recommended Solution |
| Variability in Reagent Preparation | The reactivity of the dye is highly dependent on pH and its integrity. Small variations in buffer pH or using aged dye solutions can lead to different outcomes.[14] | Standardize all reagent preparation. Always use freshly prepared dye stock solutions and verify the pH of the reaction buffer each time.[3][10] |
| Inconsistent Incubation Times/Temperatures | The labeling reaction is time and temperature-dependent. The first substitution of chlorine can occur at room temperature, but subsequent reactions may require more energy.[1][15] | Precisely control the incubation time and temperature for the conjugation reaction as defined in your optimized protocol. A typical incubation is 1-2 hours at room temperature.[3] |
| Inaccurate Protein Concentration Measurement | An incorrect initial protein concentration will alter the actual dye-to-protein molar ratio, leading to variable degrees of labeling. | Use a reliable method (e.g., BCA assay) to determine the protein concentration before starting the labeling reaction. Be aware that some dyes absorb at 280 nm, which can interfere with A280 readings after labeling.[3] |
Part 3: Key Protocols & Visualizations
Standard Dichlorotriazine Protein Labeling Protocol
This protocol provides a robust starting point for conjugating a dichlorotriazine-activated dye to a protein.
-
Protein Preparation:
-
Dye Preparation:
-
Immediately before use, dissolve the dichlorotriazine dye in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[3] Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Quenching:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional hour at room temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and quenching agent using a pre-equilibrated gel filtration column (e.g., Sephadex G-25).[3]
-
Monitor the column effluent at 280 nm (for protein) and the dye's maximum absorbance wavelength (Amax) to identify and collect the fractions containing the purified conjugate.
-
Visualizing the Chemistry and Workflow
Understanding the process visually can aid in protocol design and troubleshooting.
Caption: Standard experimental workflow for dichlorotriazine protein labeling.
Caption: Mechanism of covalent bond formation via nucleophilic substitution.
References
-
How to Troubleshoot Problems with Fluorescently Tagged Proteins. (2024, December 16). Bitesize Bio. Retrieved January 6, 2026, from [Link]
-
Sharma, P., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. Retrieved January 6, 2026, from [Link]
-
Jameson, D. M. (n.d.). Fluorescent labeling and modification of proteins. Methods in Molecular Biology. Retrieved January 6, 2026, from [Link]
-
Sharma, P., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC - NIH. Retrieved January 6, 2026, from [Link]
-
Fluorescent proteins: advantages and disadvantages. (2022, June 20). FluoroFinder. Retrieved January 6, 2026, from [Link]
-
Tsuruno, A., et al. (n.d.). Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate binding proteins. Supplementary Information. Retrieved January 6, 2026, from [Link]
-
An Introduction to Protein Purification Methods. (n.d.). Promega Italia. Retrieved January 6, 2026, from [Link]
-
Protein Purification Methods. (n.d.). Retrieved January 6, 2026, from [Link]
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Tsuruno, A., et al. (n.d.). Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate-binding proteins. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 6, 2026, from [Link]
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Antibody Conjugation Techniques. (2025, June 11). FluoroFinder. Retrieved January 6, 2026, from [Link]
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Standard exhaust method for dichlorotriazine-based reactive dye. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Wang, Y., et al. (2023). Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers. PMC. Retrieved January 6, 2026, from [Link]
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Burch, P. (2005, May 19). chemical reaction for a dichlorotriazine dye with cellulose. Paula Burch's All About Hand Dyeing. Retrieved January 6, 2026, from [Link]
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Dichlorotriazine reactive dye used in the study. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Study of Dichlorotriazine Reactive Dye Hydrolysis in Siloxane Reverse Micro-emulsion. (2025, August 9). ResearchGate. Retrieved January 6, 2026, from [Link]
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From yahoo answers; How does a fiber reactive dye work? (n.d.). Retrieved January 6, 2026, from [Link]
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Why is my protein labelling not working? (2022, February 21). ResearchGate. Retrieved January 6, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine
In the landscape of pharmaceutical and agrochemical development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific integrity. For heterocyclic compounds such as 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine, a versatile building block, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate the structure of this compound, offering field-proven insights into experimental design and data interpretation.
Introduction: The Imperative of Structural Certainty
This compound (Molecular Formula: C₆H₆Cl₂N₄) belongs to the s-triazine class of compounds.[1] These structures are of significant interest due to their wide range of biological activities and applications as precursors in organic synthesis.[2][3] The precise arrangement of the cyclopropylamine substituent and the two chlorine atoms on the triazine ring dictates the molecule's reactivity, biological function, and safety profile. Consequently, validating its structure is a critical first step in any research and development pipeline. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for this purpose.
The Spectroscopic Triad: A Multi-Pronged Approach
No single technique can provide absolute structural proof. Instead, we rely on the synergy of multiple spectroscopic methods, each offering a unique piece of the structural puzzle. The data from these techniques, when taken together, create a self-validating system that confirms the molecular structure with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the carbon-hydrogen framework.
Expertise in Action: The choice of solvent is critical for NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for triazine derivatives, as it can solubilize the compound and has a well-defined residual solvent peak.[4][5]
¹H NMR Spectroscopy: Proton Environments
For this compound, the ¹H NMR spectrum is expected to be relatively simple but highly informative. We anticipate signals corresponding to:
-
N-H Proton: A broad singlet, the chemical shift of which can be concentration-dependent. In many amino-triazines, this appears downfield.[6]
-
Cyclopropyl Protons: These protons will exhibit complex splitting patterns due to geminal and vicinal coupling. We expect a multiplet for the methine proton (-CH) and separate multiplets for the non-equivalent methylene protons (-CH₂).
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For our target molecule, we expect:
-
Triazine Carbons: Two signals in the highly deshielded region (typically >160 ppm) corresponding to the C-Cl and C-N carbons of the triazine ring.[7]
-
Cyclopropyl Carbons: One signal for the methine carbon and another for the two equivalent methylene carbons, appearing in the aliphatic region of the spectrum.
| Technique | Expected Observations for this compound | Information Gained |
| ¹H NMR | - Broad singlet (NH) - Multiplet (cyclopropyl CH) - Multiplets (cyclopropyl CH₂) | Confirms presence of the N-H group and the cyclopropyl ring. Splitting patterns confirm connectivity. |
| ¹³C NMR | - 2 signals in the aromatic/heteroaromatic region (C-Cl, C-N) - 2 signals in the aliphatic region (cyclopropyl CH, CH₂) | Confirms the carbon backbone, including the triazine ring and the cyclopropyl group. |
Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature
Mass spectrometry provides the exact molecular weight of a compound, which is a fundamental piece of structural information.[8] For halogenated compounds, MS offers an additional, powerful confirmation through the analysis of isotopic patterns.
Trustworthiness Through Isotopes: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[9] This means that a molecule containing two chlorine atoms, like our target compound, will exhibit a characteristic isotopic cluster in its mass spectrum for the molecular ion (M⁺) and any chlorine-containing fragments. The expected pattern will be three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.[10] Observing this specific pattern is a highly reliable confirmation of the presence of two chlorine atoms.
Expected Fragmentation: Under techniques like Electrospray Ionization (ESI), we would expect to see a strong signal for the protonated molecule [M+H]⁺. Fragmentation analysis (MS/MS) could reveal the loss of the cyclopropyl group or chlorine atoms, further corroborating the proposed structure.[11]
| Technique | Expected Observations | Information Gained |
| High-Resolution MS (HRMS) | - Molecular ion peak cluster corresponding to the exact mass of C₆H₆Cl₂N₄. - Isotopic pattern of M, M+2, M+4 in a ~9:6:1 ratio. | Unambiguous molecular formula confirmation. Confirms the presence of two chlorine atoms. |
| Tandem MS (MS/MS) | - Fragmentation corresponding to the loss of Cl, cyclopropyl group, or HCl. | Provides evidence for the connectivity of the different structural motifs. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[12] By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of specific bonds.
Key Vibrational Modes: For this compound, the IR spectrum should display characteristic absorption bands for:
-
N-H Stretch: A sharp to moderately broad peak in the region of 3200-3500 cm⁻¹.[13]
-
C-H Stretches: Signals for the cyclopropyl C-H bonds, typically just above 3000 cm⁻¹.
-
C=N Stretch (Triazine Ring): Strong absorptions in the 1500-1600 cm⁻¹ region are characteristic of the triazine ring system.[14][15]
-
C-Cl Stretch: Absorptions in the fingerprint region, typically below 850 cm⁻¹, corresponding to the carbon-chlorine bonds.[3]
| Technique | Expected Absorption Bands (cm⁻¹) | Information Gained |
| FT-IR | - ~3200-3500 (N-H stretch) - ~3000-3100 (cyclopropyl C-H stretch) - ~1500-1600 (C=N ring stretch) - <850 (C-Cl stretch) | Confirms the presence of key functional groups: amine, cyclopropyl, triazine ring, and chloro-substituents. |
Comparative Analysis and Alternative Methods
| Method | Strengths | Limitations | Best For |
| NMR (¹H & ¹³C) | Provides detailed atom connectivity and structural backbone. | Relatively low sensitivity; requires pure sample. | Unambiguous structure elucidation. |
| Mass Spectrometry | High sensitivity; provides exact molecular weight and formula (HRMS); isotopic patterns confirm halogen presence. | Does not provide direct connectivity information; isomers can be difficult to distinguish. | Molecular formula determination and confirmation of elemental composition. |
| IR Spectroscopy | Fast, simple, and provides clear functional group information. | Provides limited information on the overall molecular skeleton; spectra can be complex. | Rapid confirmation of functional groups. |
| Elemental Analysis | Provides the percentage composition of C, H, N. | Does not provide structural information; requires high purity. | Orthogonal confirmation of the molecular formula derived from HRMS. |
| X-ray Crystallography | Provides the absolute 3D structure of the molecule in the solid state. | Requires a suitable single crystal, which can be difficult to grow. | Absolute structural proof when a crystal is available. |
While the triad of NMR, MS, and IR is the standard for routine validation, other techniques can be employed when ambiguity exists. Elemental Analysis provides an independent verification of the elemental composition, which should match the molecular formula determined by HRMS. For absolute proof of structure, single-crystal X-ray crystallography , if a suitable crystal can be obtained, provides an unambiguous 3D map of the molecule. Chromatographic methods like GC and HPLC are crucial for assessing the purity of the sample before spectroscopic analysis.[16]
Experimental Protocols
Standard Workflow for Structural Validation
Caption: Integrated workflow for spectroscopic validation.
Step-by-Step Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard parameters, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts and coupling constants to assign the structure.
Conclusion
The structural validation of this compound is most reliably achieved through the integrated use of ¹H and ¹³C NMR, high-resolution mass spectrometry, and infrared spectroscopy. NMR spectroscopy serves as the primary tool for mapping the molecular framework, while HRMS provides definitive confirmation of the molecular formula and the presence of two chlorine atoms via its unique isotopic signature. IR spectroscopy offers a rapid and complementary check for the presence of key functional groups. By cross-validating the data from these orthogonal techniques, researchers can ensure the scientific integrity of their work and proceed with confidence in subsequent drug development or synthetic applications.
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Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. (2024). The Journal of Chemical Physics. Available from: [Link]
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Electron momentum spectroscopy study on valence electronic structure of Cyclopropylamine. (2014). Journal of Physics: Conference Series. Available from: [Link]
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Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. (2022). MDPI. Available from: [Link]
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1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. (n.d.). ResearchGate. Available from: [Link]
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Cyclopropylamine. (n.d.). NIST WebBook. Available from: [Link]
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A Comparative Guide to the Reactivity of Dichlorotriazines versus Other Heterocyclic Scaffolds in Bioconjugation and Medicinal Chemistry
In the landscape of modern drug discovery and chemical biology, the covalent modification of biomolecules and the synthesis of complex molecular architectures rely heavily on the predictable and tunable reactivity of heterocyclic scaffolds. Among these, 1,3,5-triazine derivatives, particularly 2,4-dichloro-1,3,5-triazines, have carved out a significant niche. Their utility stems from a unique reactivity profile that allows for sequential and site-selective reactions with a variety of nucleophiles. This guide provides an in-depth comparison of the reactivity of dichlorotriazines with other common heterocyclic electrophiles, supported by experimental data and mechanistic insights, to aid researchers in selecting the optimal scaffold for their specific application.
The Electronic Landscape: Understanding the Inherent Reactivity of Heterocyclic Scaffolds
The reactivity of a heterocyclic compound in nucleophilic aromatic substitution (SNAr) reactions is fundamentally governed by the electron-withdrawing or -donating nature of the heteroatoms within the ring. The presence of nitrogen atoms, being more electronegative than carbon, creates a significant polarization of the C-X bond (where X is a leaving group), rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack.
Dichlorotriazines stand out due to the presence of three nitrogen atoms within the six-membered ring. This high density of electron-withdrawing nitrogen atoms makes the triazine ring exceptionally electron-deficient. The carbon atoms attached to the chlorine leaving groups are consequently highly activated towards SNAr.
Let's compare this to other common heterocyclic scaffolds:
-
Pyridines: With a single nitrogen atom, pyridines are less electron-deficient than triazines. Halopyridines are generally less reactive than their triazine counterparts and often require more forcing conditions to undergo SNAr.
-
Pyrimidines: Containing two nitrogen atoms, pyrimidines are more reactive than pyridines but generally less reactive than triazines. The reactivity of halopyrimidines is significantly influenced by the position of the leaving group relative to the nitrogen atoms.
-
Quinolines and Isoquinolines: These fused bicyclic systems have reactivity comparable to pyridines, with the added complexity of potential reactions on both the pyridine and benzene rings.
-
Purines: As a fusion of pyrimidine and imidazole rings, purines have a complex reactivity profile. Halopurines are important substrates in medicinal chemistry, with reactivity being highly dependent on the position of the halogen.
The following diagram illustrates the general hierarchy of reactivity for these scaffolds in SNAr reactions.
Caption: Relative reactivity of various heterocyclic scaffolds in SNAr reactions.
Comparative Experimental Data: A Quantitative Look at Reactivity
The theoretical understanding of electronic effects is borne out by experimental observations. The table below summarizes typical reaction conditions and outcomes for the reaction of various heterocyclic chlorides with a model amine nucleophile, showcasing the superior reactivity of dichlorotriazines.
| Heterocyclic Scaffold | Leaving Group | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,4-Dichloro-1,3,5-triazine | -Cl | Benzylamine | THF | 0 - RT | 0.5 - 2 | >95 | |
| 2,4-Dichloropyrimidine | -Cl | Benzylamine | EtOH | Reflux | 4 - 8 | ~80-90 | |
| 2-Chloropyridine | -Cl | Benzylamine | Dioxane | 100 | 12 - 24 | ~70-80 | |
| 2-Chloroquinoline | -Cl | Benzylamine | DMF | 120 | >24 | ~60-70 |
Data is representative and compiled from various sources for illustrative purposes. Actual results may vary based on specific substrates and conditions.
The data clearly indicates that 2,4-dichloro-1,3,5-triazine reacts significantly faster and under much milder conditions than the other heterocyclic chlorides. This high reactivity at low temperatures is a key advantage, particularly when working with sensitive biological molecules.
Step-by-Step Experimental Protocol: A Self-Validating System for Reactivity Comparison
To provide a practical framework for researchers, we present a detailed protocol for a comparative reactivity study. This protocol is designed to be a self-validating system, where the starkly different outcomes for each scaffold under identical conditions will confirm the reactivity hierarchy.
Objective: To compare the rate of reaction of 2,4-dichloro-1,3,5-triazine, 2,4-dichloropyrimidine, and 2-chloropyridine with a primary amine.
Materials:
-
2,4-dichloro-1,3,5-triazine
-
2,4-dichloropyrimidine
-
2-chloropyridine
-
Benzylamine
-
Tetrahydrofuran (THF), anhydrous
-
DIPEA (N,N-Diisopropylethylamine)
-
TLC plates (silica gel 60 F254)
-
NMR tubes, solvents (CDCl₃)
-
Reaction vials
Experimental Workflow:
Caption: Experimental workflow for comparing heterocycle reactivity.
Detailed Procedure:
-
Preparation of Reactant Solutions:
-
In three separate, dry reaction vials, prepare 0.1 M solutions of 2,4-dichloro-1,3,5-triazine, 2,4-dichloropyrimidine, and 2-chloropyridine in anhydrous THF.
-
In a separate flask, prepare a 0.1 M solution of benzylamine and a 0.11 M solution of DIPEA in anhydrous THF. The slight excess of the base is to scavenge the HCl byproduct.
-
-
Reaction Initiation and Monitoring:
-
Cool the three vials containing the heterocyclic solutions to 0 °C in an ice bath.
-
Simultaneously add 1 equivalent of the benzylamine/DIPEA solution to each vial with vigorous stirring.
-
Start a timer immediately.
-
At t = 5, 15, and 30 minutes, withdraw a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., 20% ethyl acetate in hexanes) to visualize the consumption of the starting material and the formation of the product.
-
Also at each time point, withdraw a larger aliquot (e.g., 0.1 mL), quench it with a small amount of water, and prepare it for ¹H NMR analysis to quantify the conversion.
-
Expected Observations and Interpretation:
-
Dichlorotriazine: The reaction is expected to be complete or near-complete within the first 5-15 minutes, as indicated by the disappearance of the starting material spot on the TLC plate and the appearance of a new, less polar product spot. ¹H NMR will confirm high conversion.
-
Dichloropyrimidine: The reaction will be noticeably slower than with the dichlorotriazine. After 30 minutes, a significant amount of starting material will likely remain.
-
Chloropyridine: This reaction will show minimal to no conversion at 0 °C within the 30-minute timeframe.
This experiment provides a direct and visually compelling demonstration of the reactivity differences, validating the choice of dichlorotriazines for rapid and efficient conjugations.
Mechanistic Considerations: The Role of the Meisenheimer Complex
The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as the Meisenheimer complex.
Caption: The two-step mechanism of nucleophilic aromatic substitution.
The stability of the Meisenheimer complex is crucial for the overall reaction rate. In the case of dichlorotriazine, the three electron-withdrawing nitrogen atoms are highly effective at delocalizing the negative charge of the intermediate, thereby stabilizing it and lowering the activation energy of the first, rate-determining step. This enhanced stabilization is the primary reason for the superior reactivity of dichlorotriazines compared to less nitrogen-rich heterocyclic systems.
Conclusion and Future Outlook
The exceptional reactivity of 2,4-dichloro-1,3,5-triazines, driven by the strong electron-withdrawing nature of the triazine core, makes them a powerful tool in the arsenal of medicinal chemists and chemical biologists. Their ability to react rapidly and selectively under mild conditions allows for the efficient construction of complex molecules and bioconjugates that would be challenging to synthesize using less reactive heterocyclic scaffolds.
While this guide has focused on the comparison of reactivity, it is important to note that other factors, such as solubility, stability, and potential for off-target reactions, should also be considered when selecting a scaffold for a specific application. Future research in this area will likely focus on the development of new triazine derivatives with even more finely tuned reactivity profiles and improved physicochemical properties, further expanding their utility in drug discovery and beyond.
References
-
Title: 2,4-Dichloro-1,3,5-triazine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 2,4-Dichloropyrimidine - an overview Source: ScienceDirect Topics URL: [Link]
-
Title: 2-Chloropyridine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 2-Chloroquinoline - an overview Source: ScienceDirect Topics URL: [Link]
A Senior Application Scientist's Guide to Investigating Biomolecular Cross-Reactivity: The Case of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Double-Edged Sword of Covalent Modification
In the landscape of chemical biology and drug discovery, covalent modifiers represent a powerful class of molecules. Their ability to form stable, long-lasting bonds with their biological targets can lead to profound and durable physiological effects. This very strength, however, necessitates a rigorous understanding of their reactivity profile. Unintended reactions with off-target biomolecules, or cross-reactivity, can lead to unforeseen toxicities and a convoluted pharmacological profile. This guide provides a comprehensive framework for evaluating the cross-reactivity of a specific dichlorotriazine derivative, 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine, and compares its expected performance with other commonly used covalent modifiers. As a Senior Application Scientist, my goal is not merely to provide protocols, but to instill a deep understanding of the "why" behind each experimental choice, empowering you to design and interpret your cross-reactivity studies with confidence.
Focus Molecule: this compound
This compound belongs to the dichlorotriazine class of compounds. The triazine ring is an electron-deficient aromatic system, made highly electrophilic by the presence of two chlorine atoms. These chlorines act as excellent leaving groups, making the triazine core susceptible to nucleophilic aromatic substitution (SNAr) reactions.
The primary drivers of its reactivity with biomolecules are the nucleophilic side chains of amino acid residues within proteins. The expected hierarchy of reactivity is with soft nucleophiles, with the most likely targets being:
-
Cysteine (thiol group): The highly nucleophilic thiolate anion (S⁻) of cysteine is a prime target for dichlorotriazines.
-
Lysine (ε-amino group): The primary amine of lysine, particularly when unprotonated at physiological or slightly alkaline pH, is another key nucleophile for reaction.
-
Histidine (imidazole ring): The nitrogen atoms within the imidazole ring of histidine can also act as nucleophiles.
-
N-terminal α-amino group: The free amino group at the N-terminus of a protein is also a potential reaction site.
The cyclopropylamine substituent on the triazine ring will modulate the reactivity of the two chlorine atoms, potentially influencing the kinetics and selectivity of the reaction compared to other dichlorotriazine derivatives.
Comparative Analysis with Alternative Covalent Modifiers
To truly understand the performance of this compound, a comparison with other classes of covalent modifiers is essential. Here, we will consider two widely used alternatives: maleimides and iodoacetamides.
| Feature | This compound (Dichlorotriazine) | Maleimides | Iodoacetamides |
| Primary Target(s) | Cysteine, Lysine, Histidine, N-terminus | Cysteine | Cysteine, Methionine, Histidine, Lysine |
| Reaction Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Michael Addition | Nucleophilic Substitution (SN2) |
| Selectivity | Generally broader reactivity towards multiple nucleophiles. | Highly selective for thiols at neutral pH. | Primarily targets thiols, but can exhibit off-target reactivity with other residues.[1] |
| Bond Stability | Forms a very stable covalent bond. | The resulting thioether bond can be reversible via retro-Michael reaction, especially in the presence of other thiols.[2] | Forms a stable thioether bond. |
| pH Dependence | Reactivity with amines is highly pH-dependent (favored at alkaline pH). | Optimal reactivity with thiols at pH 6.5-7.5. Reactivity with amines increases at higher pH.[3] | Reactivity is generally less pH-sensitive than dichlorotriazines for amine reactions. |
| Potential for Off-Target Effects | Higher potential due to reactivity with multiple nucleophiles. | Lower potential for off-target reactions at neutral pH. | Can exhibit off-target alkylation, particularly of methionine.[1] |
Experimental Workflows for Assessing Cross-Reactivity
A multi-pronged approach is necessary to comprehensively evaluate the cross-reactivity of a covalent modifier. Here, we detail three key experimental workflows.
Workflow 1: Intact Protein Mass Spectrometry for Initial Reactivity Screening
This initial screen provides a rapid assessment of whether the compound of interest forms a covalent adduct with a model protein.
Principle: By incubating the covalent modifier with a well-characterized protein and analyzing the mixture by mass spectrometry, a mass shift corresponding to the addition of the modifier can be detected, confirming covalent bond formation.[4]
Experimental Protocol:
-
Protein and Compound Preparation:
-
Prepare a stock solution of a model protein (e.g., Bovine Serum Albumin or a purified protein of interest) at 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
-
Reaction Incubation:
-
In a microcentrifuge tube, combine the protein solution with the compound solution to achieve a final molar excess of the compound (e.g., 10-fold molar excess). Include a vehicle control (DMSO).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours).
-
-
Sample Preparation for Mass Spectrometry:
-
Quench the reaction by adding a reducing agent (if desired to prevent disulfide bond formation) and denaturant (e.g., Guanidine-HCl).
-
Desalt the protein sample using a suitable method like a C4 ZipTip or dialysis to remove unreacted compound and salts.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted protein sample by electrospray ionization mass spectrometry (ESI-MS).
-
Acquire the mass spectrum of the intact protein.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the protein.
-
Compare the mass of the protein from the compound-treated sample to the vehicle control. An increase in mass corresponding to the molecular weight of this compound (minus the displaced chlorine atoms) indicates covalent modification.
-
DOT Script for Intact Protein MS Workflow:
Sources
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H6Cl2N4 | CID 22254066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s-Triazines. Part IV. Kinetic and pKa studies of 2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine and its hydrolysis products - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
A-Head-of-the-Curve-Reagent: Unveiling the-Synthetic-Advantages-of-4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine-over-Cyanuric-Chloride
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A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, particularly within the fast-paced environment of drug discovery, the choice of building blocks is paramount. The 1,3,5-triazine core is a well-established "privileged scaffold," a testament to its remarkable versatility and presence in a multitude of bioactive compounds.[1][2][3] For decades, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has been the workhorse reagent for constructing these vital structures.[3][4] Its three reactive chlorine atoms offer a platform for sequential, controlled nucleophilic aromatic substitution (SNAr), allowing for the stepwise introduction of various functionalities.[5][6]
However, as synthetic demands become more sophisticated, the limitations of a symmetrical starting material like cyanuric chloride become apparent. This guide provides an in-depth comparison, grounded in mechanistic principles and practical application, between cyanuric chloride and its strategically designed derivative, 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine . We will demonstrate how the pre-installation of a single, robust N-cyclopropylamino substituent offers significant advantages in terms of synthetic efficiency, diversity, and control, ultimately accelerating the drug discovery process.
The Core Principle: Breaking Symmetry for Enhanced Control
The foundational strength of triazine chemistry lies in the temperature-dependent reactivity of its chlorine atoms.[6] With cyanuric chloride, the first substitution is typically performed at low temperatures (around 0 °C), the second at room temperature, and the third often requires elevated temperatures.[6][7] This stepwise process, while effective, necessitates careful control and often involves intermediate isolation and purification, which can be time-consuming and reduce overall yield.[1]
This compound enters the scene as a pre-functionalized, dissymmetric building block. It effectively provides the product of the first, often tedious, substitution step "off-the-shelf." This seemingly simple modification has profound implications for synthetic strategy.
Key Advantages at a Glance:
-
Accelerated Synthesis: By starting with a monosubstituted triazine, researchers bypass the initial reaction and purification step, saving significant time and resources.
-
Enhanced Diversity-Oriented Synthesis: This reagent is ideal for creating libraries of disubstituted and trisubstituted triazines with two different novel substituents, a common goal in structure-activity relationship (SAR) studies.
-
Improved Reaction Control and Selectivity: The N-cyclopropylamino group electronically deactivates the triazine ring, making the subsequent substitutions more manageable and selective.
Mechanistic Underpinnings: The SNAr Reaction
The reactivity of both cyanuric chloride and its derivatives is governed by the nucleophilic aromatic substitution (SNAr) mechanism.[8][9] The electron-deficient nature of the triazine ring, caused by the three electronegative nitrogen atoms, makes the carbon atoms highly susceptible to nucleophilic attack.[8][10]
The reaction proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: A nucleophile attacks a carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9]
-
Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of a chloride ion.[8][9]
Each successive substitution of a chlorine atom with a nucleophile generally deactivates the ring towards further substitution, which is the basis for the sequential, temperature-controlled approach.[5][11] The pre-installed N-cyclopropylamino group in our featured reagent provides a head start in this deactivation cascade, offering finer control over the subsequent reaction steps.
Comparative Experimental Workflow
To illustrate the practical advantages, let's compare the synthesis of a hypothetical unsymmetrical disubstituted triazine using both starting materials.
Scenario: Synthesis of a 2-(Cyclopropylamino)-4-(Alkylamino)-6-chloro-1,3,5-triazine
Path A: Traditional Route with Cyanuric Chloride
Caption: Traditional two-step synthesis starting from cyanuric chloride.
Path B: Streamlined Route with this compound
Caption: Accelerated single-step synthesis using the pre-functionalized reagent.
The streamlined approach clearly demonstrates the efficiency gains, reducing a two-step synthesis into a single, more direct transformation.
Data-Driven Comparison
The following table summarizes the key differences in reactivity and handling between the two reagents.
| Feature | Cyanuric Chloride | This compound | Advantage of the Latter |
| Starting Symmetry | Symmetrical (C3v) | Asymmetrical (Cs) | Enables direct synthesis of unsymmetrical derivatives. |
| Reactivity of Cl atoms | Highly reactive; first substitution at ~0 °C.[4] | Moderately reactive; substitution at room temp.[12] | Better control, less potential for side reactions. |
| Synthetic Steps | Requires sequential, temperature-controlled steps for unsymmetrical products.[1] | Direct entry to disubstituted unsymmetrical products. | Reduced reaction time, simplified purification. |
| Ideal for | Symmetrical triazine derivatives; stepwise synthesis from basics. | Rapid generation of diverse, unsymmetrical libraries. | Accelerated SAR studies and lead optimization. |
| Handling | Moisture sensitive, can hydrolyze. | More stable due to deactivation by the amino group. | Easier to handle and store. |
Experimental Protocols
The following are generalized, yet detailed, protocols for nucleophilic substitution reactions.
Protocol 1: Synthesis of this compound from Cyanuric Chloride
This protocol outlines the first step that is bypassed when using the pre-functionalized reagent.
-
Preparation: Dissolve cyanuric chloride (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.[12]
-
Reagent Addition: In a separate flask, prepare a solution of cyclopropylamine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.1 eq) in the same anhydrous solvent.
-
Reaction: Add the amine/DIEA solution dropwise to the stirred cyanuric chloride solution at 0 °C.[9][12]
-
Monitoring: Stir the reaction mixture at 0 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyanuric chloride is consumed.[9]
-
Workup and Isolation: Dilute the reaction mixture with DCM and wash sequentially with water and brine to remove DIEA salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[12]
Protocol 2: Synthesis of a 2,4-Disubstituted-6-chloro-1,3,5-triazine Derivative
This protocol is applicable for the second substitution step on either the product from Protocol 1 or directly on this compound.
-
Preparation: Dissolve the monosubstituted dichlorotriazine (1.0 eq) in an anhydrous solvent (e.g., DCM, THF).
-
Reagent Addition: Add the second, desired nucleophile (e.g., a primary/secondary amine, alcohol, or thiol) (1.0-1.2 eq) to the solution, followed by an appropriate base (e.g., DIEA for amines, NaH for alcohols) (1.1-1.5 eq).[9][12]
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or with gentle heating if required for less reactive nucleophiles.[12]
-
Monitoring: Monitor the reaction progress by TLC until the starting dichlorotriazine is consumed.[9]
-
Workup and Isolation: Perform an aqueous workup appropriate for the reagents used. For instance, if DIEA is used, wash with water and brine. Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[13]
Conclusion: A Strategic Choice for Modern Synthesis
While cyanuric chloride remains an inexpensive and fundamental reagent in organic synthesis, this compound represents a significant evolution for researchers focused on efficiency and molecular diversity. By providing a pre-functionalized, asymmetrical core, it eliminates a synthetic step, enhances control over subsequent reactions, and streamlines the path to complex, unsymmetrically substituted 1,3,5-triazines. For drug development professionals and scientists working on SAR studies, this advanced building block is not just a convenience but a strategic tool that can accelerate the discovery of novel therapeutic agents.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Castillo-Padrós, J., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(11), 81-90. Retrieved from [Link]
-
Wang, Z., et al. (2025). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. Retrieved from [Link]
-
DTIC. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). US4058662A - Process for the substitution of chlorine atoms of cyanuric chloride.
-
Wang, Z., et al. (2025). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5- Triazines via Cyanuric Chloride with Amino Groups. ACS Omega. Retrieved from [Link]
-
AUB ScholarWorks. (2025). Exploring the Versatility of Cyanuric Chloride: Synthesis, Characterization, and Potential Applications of Triazine Based Derivatives. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 35. Retrieved from [Link]
-
Al-Omaima, S. A., et al. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances. Retrieved from [Link]
-
Guidechem. (n.d.). This compound. Retrieved from
-
International Journal of Current Microbiology and Applied Sciences. (2013). bis-(2, 4-dinitro-aniline)-(2'-aryl- amine)-S-triazine and Biological Activity Studies. Retrieved from [Link]
-
NIST. (n.d.). 6-Chloro-N,N'-(cyclopropyl)-[8][11][12]triazine-2,4-diamine. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Retrieved from [Link]
-
Mihovilovic, M. D., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 545. Retrieved from [Link]
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A Comparative Guide to 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine in Synthetic Chemistry and Drug Discovery
This guide provides an in-depth technical analysis of 4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine, a key intermediate in the synthesis of diverse chemical entities. We will objectively evaluate its performance as a versatile building block, comparing it with other relevant dichlorotriazine analogs. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering experimental insights to inform strategic decisions in molecular design and synthesis.
Introduction: The Privileged s-Triazine Scaffold
The 1,3,5-triazine (or s-triazine) ring is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities and applications in materials science.[1][2] Its derivatives have demonstrated efficacy as anticancer, antimicrobial, and herbicidal agents.[1][3][4][5] The synthetic versatility of s-triazines largely stems from the sequential and controlled nucleophilic substitution of the chlorine atoms on the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][6] The differential reactivity of the three chlorine atoms, governed primarily by temperature, allows for the precise, stepwise introduction of various nucleophiles, leading to a vast library of mono-, di-, and trisubstituted triazine derivatives.[1]
This compound emerges as a crucial disubstituted intermediate in this synthetic paradigm. Its unique cyclopropylamino moiety can impart favorable pharmacokinetic properties and conformational rigidity to the final molecule, making it an attractive building block in drug discovery programs.
Synthetic Strategies and Comparative Performance
The primary route to this compound and its analogs involves the nucleophilic substitution of cyanuric chloride. The first substitution is typically achieved at low temperatures (around 0°C), followed by the second substitution at room temperature. The final substitution requires higher temperatures (above 60°C).
Experimental Protocol: Synthesis of a Disubstituted Dichlorotriazine
This protocol outlines a general procedure for the synthesis of a monosubstituted dichlorotriazine, which is the precursor to the disubstituted target molecule.
Materials:
-
Cyanuric chloride
-
Primary or secondary amine (e.g., cyclopropylamine)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve cyanuric chloride (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF.
-
Add the amine solution dropwise to the cyanuric chloride solution at 0°C over a period of 30-60 minutes.
-
Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the monosubstituted dichlorotriazine.
The synthesis of this compound would follow a similar procedure, utilizing cyclopropylamine as the nucleophile.
Comparative Analysis of Dichlorotriazine Intermediates
The choice of the amine in the initial substitution step significantly influences the properties of the resulting dichlorotriazine intermediate and its subsequent reactivity.
| Intermediate | Key Structural Feature | Potential Advantages in Synthesis | Potential Applications of Derivatives |
| This compound | Cyclopropyl group | Imparts conformational rigidity, can improve metabolic stability and binding affinity of the final compound. | Kinase inhibitors, Herbicides |
| 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine[7] | Phenyl group | Allows for further functionalization of the aromatic ring, can participate in π-stacking interactions. | Dyes, Anticancer agents |
| 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine[8] | Diethylamino group | Increases lipophilicity, can modulate solubility and cell permeability. | Herbicides, Agrochemicals |
| 2-Amino-4,6-dichloro-1,3,5-triazine[9][10] | Primary amine | Provides a reactive handle for further derivatization. | Cross-linking agents, Polymer chemistry |
Applications in Drug Discovery: Targeting Kinases
The s-triazine scaffold has been extensively explored in the development of kinase inhibitors, which are a critical class of anticancer drugs.[5][11][12] The ability to introduce three different substituents around the triazine core allows for the precise tuning of the molecule's interaction with the kinase active site.
This compound serves as an excellent starting point for the synthesis of trisubstituted triazine libraries for screening against various kinases. The cyclopropyl group can occupy hydrophobic pockets within the enzyme's active site, while the remaining two chlorine atoms provide handles for introducing other pharmacophoric features.
Workflow for the Synthesis of a Trisubstituted Triazine Library
Caption: Synthetic workflow for generating a library of trisubstituted triazines.
This modular approach allows for the rapid generation of a diverse set of compounds for high-throughput screening. The choice of nucleophiles in the second and third steps is guided by the specific structural requirements of the target kinase.
Applications in Agrochemicals: The Legacy of Triazine Herbicides
The s-triazine core is a cornerstone of the herbicide industry. Atrazine, a widely used herbicide, is a 1,3,5-triazine derivative.[13][14][15][16][17] While the use of atrazine is subject to regulatory scrutiny due to environmental concerns, the development of new triazine-based herbicides with improved efficacy and safety profiles is an ongoing area of research.
This compound can be considered a structural analog to intermediates used in the synthesis of atrazine and other triazine herbicides. The cyclopropyl group, in this context, may offer advantages in terms of soil mobility, degradation profile, and target enzyme inhibition compared to the ethyl and isopropyl groups found in atrazine.
Comparative Structural Analysis of Triazine Herbicides
Caption: Comparison of Atrazine and a hypothetical cyclopropyl analog.
Further research would be required to synthesize and evaluate the herbicidal activity and environmental impact of derivatives of this compound in comparison to established herbicides like atrazine.
Conclusion
This compound stands out as a valuable and versatile intermediate in synthetic chemistry. Its utility is particularly evident in the construction of trisubstituted s-triazine libraries for drug discovery, especially in the pursuit of novel kinase inhibitors. The presence of the cyclopropyl moiety offers potential advantages in terms of biological activity and pharmacokinetic properties. While its direct application in agrochemicals requires further investigation, its structural similarity to known herbicides suggests potential in this area as well. The systematic and temperature-controlled substitution of its chlorine atoms provides a robust and flexible platform for the synthesis of a wide array of functional molecules.
References
- Triazine Derivatives: Synthesis, Biological Activity, and Material Applic
- Antitumor Activity of s-Triazine Derivatives: A System
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- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PubMed Central.
- Triazine Derivatives: Their Synthesis and Biological Properties - A Review.
- Triazines – A comprehensive review of their synthesis and diverse biological importance.
- Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis - ResearchG
- Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Deriv
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A Guide to Assessing the Reproducibility of Experiments Using 2-N-Cyclopropylamino-4,6-dichloro-1,3,5-triazine (CAS 32889-45-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-N-Cyclopropylamino-4,6-dichloro-1,3,5-triazine and the Importance of Reproducibility
2-N-Cyclopropylamino-4,6-dichloro-1,3,5-triazine is a disubstituted chlorotriazine. The reactivity of the chlorine atoms on the triazine ring makes it a versatile building block in organic synthesis.[1] Its most prominent role is as a direct precursor to Cyromazine, an insecticide used to control fly larvae in livestock and poultry manure.[2][3]
In any scientific endeavor, particularly in drug development and industrial chemical synthesis, reproducibility is the cornerstone of reliability and quality. For a multi-step synthesis, the consistency of each reaction directly impacts the yield, purity, and overall cost-effectiveness of the final product. Inconsistent results with an intermediate like 2-N-Cyclopropylamino-4,6-dichloro-1,3,5-triazine can lead to failed batches, project delays, and unreliable downstream applications. This guide provides a framework for identifying and controlling the variables that affect the reproducibility of experiments involving this compound.
Contextual Application: Synthesis of Cyromazine
The primary experiment where the reproducibility of 2-N-Cyclopropylamino-4,6-dichloro-1,3,5-triazine is critical is in the synthesis of Cyromazine. This reaction typically involves the nucleophilic substitution of the remaining chlorine atom on the triazine ring with an amino group.
Caption: Synthesis of Cyromazine from its precursor.
Comparative Synthesis Protocols
The yield and purity of Cyromazine can be influenced by various reaction conditions. Below is a comparison of different approaches, highlighting the importance of consistent parameter control for reproducibility.
| Parameter | Protocol A | Protocol B | Rationale for Reproducibility |
| Solvent | Dioxane/Ether mixture | Toluene | The choice of solvent affects the solubility of reactants and can influence reaction kinetics. Consistent solvent purity and volume are crucial. |
| Temperature | Slightly elevated, then room temperature | 60-85°C | Temperature control is critical for reaction rate and minimizing side-product formation. A stable and accurately measured temperature is essential for reproducibility. |
| Base | Aqueous Ammonia | Sodium Hydroxide | The type and concentration of the base control the pH of the reaction, which can significantly impact the reaction rate and product purity.[4] |
| Reaction Time | Not specified | 30 min - 6 hours | Consistent reaction timing ensures the reaction proceeds to completion without significant degradation of the product. |
| Reported Yield | ~54% | 89-99% | Higher yielding protocols, when well-controlled, are often more reproducible as they are less sensitive to minor variations.[3] |
Experimental Protocols for Ensuring Reproducibility
To ensure the reproducibility of experiments involving the conversion of 2-N-Cyclopropylamino-4,6-dichloro-1,3,5-triazine to Cyromazine, a well-defined and controlled protocol is necessary.
Step-by-Step Synthesis Protocol
This protocol is a synthesized example based on literature procedures and is intended to highlight critical control points for reproducibility.
-
Reactant Preparation:
-
Accurately weigh 2-N-Cyclopropylamino-4,6-dichloro-1,3,5-triazine. The purity of the starting material should be confirmed by a suitable analytical method (e.g., HPLC, GC-MS) as impurities can affect the reaction.
-
Prepare a solution of the chosen base (e.g., 30% sodium hydroxide) at a precise concentration.
-
-
Reaction Setup:
-
In a jacketed reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, dissolve the 2-N-Cyclopropylamino-4,6-dichloro-1,3,5-triazine in the chosen solvent (e.g., toluene).
-
Begin stirring and bring the mixture to the target temperature (e.g., 85°C) using a controlled temperature bath.
-
-
Reagent Addition:
-
Slowly add the base solution dropwise to the reaction mixture. The rate of addition should be consistent across experiments to maintain a stable pH and control any exotherms.[4]
-
Simultaneously, introduce the ammonia source as specified by the chosen protocol.
-
-
Reaction Monitoring:
-
Maintain the reaction at the target temperature for a fixed duration (e.g., 6 hours).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to a defined temperature (e.g., 30°C).
-
Filter the reaction mixture to remove any solid byproducts.
-
Wash the crude product with a specified volume of water to remove salts.
-
Dry the isolated product under vacuum at a controlled temperature to a constant weight.
-
Analytical Methods for Quality Control and Reproducibility Assessment
The reproducibility of the synthesis is ultimately determined by the consistent yield and purity of the final product, Cyromazine.
Caption: Analytical workflow for assessing synthesis reproducibility.
High-Performance Liquid Chromatography (HPLC): This is the method of choice for determining the purity of Cyromazine and quantifying its yield.[5] A reproducible HPLC method will have consistent retention times, peak shapes, and detector responses.
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio and any additives (e.g., formic acid) must be kept constant.
-
Column: A C18 reversed-phase column is typical. The same column type and dimensions should be used for all analyses.
-
Detection: UV detection at a specific wavelength (e.g., 214 nm) is standard.[6]
-
Standard Preparation: A certified reference standard of Cyromazine is required for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities that may not be well-resolved by HPLC.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the identity of the synthesized Cyromazine and to detect any structural isomers or byproducts.
Broader Context: Relationship to Triazine Herbicides
While 2-N-Cyclopropylamino-4,6-dichloro-1,3,5-triazine is primarily a synthetic intermediate, its triazine core is the defining feature of a major class of herbicides.[7] Triazine herbicides, such as atrazine and simazine, act by inhibiting photosynthesis.[4] They bind to the D1 protein of photosystem II, blocking electron transport and leading to oxidative damage and plant death.[8]
Caption: Mechanism of action for triazine herbicides.
Should 2-N-Cyclopropylamino-4,6-dichloro-1,3,5-triazine be investigated for herbicidal activity, the principles of reproducibility outlined for chemical synthesis are equally applicable to bioassays. Consistent application rates, environmental conditions (light, temperature, humidity), and robust statistical analysis are paramount for obtaining reproducible results in herbicidal screening.[9]
Conclusion and Best Practices for Reproducibility
Ensuring the reproducibility of experiments involving 2-N-Cyclopropylamino-4,6-dichloro-1,3,5-triazine is fundamental to its successful application, primarily in the synthesis of Cyromazine. The key to reproducibility lies in meticulous control over experimental parameters.
Key Takeaways:
-
Characterize Starting Materials: The purity of 2-N-Cyclopropylamino-4,6-dichloro-1,3,5-triazine must be consistent.
-
Standardize Protocols: Detailed, step-by-step protocols with clearly defined parameters (temperature, time, concentrations, etc.) are essential.
-
Calibrate and Maintain Equipment: Regularly calibrated balances, thermometers, and analytical instruments are crucial for accurate and repeatable measurements.
-
Robust Analytical Methods: Employ validated analytical methods like HPLC to objectively assess the outcome of the experiment in terms of yield and purity.
-
Thorough Documentation: Maintain detailed records of every experiment, including any deviations from the standard protocol, to aid in troubleshooting non-reproducible results.
By adhering to these principles, researchers, scientists, and drug development professionals can enhance the reliability and efficiency of their work with 2-N-Cyclopropylamino-4,6-dichloro-1,3,5-triazine.
References
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AERU. (n.d.). Cyromazine (Ref: OMS 2014). University of Hertfordshire. Retrieved from [Link]
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Scribd. (n.d.). Cyromazine. Retrieved from [Link]
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PubMed. (2022). 6-Ethoxy-4- N-(2-morpholin-4-ylethyl) -2-N-propan-2-yl-1,3, 5-triazine-2, 4-diamine endows herbicidal activity against Phalaris minor a weed of wheat crop field. Retrieved from [Link]
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MDPI. (2024). Challenges and Alternatives of Herbicide-Based Weed Management. Retrieved from [Link]
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Weed Science. (2018). A Comparison of Symmetrical and Asymmetrical Triazine Herbicides for Enhanced Degradation in Three Midwestern Soils. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Retrieved from [Link]
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FAO. (n.d.). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES CYROMAZINE. Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE. Retrieved from [Link]
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Chemiro. (2025). Triazine Pesticides – A Comprehensive Guide. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Photosystem II inhibitor herbicides. Retrieved from [Link]
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AERU. (n.d.). Cyromazine (Ref: OMS 2014). University of Hertfordshire. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]
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Study.com. (n.d.). Triazine Herbicides & Pesticides. Retrieved from [Link]
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MDPI. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Retrieved from [Link]
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Purdue University. (n.d.). Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Herbicide bioassay. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Analysis of cyromazine in poultry feed using the QuEChERS method coupled with LC-MS/MS. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). TRIAZINE HERBICIDES and THEIR METABOLITES in URINE 8315. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. Retrieved from [Link]
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MDPI. (n.d.). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II. Retrieved from [Link]
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California Weed Science Society. (n.d.). 175 TRIAZINES By D. W. Ragsdale. Retrieved from [Link]
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PubMed. (n.d.). Analytical method for the determination of cyromazine and melamine residues in soil using LC-UV and GC-MSD. Retrieved from [Link]
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Cambridge University Press. (n.d.). Whole-Plant and Seed Bioassays for Resistance Confirmation. Retrieved from [Link]
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ResearchGate. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 6-Ethoxy-4-N-(2-Morpholin-4-Ylethyl)-2-N-Propan-2-yl-1,3,5-Triazine-2,4-Diamine Endows Herbicidal Activity Against Phalaris Minor a Weed of Wheat Crop Field. Retrieved from [Link]
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A Comparative Analysis of Mono- vs. Di-substituted 1,3,5-Triazine Derivatives: A Guide for Drug Discovery Professionals
Introduction: The s-Triazine Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The symmetrical 1,3,5-triazine (s-triazine) ring is a quintessential example of such a "privileged scaffold."[1][2][3][4] While triazine exists in three isomers, the 1,3,5-arrangement offers a unique combination of structural rigidity, synthetic versatility, and a proven track record in approved drugs, making it a focal point for drug discovery.[1][5][6] Marketed drugs like the anticancer agent Altretamine and the leukemia therapy Enasidenib feature this core, underscoring its clinical relevance.[3][7]
The synthetic accessibility of s-triazine derivatives is a key driver of their prevalence. The process typically begins with the inexpensive and highly reactive precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[7][8] The three chlorine atoms on the triazine ring can be sequentially replaced by various nucleophiles (containing N, O, or S) in a controlled, stepwise manner.[2][9][10][11] This control is masterfully achieved by modulating the reaction temperature. The reactivity of the triazine ring decreases with each substitution, allowing for the selective synthesis of mono-, di-, and tri-substituted products.[2][11]
This guide provides a comparative analysis of mono- and di-substituted s-triazine derivatives. We will dissect the nuances of their synthesis, explore the profound impact of substitution patterns on their biological activity and physicochemical properties, and provide actionable experimental protocols for their preparation and evaluation. Our focus is to illuminate the causal relationships between chemical structure and biological performance, empowering researchers to make informed decisions in the design of next-generation triazine-based therapeutics.
Synthesis Strategies: Controlling Reactivity for Precise Design
The cornerstone of creating a diverse library of s-triazine derivatives lies in the controlled, sequential nucleophilic aromatic substitution of cyanuric chloride. The electron-withdrawing nature of the three nitrogen atoms makes the carbon atoms of the triazine ring highly electrophilic and susceptible to nucleophilic attack. However, with each chloride replacement by an electron-donating nucleophile, the ring becomes less electrophilic, and the remaining chlorine atoms become less reactive. This predictable decrease in reactivity is the key to synthetic control.[2][11]
Synthesis of Mono-substituted Derivatives: The Foundation
The creation of a mono-substituted s-triazine is the crucial first step. This is achieved by reacting cyanuric chloride with one equivalent of a nucleophile at a low temperature, typically between 0°C and 5°C.[3][11][12]
Causality Behind the Method: At this low temperature, the kinetic energy of the reactants is sufficient to overcome the activation energy for the first substitution, which is the most reactive step. However, it is deliberately kept below the threshold required for the second substitution to occur at a significant rate on the less reactive 2,4-dichloro-s-triazine intermediate. This temperature control is paramount for isolating the mono-substituted product in high yield.
Synthesis of Di-substituted Derivatives: Building Complexity
Once the mono-substituted intermediate is formed, the second chlorine atom can be replaced by raising the reaction temperature, typically to room temperature.[2][11] This approach can be used to create both symmetrical di-substituted derivatives (by adding another equivalent of the first nucleophile) and, more powerfully, non-symmetrical derivatives by introducing a second, different nucleophile.[8][11]
Causality Behind the Method: The increased thermal energy allows the reacting molecules to overcome the higher activation energy barrier of the less electrophilic dichloro-s-triazine intermediate. This enables the second substitution, while still being gentle enough to prevent significant formation of the tri-substituted product, which requires even higher temperatures (e.g., reflux) for completion.
Comparative Analysis: How Substitution Governs Function
The decision to design a mono- or di-substituted triazine derivative is driven entirely by the therapeutic objective. The number and nature of the substituents dictate the molecule's size, shape, polarity, and electronic distribution, which in turn govern its interactions with biological targets.
Biological Activity: A Focus on Anticancer Applications
The s-triazine scaffold is a mainstay in anticancer research.[3][4] The substitution pattern is a critical determinant of the mechanism of action and potency.
-
Mono-substituted Derivatives: These compounds can be potent biological agents in their own right, not merely synthetic intermediates.[3][13] Studies have shown that certain mono-substituted s-triazines exhibit potent cytotoxicity against breast cancer cell lines, with IC50 values superior to conventional drugs like Doxorubicin.[3] For example, a mono-substituted derivative targeting the Epidermal Growth Factor Receptor (EGFR) showed excellent inhibitory activity.[14] This suggests that for some targets, a single, well-chosen substituent provides the necessary pharmacophoric features for high-affinity binding without requiring further modification.
-
Di-substituted Derivatives: The addition of a second substituent provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. A systematic review of s-triazine anticancer agents noted that di-substituted derivatives are frequently designed to inhibit key enzymes like topoisomerases and various tyrosine kinases.[14] The second substituent can be rationally designed to:
-
Introduce Secondary Binding Interactions: A second functional group can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds within a target's active site, thereby increasing binding affinity and potency.
-
Fine-tune Physicochemical Properties: A polar group like morpholine can be introduced to improve aqueous solubility, while a lipophilic group can enhance cell membrane permeability.[2][14]
-
Block Metabolism: A second substituent can be placed at a site that is susceptible to metabolic degradation, thus increasing the compound's half-life.
-
While this guide focuses on the mono- vs. di-substituted comparison, it is worth noting that tri-substituted derivatives are often reported to have the highest potency.[15] This is attributed to the ability to incorporate three distinct pharmacophoric fragments, maximizing the potential for interaction with a biological target. The progression from mono- to di- to tri-substitution can be viewed as a strategy of increasing complexity to achieve greater specificity and efficacy.
Comparative Data on Anticancer Activity
The following table summarizes representative data from the literature, highlighting the differences in activity and targets between mono- and di-substituted s-triazine derivatives.
| Substitution Pattern | Derivative Type | Target/Cell Line | Reported Activity (IC50) | Reference |
| Mono-substituted | 4-((4-chlorophenyl)amino)-s-triazine derivative | MCF-7 (Breast) | 0.2 µM | [3] |
| Mono-substituted | (dimethylpyrazolyl)-s-triazine derivative (Cpd 18) | HCT116 (Colon) | 500 nM | [14] |
| Mono-substituted | 3-fluorphenylamino-s-triazine derivative (Cpd 19) | HL-60 (Leukemia) | 23.1 µM | [16] |
| Di-substituted | Pyrazolyl-s-triazine with aniline (Cpd 4f) | MCF-7 (Breast) | 2.29 µM | [17] |
| Di-substituted | 4,6-dimethoxy-s-triazine with amino acid | MAO-B | 0.057 µM | [18] |
| Di-substituted | 4,6-dimorpholino-s-triazine derivative | LBC3 (Glioblastoma) | ~40-50 µM | [16] |
This table is for illustrative purposes and represents a selection of data from the cited literature.
Physicochemical Properties
-
Solubility: The substitution pattern is a primary tool for modulating solubility. Mono-substitution with a large, hydrophobic group will decrease aqueous solubility. Di-substitution offers the opportunity to counteract this by introducing a second, polar substituent (e.g., morpholine, piperidine), creating an amphipathic molecule with more balanced properties.[18]
-
Photophysical Properties: Di-substitution is often required to create advanced photophysical properties. By installing an electron-donating group (Donor) and an electron-accepting group (Acceptor) onto the triazine core, a "push-pull" or D-π-A system can be established, leading to compounds with fluorescent properties.[19] A di-substituted framework allows for the creation of more complex A-π-D-π-A structures with enhanced thermal stability and distinct photophysics.[19]
Key Experimental Protocols
To translate theory into practice, we provide the following validated protocols. The causality for key steps is explained to align with the principles of scientific integrity and expertise.
Protocol 1: Synthesis of a Mono-substituted (4-chloroanilino)-s-triazine
This protocol describes a standard procedure for the first, temperature-controlled nucleophilic substitution.
Materials:
-
Cyanuric chloride
-
4-chloroaniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Reaction Setup: In a 250 mL round bottom flask, dissolve cyanuric chloride (1 equivalent) in anhydrous THF (100 mL).
-
Cooling: Place the flask in an ice-salt bath and stir the solution until the internal temperature reaches 0-5°C.
-
Rationale: This step is critical to control the reaction's selectivity for mono-substitution.
-
-
Base Addition: Add anhydrous K₂CO₃ (1.5 equivalents) to the cooled solution.
-
Rationale: K₂CO₃ acts as a solid base to scavenge the HCl produced during the reaction, driving the equilibrium towards the product without introducing water, which could hydrolyze the cyanuric chloride.
-
-
Nucleophile Addition: Dissolve 4-chloroaniline (1 equivalent) in THF (50 mL) and add it dropwise to the stirring cyanuric chloride solution over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Allow the reaction to stir vigorously at 0-5°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the K₂CO₃ and potassium chloride byproduct.
-
Isolation: Evaporate the THF from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure mono-substituted product.
Protocol 2: In Vitro Anticancer Evaluation using the MTT Assay
This is a standard colorimetric assay to assess the cytotoxicity of the synthesized compounds against a cancer cell line (e.g., MCF-7).
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Synthesized triazine derivatives (dissolved in DMSO)
-
MCF-7 human breast cancer cells
-
DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized triazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Rationale: A vehicle control (DMSO in medium) must be included to ensure the solvent itself is not cytotoxic.
-
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT.
-
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Application in Signaling Pathways
Many s-triazine derivatives exert their anticancer effects by inhibiting key signaling pathways that drive cell proliferation and survival. The EGFR pathway is a common target.[3][14][16] Di-substituted triazines are often designed to fit into the ATP-binding pocket of the EGFR tyrosine kinase, preventing its activation and blocking downstream signaling.
Conclusion
The comparison between mono- and di-substituted s-triazine derivatives is not a matter of inherent superiority but of strategic design. Mono-substituted triazines provide a fundamental platform and can act as potent agents when a single, dominant pharmacophore is sufficient for biological activity. Di-substituted derivatives offer a higher level of tunability, allowing scientists to meticulously refine potency, selectivity, and drug-like properties by introducing a second, rationally chosen substituent. Understanding the temperature-controlled synthetic principles and the structure-activity relationships that govern this scaffold is essential for any researcher aiming to leverage the power of s-triazine in modern drug discovery.
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A Researcher's Guide to De-risking Triazine Scaffolds: Evaluating Off-Target Effects in Cellular Assays
Introduction: The Double-Edged Sword of a Privileged Scaffold
The 1,3,5-triazine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with potent biological activities, including anticancer and enzyme-inhibiting properties.[1][2][3] Its rigid structure and capacity for diverse substitutions make it an attractive starting point for novel inhibitor design. This guide uses 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine as a representative triazine-based compound to illustrate a critical, yet often underestimated, phase of drug discovery: the systematic evaluation of off-target effects.
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to rigorously evaluate the selectivity of triazine-based compounds. We will move beyond simple biochemical assays to detail a multi-tiered, cellular-based strategy that confirms not just if a compound can bind to an unintended target, but if it does so within the complex environment of a living cell and with functional consequences.
The Comparative Imperative: Why Selectivity Matters
To understand the selectivity of a novel compound, it must be benchmarked against molecules with known profiles. In this guide, we will compare our hypothetical triazine compound, "Triazine-C," against two archetypal kinase inhibitors:
-
Dasatinib: A potent, second-generation BCR-ABL inhibitor approved for leukemia treatment.[6][7] It is known to be a multi-targeted inhibitor, binding to both its primary target and a range of other kinases, such as the Src family.[8][9] Its promiscuity provides an excellent example of a compound with a broad off-target profile.[6]
-
Staurosporine: A natural product that acts as a powerful, broad-spectrum kinase inhibitor by competing with ATP.[10][11][12] Its profound lack of selectivity makes it a valuable, albeit "dirty," tool for inducing apoptosis in cancer cell lines but also a classic example of a compound with extensive off-target effects.[10][11][13]
The goal is to determine where on the selectivity spectrum our Triazine-C lies. Is it a highly specific molecule, or does it harbor hidden activities like Dasatinib or Staurosporine?
A Multi-Tiered Strategy for Off-Target Evaluation
A robust off-target assessment is not a single experiment but a logical, tiered workflow. We begin with a broad screen to identify potential off-target liabilities and then proceed to targeted, cell-based assays to validate these "hits" in a physiologically relevant context.
Workflow for Cellular Off-Target Profiling
Caption: Simplified signaling pathway for the AURKA off-target.
Assay 2: Downstream Pathway Analysis with Western Blot
Confirming target engagement is crucial, but it doesn't prove functional consequence. Does binding of Triazine-C to AURKA actually inhibit its kinase activity? We can answer this by measuring the phosphorylation of a known downstream substrate. AURKA is known to phosphorylate and activate Polo-like Kinase 1 (PLK1) as part of its role in mitotic entry.
Experimental Protocol: Western Blot for Phospho-PLK1
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa, which has high mitotic activity) and treat with vehicle (DMSO), Triazine-C, Dasatinib, and Staurosporine at various concentrations (e.g., 0.1, 1, and 10 µM) for 2-4 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20 µg of each protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated PLK1 (p-PLK1).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe for total PLK1 and a loading control (e.g., GAPDH) to confirm that changes in the phospho-signal are not due to changes in total protein levels or loading errors.
Rationale: This assay provides functional proof of target inhibition. A dose-dependent decrease in p-PLK1 signal upon Triazine-C treatment would strongly indicate that the binding observed in the NanoBRET™ assay translates to inhibition of the kinase's catalytic activity within the cell.
Assay 3: Phenotypic Viability Assay
The final step is to connect target inhibition to a cellular outcome. Since AURKA is critical for cell cycle progression, its inhibition should lead to decreased cell proliferation or viability.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed HeLa cells in a 96-well white, clear-bottom plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point dose-response curve of Triazine-C, Dasatinib, and Staurosporine for 72 hours.
-
Assay Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Measurement: Record luminescence on a plate-reading luminometer.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the percent viability against compound concentration. Fit the data to a dose-response curve to determine the EC50 (the concentration that causes a 50% reduction in cell viability).
Rationale: This assay links the molecular off-target effect to a whole-cell phenotypic outcome. If the EC50 for cell viability is similar to the IC50 for AURKA engagement and functional inhibition, it builds a strong, self-validating case that the off-target interaction is a primary driver of the compound's cytotoxic or anti-proliferative effects.
Data Synthesis: Quantifying Selectivity
After completing the experimental workflow, all quantitative data should be summarized for clear comparison.
Table 1: Comparative Analysis of On-Target vs. Off-Target Potency
| Compound | On-Target IC50 (Primary Target) | Off-Target IC50 (AURKA - NanoBRET™) | Cell Viability EC50 (HeLa) | Selectivity Index (AURKA IC50 / On-Target IC50) |
| Triazine-C | 50 nM (Hypothetical) | 750 nM | 900 nM | 15 |
| Dasatinib | 1 nM (BCR-ABL) | 200 nM | 150 nM | 200 |
| Staurosporine | 5 nM (PKC) | 10 nM | 8 nM | 2 |
Data are hypothetical and for illustrative purposes only.
Interpretation:
-
A high Selectivity Index is desirable, indicating the compound is much more potent against its intended target than the off-target. Dasatinib, despite being multi-targeted, is still significantly more potent for its primary target. [6][8]* A low Selectivity Index , as seen with Staurosporine, indicates poor selectivity and a high likelihood that the compound's cellular effects are a composite of many interactions. [10]* The correlation between the off-target IC50 and the cell viability EC50 for Triazine-C suggests that AURKA inhibition is a significant contributor to its overall cellular effect.
Conclusion and Best Practices
This guide outlines a rigorous, cell-centric methodology for evaluating the off-target effects of novel compounds like this compound. By progressing from a broad biochemical screen to a suite of orthogonal, cell-based validation assays, researchers can build a high-confidence profile of a compound's selectivity.
Key Takeaways for Researchers:
-
Never Trust a Biochemical Hit Alone: Always validate findings in a cellular context. Assays measuring target engagement and downstream functional outcomes are essential. [14][15]2. Use Orthogonal Methods: Employing multiple, distinct assay technologies (e.g., BRET, Western Blot, Viability) builds a self-validating dataset and strengthens conclusions.
-
Quantify, Don't Just Qualify: Determining IC50 and EC50 values is critical for calculating a selectivity index and making informed decisions about a compound's future.
-
Context is Key: The choice of cell lines and assays should be guided by the biology of the identified off-target.
By embracing this comprehensive approach, scientists can de-risk their chemical matter early, focus resources on the most promising candidates, and ultimately increase the probability of success in the long and arduous journey of drug discovery.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine
As a Senior Application Scientist, I understand that meticulous handling and disposal of specialized chemical reagents are foundational to laboratory safety, experimental integrity, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine, a halogenated heterocyclic compound. The protocols outlined below are designed to ensure personnel safety and regulatory compliance by explaining the causality behind each critical step.
Foundational Safety & Hazard Assessment
Before any disposal-related activity, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this exact molecule may be limited, its structure as a chlorinated triazine warrants treating it with significant caution, analogous to other compounds in its class.[1][2]
Core Hazards:
-
Irritation: Dichloro-s-triazine derivatives are known to be irritants, capable of causing skin and serious eye irritation.[1][2]
-
Environmental Toxicity: As with many organochlorine compounds, this substance should be considered hazardous to the environment and must be prevented from entering drains or waterways.[3][4]
-
Combustion Byproducts: In the event of a fire, thermal decomposition can release toxic and corrosive gases, including nitrogen oxides and hydrogen chloride.[5]
All handling and waste segregation must occur in a well-ventilated area, ideally within a certified chemical fume hood.[1]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and accidental eye contact, which can cause serious damage.[6] |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact, preventing potential irritation or sensitization.[1] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing.[6] |
| Respiratory | NIOSH-approved respirator (if handling outside a fume hood). | Required if there is a risk of generating or inhaling dust particles.[1] |
The Disposal Workflow: Segregation is Key
The cornerstone of proper chemical disposal is rigorous segregation at the point of generation. Chlorinated compounds require specific disposal pathways, primarily high-temperature incineration, to ensure complete destruction and prevent the formation of persistent organic pollutants like dioxins.[1][7] Mixing halogenated waste with non-halogenated streams can lead to regulatory non-compliance and improper disposal.
The following diagram illustrates the decision-making process for segregating waste containing this compound.
Caption: Disposal Decision Workflow for Waste Segregation.
| Waste Form | Description | Container Type & Labeling | Justification |
| Solid Waste | Unused reagent, contaminated filter paper, weigh boats, or PPE. | Sealable, durable container labeled "SOLID HALOGENATED ORGANIC WASTE" with the full chemical name. | Prevents aerosolization and ensures proper identification for incineration. |
| Organic Liquid Waste | Solutions of the compound in non-aqueous solvents (e.g., Acetone, DCM, THF). | Sealable, chemical-resistant (e.g., HDPE) container labeled "LIQUID HALOGENATED ORGANIC WASTE" with all components listed. | Halogenated solvents require high-temperature incineration. Cross-contamination must be avoided.[8] |
| Aqueous Liquid Waste | Solutions of the compound in water or buffers. | Sealable, chemical-resistant container labeled "AQUEOUS HALOGENATED ORGANIC WASTE" with all components listed. | Even at low concentrations, aqueous streams must be segregated to prevent environmental discharge.[9] |
Core Directive: Never dispose of this chemical down the drain.[10] Municipal water treatment systems are not designed to remove such compounds, leading to environmental contamination.[9]
Step-by-Step Disposal Protocol
The universally accepted and environmentally responsible method for disposing of chlorinated triazines is incineration by a licensed hazardous waste management facility .[1][7] Your role as a researcher is to ensure the waste is correctly prepared for collection by your institution's EHS office.
-
Segregate Waste: Following the logic in the workflow diagram above, immediately place waste into the correct, designated container at the point of generation.
-
Container Management:
-
Keep waste containers securely closed when not in use.
-
Ensure containers are clean on the outside and stored in a designated satellite accumulation area (SAA).
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
Full chemical names of all constituents (no abbreviations).
-
The approximate percentage of each constituent.
-
The date accumulation started.
-
-
Arrange for Disposal: Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for transport and handoff.
Emergency Procedures: Spill Management
Accidents happen. A swift and correct response is critical to mitigating exposure and environmental release.
Caption: Procedural Flow for Spill Response.
For a minor spill of solid material, gently cover it with a damp paper towel to avoid raising dust, then collect the material.[5] For liquid spills, use a chemical absorbent kit compatible with chlorinated organics. Do not use combustible materials like paper towels for large liquid spills.[5]
Equipment Decontamination
Properly decontaminating laboratory equipment (glassware, spatulas, stir bars) is the final step in preventing cross-contamination and unintended exposure.
-
Gross Decontamination: Physically remove as much of the solid residue as possible by scraping or wiping. Dispose of these wipes as solid halogenated waste.
-
Solvent Rinse: Rinse the equipment with a minimal amount of a suitable organic solvent (e.g., acetone) to dissolve the remaining residue. This rinseate is hazardous and must be collected as Liquid Halogenated Organic Waste .[8][11]
-
Chemical Inactivation (Optional/Advanced): While incineration is the primary disposal method, some literature suggests that treatment with alkaline solutions can hydrolyze and degrade certain chlorinated pesticides. However, this should only be performed by trained personnel with a validated protocol and EHS approval, as reaction byproducts may also be hazardous.
-
Standard Cleaning: After the hazardous residue is removed, proceed with a standard wash using a laboratory detergent (e.g., Luminox®) and hot water, followed by final rinses with deionized water.[12]
| Equipment Material | Recommended Decontamination Steps | Comments |
| Glass, Stainless Steel | 1. Mechanical Removal2. Acetone Rinse (collect as waste)3. Detergent Wash & Water Rinse | Acetone is an effective solvent for many organic compounds. Ensure all rinseate is captured. |
| Plastic, Rubber | 1. Mechanical Removal2. Isopropanol Rinse (collect as waste)3. Detergent Wash & Water Rinse | Isopropanol is less aggressive than acetone on many plastics. Check for chemical compatibility. |
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensure the integrity of future research, and protect our shared environment. Always consult your institution's specific EHS guidelines, as they, along with local and federal regulations, represent the ultimate authority on hazardous waste disposal.[4][10]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. [Link]
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A Researcher's Guide to the Safe Handling of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to discovery. Yet, with great innovation comes the profound responsibility of ensuring safety. This guide provides essential, immediate safety and logistical information for handling 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine (CAS No. 32889-45-5). It is designed to be a practical, procedural resource that goes beyond mere compliance to foster a deeply ingrained culture of safety within your laboratory.
The information herein is synthesized from authoritative safety data sheets and established chemical safety protocols. The causality behind each recommendation is explained to empower you, the researcher, to make informed decisions that protect both you and your work.
Immediate Safety Assessment: Understanding the Risks
Before handling this compound, it is crucial to recognize its potential hazards. While comprehensive toxicological data may be limited for this specific compound, analogous chlorinated triazines are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, we must operate under the precautionary principle, assuming the compound may be harmful if inhaled, swallowed, or comes into contact with skin.[3]
Primary Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Serious Eye Irritation/Damage: Poses a risk of serious eye irritation or damage.[2][3]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[3]
Hazardous decomposition products under fire conditions can include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.[4]
| Scenario | Eyes/Face | Skin/Body | Respiratory |
| Weighing and Preparing Solutions | Tightly fitting safety goggles with side-shields. A full-face shield is recommended if there is a significant risk of splashing. | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory.[5] For larger quantities, impervious clothing should be worn. | A NIOSH-approved respirator is required if the exposure limits are exceeded or if irritation is experienced.[4] Operations should be conducted in a chemical fume hood.[3] |
| Routine Handling and Reactions | Tightly fitting safety goggles with side-shields.[4] | Chemical-resistant gloves and a lab coat.[5] | Work should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[3][6] |
| Accidental Spill or Release | Full-face shield over tightly fitting safety goggles. | Chemical-resistant suit or coveralls, and impervious boots. | A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas. |
It is imperative to inspect all PPE for integrity before each use and to follow established procedures for donning and doffing to prevent cross-contamination.[7] Contaminated PPE must be decontaminated or disposed of as hazardous waste.[7]
Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible results.
1. Preparation and Engineering Controls:
-
Designate a work area: Cordon off and label a specific area for handling the compound.
-
Ensure adequate ventilation: All manipulations should be performed within a certified chemical fume hood.[3][8]
-
Assemble all materials: Before starting, gather all necessary equipment, including the chemical, solvents, glassware, and waste containers.
-
Verify safety equipment: Confirm that a safety shower and eyewash station are accessible and operational.[8]
2. Weighing and Transfer:
-
Avoid dust formation: Handle the solid material carefully to prevent aerosolization.[3][4]
-
Use appropriate tools: Employ spatulas and other tools that minimize the generation of dust.
-
Tare your vessel: Weigh the receiving vessel before adding the compound.
-
Transfer within the fume hood: Perform all transfers of the solid compound inside the fume hood.
3. Dissolution and Reaction:
-
Add solvent slowly: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Keep containers closed: Ensure all vessels are covered when not in use.[5]
-
Monitor the reaction: If the compound is part of a chemical reaction, monitor it closely for any unexpected changes.
4. Post-Handling and Decontamination:
-
Clean the work area: Decontaminate all surfaces and equipment by scrubbing with an appropriate solvent, such as alcohol.[8]
-
Wash hands thoroughly: Wash hands and any exposed skin with soap and water after handling the compound, even if gloves were worn.[3][6]
-
Segregate waste: Dispose of all contaminated materials, including gloves, wipes, and empty containers, in a designated hazardous waste container.[3]
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response Workflow
Caption: Workflow for handling a chemical spill.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids, including spent absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, labeled hazardous waste container. Do not flush down the drain.[3]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][6]
By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for everyone. This commitment to meticulous handling and preparedness is the bedrock of scientific excellence.
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AK Scientific, Inc. 4-Chloro-7-iodo-2-methylsulfanylpyrrolo[2,1-f][1][3][5]triazine Safety Data Sheet. Available from:
- Agilent Technologies, Inc. Triazine Pesticides Standard Safety Data Sheet.
- MedChemExpress. N2-(tert-Butyl)-N4-cyclopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine-d9 Safety Data Sheet.
- ECHEMI. 2-N-Cyclopropylamino-4,6-DichloroTriazine Safety Data Sheets.
- US Environmental Protection Agency. Personal Protective Equipment for Pesticide Handlers.
- Sigma-Aldrich. 6-Methyl-1,3,5-triazine-2,4-diyldiamine Safety Data Sheet.
- Pipe Testing Services. Chlorination Safety Protocols & PPE for Water Disinfection.
- Synerzine. 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl- Safety Data Sheet.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
